molecular formula C7H16N2O B3220475 [4-(Aminomethyl)oxan-4-yl]methanamine CAS No. 119669-84-0

[4-(Aminomethyl)oxan-4-yl]methanamine

Cat. No.: B3220475
CAS No.: 119669-84-0
M. Wt: 144.21 g/mol
InChI Key: HFAYPKGISTWLIZ-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)oxan-4-yl]methanamine is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(aminomethyl)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAYPKGISTWLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: [4-(Aminomethyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 4,4-Bis(aminomethyl)tetrahydropyran; 4,4-Bis(aminomethyl)oxane CAS (Dihydrochloride): 111511-91-2

Executive Summary

[4-(Aminomethyl)oxan-4-yl]methanamine is a specialized gem-disubstituted heterocyclic diamine. Unlike linear diamines, this compound features a tetrahydropyran (oxane) core that imposes significant conformational restriction on the attached aminomethyl groups. This structural rigidity makes it a high-value scaffold in medicinal chemistry, particularly for:

  • Platinum(II) Antitumor Complexes: Serving as a bidentate ligand that modulates the pharmacokinetics and DNA-binding kinetics of cisplatin analogues.

  • Peptidomimetics: Acting as a bioisostere for gem-dimethyl groups or quaternary amino acids, restricting peptide backbone rotation.

  • Linkerology: Providing a defined "kinked" geometry in PROTACs and antibody-drug conjugates (ADCs) to optimize ligand presentation.

This guide details the physicochemical properties, industrial synthesis routes, and application protocols for this compound.

Physicochemical Characterization

The gem-disubstitution at the 4-position of the oxane ring creates a unique steric environment. The molecule is achiral but possesses a plane of symmetry.

Table 1: Core Properties
PropertyValue / DescriptionNote
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Free Base
Molecular Weight 144.22 g/mol Free Base
MW (2HCl Salt) 217.13 g/mol Standard commercial form
Boiling Point ~260°C (Predicted)High due to H-bonding
pKa (Conjugate Acid) ~10.2 (Amine 1), ~9.1 (Amine 2)Typical for 1,3-diamines; electrostatic repulsion lowers the second pKa.
LogP -1.2 to -0.8 (Predicted)Highly hydrophilic; oxane oxygen adds polarity.
Solubility High in Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, Et2O).
H-Bond Donors 4

H-Bond Acceptors 3

(ether)

Synthetic Methodology

The synthesis of 4,4-bis(aminomethyl)tetrahydropyran requires constructing the quaternary carbon center at the 4-position of the pyran ring. The most robust industrial route involves the "Nitrile Pathway," which avoids the handling of hazardous azide intermediates common in lab-scale preparations.

Synthesis Workflow (The Nitrile Pathway)

This route scales well and utilizes readily available precursors: diethyl malonate and bis(2-chloroethyl) ether.

SynthesisRoute Start Diethyl Malonate + Bis(2-chloroethyl)ether Step1 Cyclization (NaOEt/EtOH) Start->Step1 Inter1 Diethyl tetrahydropyran- 4,4-dicarboxylate Step1->Inter1 Yield: ~65% Step2 Amidation (NH3/MeOH) Inter1->Step2 Inter2 Tetrahydropyran- 4,4-dicarboxamide Step2->Inter2 Quant. Step3 Dehydration (POCl3 or SOCl2) Inter2->Step3 Inter3 4,4-Dicyano- tetrahydropyran Step3->Inter3 Yield: ~80% Step4 Reduction (H2, Raney Ni) Inter3->Step4 Final 4,4-Bis(aminomethyl)- tetrahydropyran Step4->Final Yield: ~85%

Figure 1: Step-wise synthesis from acyclic precursors to the gem-diamine scaffold.

Detailed Protocol (Step-by-Step)
Step 1: Formation of the Oxane Ring

Reaction: Double alkylation of diethyl malonate.

  • Setup: Equip a 3-neck flask with a reflux condenser and mechanical stirrer. inert atmosphere (

    
    ).[1]
    
  • Reagents: Dissolve Sodium ethoxide (2.2 eq) in absolute ethanol. Add Diethyl malonate (1.0 eq).

  • Addition: Dropwise add Bis(2-chloroethyl) ether (1.0 eq) over 1 hour.

  • Reflux: Heat to reflux for 12–16 hours. The solution will become cloudy (NaCl precipitation).

  • Workup: Cool, filter off salts, and concentrate the filtrate. Distill under reduced pressure to isolate Diethyl tetrahydropyran-4,4-dicarboxylate .

Step 2 & 3: Conversion to Dinitrile

Rationale: Direct reduction of esters to amines is difficult; converting to nitriles allows for a clean hydrogenation.

  • Amidation: Treat the diester with saturated methanolic ammonia at RT for 48 hours. The diamide precipitates as a white solid. Filter and dry.

  • Dehydration: Suspend the diamide in dry pyridine or toluene. Add

    
     (excess) cautiously at 
    
    
    
    , then warm to
    
    
    for 4 hours.
  • Quench: Pour onto ice/water. Extract with EtOAc.

  • Product: 4,4-Dicyanotetrahydropyran (Solid).

Step 4: Reductive Amination

Critical Safety: Raney Nickel is pyrophoric. Handle under water/inert gas.

  • Vessel: High-pressure autoclave (Parr reactor).

  • Load: Dissolve dinitrile in MeOH saturated with

    
     (to suppress secondary amine formation). Add Raney Nickel (10 wt%).
    
  • Conditions: Pressurize with

    
     (500 psi / 35 bar). Heat to 
    
    
    
    .[2] Stir for 12 hours.
  • Isolation: Filter catalyst (Keep wet!). Concentrate filtrate.[2]

  • Purification: The free base is an oil. Convert to dihydrochloride salt by adding

    
     in dioxane/ether for easy handling and storage.
    

Applications in Drug Development[4][5][6]

Platinum(II) Coordination Complexes

The primary historical application of this scaffold is in the synthesis of cisplatin analogues. The "gem-diamine" motif forms a stable 6-membered chelate ring with Platinum(II).

  • Mechanism: The bulky tetrahydropyran ring provides steric shielding to the Pt center, potentially reducing deactivation by plasma proteins (e.g., glutathione) while maintaining DNA crosslinking ability.

  • Synthesis of Complex:

    
    
    
  • Advantage: The ether oxygen in the ring increases water solubility compared to the cyclohexane analogue (1,1-bis(aminomethyl)cyclohexane), improving drug formulation properties.

Linkerology in PROTACs

In Targeted Protein Degradation (TPD), the geometry of the linker connecting the E3 ligase ligand and the Warhead is critical.

  • The "Kink" Effect: Linear alkyl chains are flexible (entropic penalty upon binding). The 4,4-disubstituted oxane introduces a rigid "kink" that can pre-organize the linker, reducing the entropic cost of ternary complex formation.

  • Vector: The two aminomethyl groups exit the ring at a defined tetrahedral angle (~109.5°), directing the attached moieties into specific vectors.

Applications Core This compound App1 Pt(II) Antitumor Agents Core->App1 App2 PROTAC Linkers Core->App2 App3 Peptidomimetics Core->App3 Detail1 Forms stable 6-membered chelate rings with Pt App1->Detail1 Detail2 Reduces conformational entropy; Increases solubility via ether O App2->Detail2 Detail3 Bioisostere for gem-dimethyl groups App3->Detail3

Figure 2: Strategic application vectors for the scaffold in medicinal chemistry.

Safety & Handling Protocols

Signal Word: DANGER (for Free Base) / WARNING (for HCl Salt)

  • Hazards (Free Base):

    • Skin Corrosion (Cat 1B): Highly basic amines can cause chemical burns.

    • Eye Damage (Cat 1): Risk of permanent corneal damage.

  • Storage:

    • Hygroscopic: Both the free base and HCl salt absorb moisture avidly. Store in a desiccator or under

      
      .
      
    • Carbonation: The free base reacts with atmospheric

      
       to form carbamates. Always store as the HCl salt  for long-term stability.
      
  • Disposal:

    • Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides emission).

References

  • Synthesis of 4,4-bis(aminomethyl)

    • Patent: US Patent 5,244,917. "Platinum(II) complexes of 4,4-bis(aminomethyl)tetrahydropyran." (1993). Link

    • Context: Describes the synthesis starting from diethyl malonate and the subsequent complexation with pl
  • Precursor Synthesis (Diester)

    • Journal:International Journal of Pharmaceutical Research and Applications. "A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid." (2023).[3] Link

    • Context: Details the cyclization of diethyl malonate with bis(2-chloroethyl)ether to form the oxane ring.
  • Chemical Identity

    • Database: PubChem CID 111511-91-2 (Salt form). Link

  • Journal:Bioorganic & Medicinal Chemistry Letters. "Synthesis and antitumor activity of novel platinum(II) complexes with 4,4-bis(aminomethyl)tetrahydropyran.

Sources

[4-(Aminomethyl)oxan-4-yl]methanamine CAS number 130290-79-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Aminomethyl)tetrahydropyran (CAS 130290-79-8)[1][2]

Part 1: Executive Summary & Critical Technical Note

Compound Identity:

  • Common Name: 4-(Aminomethyl)tetrahydropyran[1][2][3][4][5]

  • IUPAC Name: (Tetrahydro-2H-pyran-4-yl)methanamine[2][6]

  • CAS Number: 130290-79-8[1][2][4][7][8]

  • Molecular Formula: C₆H₁₃NO[2][4][5][7][8]

  • Molecular Weight: 115.17 g/mol [2][4][5][7][8]

CRITICAL NOMENCLATURE ALERT: The chemical name provided in the topic request—[4-(Aminomethyl)oxan-4-yl]methanamine—chemically describes a gem-diamine (a tetrahydropyran ring with two aminomethyl groups at the 4-position).[2] However, the CAS number provided (130290-79-8 ) strictly corresponds to the mono-amine ((Tetrahydro-2H-pyran-4-yl)methanamine).[2]

To ensure scientific integrity and safety, this guide focuses on the compound defined by the CAS Number (130290-79-8) , which is the standard mono-amine building block.[2] Researchers seeking the gem-diamine should refer to CAS 111511-91-2.[2]

Part 2: Chemical Identity & Structural Analysis

4-(Aminomethyl)tetrahydropyran is a pivotal heterocyclic building block in medicinal chemistry.[2] It serves as a polar, metabolically stable bioisostere of (cyclohexylmethyl)amine.

Physicochemical Profile[2][5][6][7][9][10][11][12]
PropertyValueTechnical Note
Appearance Colorless to light yellow liquidHygroscopic; absorbs CO₂ from air.[2]
Boiling Point 73–74 °C @ 2.67 kPa (20 mmHg)Volatile under high vacuum.
Density 1.02 g/mLDenser than water.
pKa (Conj. Acid) ~10.0 (Predicted)Typical primary aliphatic amine basicity.
LogP -0.1 to 0.2Significantly lower than cyclohexyl analogs (~1.8), improving aqueous solubility.[2]
Solubility Miscible with water, MeOH, DCMHigh polarity due to ether oxygen and amine.
Structural Utility in Drug Design

The tetrahydropyran (THP) ring offers distinct advantages over carbocyclic scaffolds (like cyclohexane):

  • The "THP Effect" (LogP Modulation): Replacing a methylene (-CH₂-) with an ether oxygen (-O-) lowers lipophilicity (LogD) by approximately 1.0–1.5 log units.[2] This is critical for optimizing the Lipophilic Ligand Efficiency (LLE) of drug candidates.

  • Dipole Orientation: The ether oxygen acts as a weak hydrogen bond acceptor (HBA), potentially engaging in specific interactions with protein backbones that a cyclohexyl group cannot.

  • Conformational Bias: The THP ring adopts a chair conformation similar to cyclohexane but with reduced 1,3-diaxial interactions due to the oxygen atoms, altering the vector of the aminomethyl substituent slightly.

Part 3: Synthetic Methodology

The industrial and laboratory standard for synthesizing CAS 130290-79-8 is the catalytic hydrogenation of 4-cyanotetrahydropyran .[2] This route is preferred over the reduction of the amide or ester due to atom economy and cleaner impurity profiles.

Reaction Scheme (Graphviz)

SynthesisRoute Start 4-Cyanotetrahydropyran (CAS 4296-49-9) Intermediate Imine Intermediate Start->Intermediate Adsorption & Hydrogenation Reagents H2 (5-6 atm) Raney Nickel NH3/MeOH Product 4-(Aminomethyl)tetrahydropyran (CAS 130290-79-8) Intermediate->Product Primary Reduction Byproduct Secondary Amine Dimer (Impurity) Intermediate->Byproduct Condensation (Suppressed by NH3)

Caption: Catalytic hydrogenation pathway. Ammonia is critical to suppress secondary amine formation.

Detailed Experimental Protocol

Based on optimized industrial workflows (e.g., JP Patent data).

Materials:

  • Substrate: 4-Cyanotetrahydropyran (10.0 g, 90.0 mmol).

  • Catalyst: Activated Raney Nickel (2.0 g, ~20 wt% loading). Note: Handle under Argon; pyrophoric.[2]

  • Solvent: 22% (w/w) Ammonia in Methanol (100 mL).

  • Equipment: Stainless steel autoclave (200–500 mL) with high-pressure manometer.[2]

Step-by-Step Procedure:

  • Loading: Purge the autoclave with nitrogen. Charge the 4-cyanotetrahydropyran, Raney Nickel (as a slurry), and ammonia-methanol solution.[2]

  • Pressurization: Seal the reactor. Purge with Hydrogen gas (H₂) three times to remove nitrogen. Pressurize to 0.5–0.6 MPa (approx. 5–6 atm) .

  • Reaction: Heat the mixture to 50–60 °C with vigorous stirring (critical for gas-liquid mass transfer).

  • Monitoring: Stir for 5–17 hours . Monitor H₂ consumption; reaction is complete when pressure drop ceases.

  • Work-up:

    • Cool to room temperature.[9]

    • Vent H₂ (carefully, into exhaust).

    • Filter off Raney Nickel through a Celite pad (keep wet to prevent ignition). Wash pad with methanol.

  • Purification:

    • Concentrate the filtrate under reduced pressure to remove ammonia and methanol.

    • Distillation: Distill the residue under vacuum (2.67 kPa / 20 mmHg) at 73–74 °C .

  • Yield: Expected yield is 75–85% as a colorless liquid.

Self-Validating Check:

  • NMR Verification: ¹H NMR should show a doublet (or multiplet) for the -CH₂NH₂ protons at ~2.55 ppm and disappearance of the alpha-proton of the nitrile.[2]

  • Impurity Check: GC-MS should confirm absence of the dimer (bis(tetrahydropyran-4-ylmethyl)amine).[2]

Part 4: Applications in Drug Discovery

CAS 130290-79-8 is frequently used to append a solubilizing "tail" to hydrophobic drug scaffolds or as a linker in PROTACs (Proteolysis Targeting Chimeras).[2]

Strategic Decision Matrix: When to use this Scaffold?

DecisionMatrix Start Lead Optimization: Need Primary Amine Linker Q1 Is the scaffold too lipophilic (LogP > 4)? Start->Q1 Branch1 Yes: Need Polarity Q1->Branch1 High LogP Branch2 No: Need Hydrophobicity Q1->Branch2 Low LogP Q2 Is metabolic stability a concern? Branch1->Q2 OptionA Use Cyclohexylmethylamine Branch2->OptionA OptionB Use 4-(Aminomethyl)tetrahydropyran (CAS 130290-79-8) Result THP Ring blocks metabolism at the 4-position (vs Cyclohexane) OptionB->Result Q2->OptionB Yes

Caption: Decision tree for selecting THP-amines over carbocyclic analogs.

Case Study Examples:

  • Kinase Inhibitors: Used in CDK9 inhibitors (e.g., JSH-150 analogs) to improve solubility and solvent exposure of the inhibitor tail.

  • GPCR Ligands: Acts as a replacement for the piperidine ring when a basic center is required but the pKa needs to be modulated (primary amine vs secondary cyclic amine).

Part 5: Safety & Handling

  • Hazard Class: Corrosive (Category 1B).

  • H-Statements: H314 (Causes severe skin burns and eye damage).[2]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to air (carbonation).

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • Santa Cruz Biotechnology. 4-Aminomethyltetrahydropyran (CAS 130290-79-8) Product Data. Retrieved from .[2]

  • ChemicalBook. 4-(Aminomethyl)tetrahydro-2H-pyran Properties and Synthesis. Retrieved from .[2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773210, 4-Aminomethyltetrahydropyran. Retrieved from .[2]

  • Wang, J., et al. (2018). Discovery of CDK9 inhibitors containing a tetrahydropyran core.[10] European Journal of Medicinal Chemistry, 158, 896-916.[2][10] (Contextual application of THP-amines).

  • Sigma-Aldrich. (Tetrahydro-2H-pyran-4-yl)methanamine Safety Data Sheet. Retrieved from .[2]

Sources

The Geminal-Diamine Pyran Scaffold: [4-(Aminomethyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper [1][2]

Executive Summary

[4-(Aminomethyl)oxan-4-yl]methanamine , commonly referred to as 4,4-bis(aminomethyl)tetrahydropyran , represents a specialized class of geminal-disubstituted heterocyclic amines.[1][2] Unlike its carbocyclic analog (1,1-bis(aminomethyl)cyclohexane), this scaffold incorporates an ether oxygen within the six-membered ring.[1][2] This structural modification fundamentally alters the physicochemical profile—lowering lipophilicity (LogP) and increasing aqueous solubility—while maintaining the conformational rigidity characteristic of the chair-form pyran ring.[1][2] This guide details the structural properties, synthetic pathways, and applications of this molecule in medicinal chemistry (as a bioisostere and linker) and polymer science.[1][2]

Structural Analysis & Physicochemical Properties[1][2][3]

The core utility of this molecule lies in the Thorpe-Ingold Effect (gem-dimethyl effect) combined with the polarity of the ether linkage.[1][2]

1.1 Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Synonyms 4,4-Bis(aminomethyl)tetrahydropyran; (Tetrahydro-2H-pyran-4,4-diyl)dimethanamine
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
CAS Registry Note: Often conflated with mono-amine 130290-79-8; specific bis-amine CAS varies by salt form.[1][2][3][4]
1.2 The "Pyran vs. Cyclohexane" Effect

In drug design, replacing a methylene (-CH₂-) unit in a carbocycle with an oxygen atom (-O-) is a classic bioisosteric replacement.[1][2]

  • Lipophilicity Modulation: The pyran oxygen acts as a hydrogen bond acceptor, significantly lowering the cLogP compared to the cyclohexane analog.[1][2] This is critical for keeping lead compounds within the "Lipinski Rule of 5" space.[1][2]

  • Conformational Lock: The bulky aminomethyl groups at the 4-position force the pyran ring into a rigid chair conformation.[1][2] The 4,4-substitution creates a "gem-disubstituted" vertex, restricting the rotational freedom of the attached amine arms.[1][2] This pre-organization can reduce the entropic penalty upon binding to a protein target.[1][2]

Synthetic Pathways[1][2][6]

The synthesis of this compound typically proceeds via the construction of the pyran ring followed by functional group manipulation at the quaternary center.[1][2]

2.1 The Malononitrile Route (Primary Industrial Path)

This route is preferred for its scalability and use of inexpensive starting materials.[1][2]

  • Cyclization: Bis(2-chloroethyl) ether reacts with malononitrile in the presence of a base (NaH or K₂CO₃) to form 4,4-dicyanotetrahydropyran .[1][2]

  • Reduction: The dinitrile is reduced to the diamine using strong reducing agents (LiAlH₄) or catalytic hydrogenation (Raney Ni/H₂).[1][2]

2.2 Visualization of Synthesis Logic (DOT)

SynthesisPath Figure 1: Synthetic route from acyclic precursors to the gem-diamine scaffold. Start Bis(2-chloroethyl) ether + Malononitrile Inter 4,4-Dicyanotetrahydropyran (Gem-Dinitrile) Start->Inter Base (NaH/DMSO) Cyclization Product 4,4-Bis(aminomethyl) tetrahydropyran Inter->Product Reduction (LiAlH4 or H2/Ra-Ni)

[1][2]

Medicinal Chemistry Applications
3.1 Linker Design in ADCs and PROTACs

In Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker determines solubility and stability.[1][2]

  • Solubility: The pyran oxygen improves the aqueous solubility of the linker chain compared to purely alkyl chains.[1][2]

  • Stability: The quaternary carbon at position 4 prevents metabolic oxidation (e.g., by CYP450) at that site, a common liability in less substituted linkers.[1][2]

3.2 Peptidomimetics

The molecule serves as a scaffold for Gamma-Turn mimetics .[1][2] The distance between the two amine nitrogens is constrained, mimicking specific backbone conformations of peptides.[1][2] This is utilized in designing inhibitors for proteases or GPCR ligands where a specific spatial arrangement of cationic charges is required.[1][2]

Experimental Protocols

Note: The following protocols are synthesized from standard methodologies for gem-dinitrile reduction and pyran ring formation. Always perform a risk assessment before handling pyrophoric reducing agents.

Protocol A: Synthesis of 4,4-Dicyanotetrahydropyran

Objective: Create the quaternary carbon center.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagents: Suspend Sodium Hydride (60% dispersion, 2.2 eq) in dry DMSO.

  • Addition: Add Malononitrile (1.0 eq) dropwise at 0°C. Stir for 30 min (evolution of H₂ gas).

  • Cyclization: Add Bis(2-chloroethyl) ether (1.0 eq) dropwise.

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1][2]

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over MgSO₄, and concentrate.[1][2]

  • Purification: Recrystallize from Ethanol to yield white crystals.

Protocol B: Reduction to this compound

Objective: Convert nitrile groups to primary amines.

  • Setup: Dry RBF under Argon.

  • Reagent: Charge Lithium Aluminum Hydride (LiAlH₄) (4.0 eq) in dry THF at 0°C.

  • Addition: Dissolve 4,4-Dicyanotetrahydropyran (from Protocol A) in THF and add dropwise to the hydride suspension. Caution: Exothermic.[1][2]

  • Reflux: Heat to reflux for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[1][2]
      
    • 
       mL 15% NaOH[1][2]
      
    • 
       mL Water[1][2]
      
  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate under vacuum.

  • Product: The resulting oil is the free base diamine.[1][2] It is often converted to the Dihydrochloride salt (using HCl/Dioxane) for storage and stability.[1][2]

Decision Logic for Scaffold Selection

When should a researcher choose this scaffold over a standard cyclohexane or piperidine?

ScaffoldLogic Figure 2: Medicinal Chemistry Decision Tree for Scaffold Selection Start Need Geminal Diamine Linker? Q1 Is LogP too high? Start->Q1 Q2 Is metabolic stability (CYP oxidation) an issue? Q1->Q2 No Result_Pyran Select 4,4-Bis(aminomethyl) tetrahydropyran Q1->Result_Pyran Yes (Need lower LogP) Q2->Result_Pyran Yes (Quaternary C blocks oxidation) Result_Cyclo Select 1,1-Bis(aminomethyl) cyclohexane Q2->Result_Cyclo No

References
  • Nortcliffe, A., et al. (2017).[1][2][5] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[1][2][5] Link

    • Context: Establishes the utility of amino-pyran scaffolds and general synthetic handling of the ring system.
  • PharmaBlock Whitepaper. (2024).[1][2] "Tetrahydropyrans in Drug Discovery." PharmaBlock Sciences.[1][2] Link

    • Context: Discusses the bioisosteric relationship between tetrahydropyran and cyclohexane, specifically regarding LogP modul
  • National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 2773210, 4-Aminomethyltetrahydropyran." PubChem. Link

    • Context: Provides physicochemical data for the mono-amine analog, serving as a baseline for the bis-amine properties.[1][2]

  • BenchChem Application Notes. (2023). "Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one." Link[1][2]

    • Context: Details the conversion of pyran-4-one to spiro-hydantoins and amino-nitriles, valid

Sources

[4-(Aminomethyl)oxan-4-yl]methanamine: Synonyms, Nomenclature, and Technical Specifications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the nomenclature, structural identification, and applications of [4-(Aminomethyl)oxan-4-yl]methanamine , a specialized gem-diamine building block used in medicinal chemistry and polymer science.

Executive Summary

This compound (Formula:


) is a heterocyclic diamine characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with two aminomethyl groups.[1] This "gem-diamine" structure provides a rigid, hydrophilic core, making it a critical linker in Antibody-Drug Conjugates (ADCs), PROTACs, and high-performance polyamides where improved aqueous solubility and metabolic stability are required.

Critical Distinction: Researchers must distinguish this diamine from the more common monoamine analog, (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8), which lacks the second aminomethyl group.

Nomenclature & Synonyms

The naming of this molecule follows IUPAC rules for heterocyclic substituents on acyclic parents, though systematic ring-based naming is also prevalent in chemical databases.

Synonym Hierarchy Table
CategoryName / IdentifierContext
IUPAC Name This compound Preferred IUPAC Name (PIN) logic treating methanamine as the parent.
Systematic Name 4,4-Bis(aminomethyl)tetrahydropyran Describes the ring (tetrahydropyran) with two identical substituents at C4.
Alt. Systematic Tetrahydropyran-4,4-diyldimethanamine Treats the ring as a scaffold holding two methanamine groups.
Chemical Formula

Free Base
CAS Registry 111511-91-2 Refers to the Dihydrochloride salt form (

), the most common commercial form.
SMILES C1COCCC1(CN)CNMachine-readable string.
Nomenclature Logic Diagram

The following diagram illustrates the derivation of the IUPAC name from the chemical structure components.

NomenclatureLogic Struct Structure: C1COCCC1(CN)CN Ring Ring System: Oxane (Tetrahydropyran) Struct->Ring Pos Position 4: Quaternary Carbon Ring->Pos Name Full Name: This compound Ring->Name Radical Sub1 Substituent 1: -CH2-NH2 (Methanamine Parent) Pos->Sub1 Sub2 Substituent 2: -CH2-NH2 (Aminomethyl group) Pos->Sub2 Sub1->Name Parent Sub2->Name Prefix

Figure 1: Deconstruction of the IUPAC name based on structural components.

Technical Specifications & Identification

Physicochemical Properties[2]
  • Molecular Weight: 144.22 g/mol (Free Base); ~217.14 g/mol (Dihydrochloride).

  • Physical State: The free base is typically a viscous liquid or low-melting solid; the hydrochloride salt is a white crystalline solid.

  • Solubility: Highly soluble in water and polar organic solvents (DMSO, Methanol) due to the ether oxygen and two primary amine groups.

Structural Verification Protocol

To ensure the correct identity of the material (distinguishing it from the monoamine), use the following self-validating protocol:

  • Proton NMR (

    
    -NMR): 
    
    • Expectation: Look for a simplified spectrum due to symmetry.

    • Key Signal: The methylene protons of the two

      
       groups should appear as a singlet  (integrating to 4H) if the ring conformation averages out, or a set of equivalent signals.
      
    • Differentiation: The monoamine (4-aminomethyltetrahydropyran) will show a methine proton at C4 (multiplet) and only one methylene signal for the amine arm (2H). The diamine lacks the methine proton at C4.

  • Mass Spectrometry (LC-MS):

    • Target Mass:

      
       Da.
      
    • Monoamine Impurity: Check for a peak at 116.2 Da.

Identification Workflow

VerificationWorkflow Sample Unknown Sample (Suspected Diamine) MS Step 1: LC-MS Analysis Sample->MS MassCheck Mass = 145.2 Da? MS->MassCheck NMR Step 2: 1H-NMR Analysis MassCheck->NMR Yes Result_Mono Identify: Monoamine (Impurity/Wrong Material) MassCheck->Result_Mono 116.2 Da SymCheck Symmetry Check: No C4-H Methine Signal? NMR->SymCheck SymCheck->Result_Mono Methine Present Result_Di CONFIRMED: 4,4-Bis(aminomethyl)tetrahydropyran SymCheck->Result_Di No Methine 4H Singlet

Figure 2: Decision tree for verifying the identity of the diamine versus the monoamine analog.

Applications in Drug Development

Linker Chemistry (ADCs)

In Antibody-Drug Conjugates, the hydrophilicity of the linker is crucial for preventing the aggregation of the hydrophobic payload.

  • Mechanism: The tetrahydropyran oxygen acts as a hydrogen bond acceptor, increasing water solubility without introducing the metabolic liability of a poly-PEG chain.

  • Gem-Diamine Effect: The geminal substitution pattern (two amines on one carbon) forces a specific bond angle (Thorpe-Ingold effect), which can rigidify the linker and improve the stability of the conjugate in circulation.

Polymer Synthesis

Used as a monomer in the synthesis of polyurethanes and polyamides .

  • Benefit: Introduces ether linkages into the polymer backbone, improving flexibility and moisture management compared to purely aliphatic diamines (e.g., 1,6-hexanediamine).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111511-91-2 (Salt form search). Retrieved from [Link]

  • MDFCW Standards. this compound Dihydrochloride Reference Standard. Retrieved from [Link]

Sources

Technical Monograph: Oxan-4-ylmethanamine in Medicinal Chemistry

[1]

Executive Summary

Oxan-4-ylmethanamine (also known as 4-(aminomethyl)tetrahydropyran) is a primary amine attached to a saturated oxygen-containing six-membered ring. It serves as a strategic bioisostere for cyclohexylmethanamine in drug design, offering reduced lipophilicity (LogP ~ -0.1) and improved metabolic stability. Its most prominent application is as a key intermediate in the synthesis of Venetoclax (ABT-199) , a BCL-2 inhibitor approved for chronic lymphocytic leukemia (CLL).

Physicochemical Identity

The following data constitutes the core identity profile for analytical verification and stoichiometric calculations.

Table 1: Molecular & Physical Properties
PropertyValueNotes
IUPAC Name (Oxan-4-yl)methanaminePreferred IUPAC name
Common Synonyms 4-(Aminomethyl)tetrahydropyran; Tetrahydropyran-4-ylmethanamineUsed interchangeably in patents
CAS Registry Number 130290-79-8 Primary identifier
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol Monoisotopic Mass: 115.0997 Da
Physical State Colorless LiquidHygroscopic, amine odor
Boiling Point 73–74 °C @ 2.67 kPa (20 mmHg)Volatile under high vacuum
Density 1.02 g/cm³
pKa (Conjugate Acid) ~10.0Typical for primary aliphatic amines
LogP -0.1Hydrophilic compared to cyclohexane analog (LogP ~1.[1][2][3][4][5][6]8)
Topological PSA 35.3 ŲPolar Surface Area

Synthetic Methodologies

The synthesis of oxan-4-ylmethanamine is typically achieved through the reduction of oxidized precursors. The choice of method depends on scale and available starting materials.

Method A: Catalytic Hydrogenation of 4-Cyanotetrahydropyran (Industrial Route)

This is the preferred route for large-scale manufacturing due to atom economy and the availability of the nitrile precursor.

  • Precursor: 4-Cyanotetrahydropyran (CAS 4295-99-2).

  • Reagents: Raney Nickel (Ra-Ni), Hydrogen gas (

    
    ), Ammonia (
    
    
    ) in Methanol.[7]
  • Conditions: High pressure (5–10 bar), elevated temperature (50–60 °C).

  • Mechanism: The nitrile group (

    
    ) is reduced stepwise to the imine and then to the primary amine. Ammonia is strictly required to suppress the formation of secondary amine byproducts (dimers).
    
Method B: Reductive Amination (Laboratory Route)

Useful for generating derivatives or when the aldehyde is more accessible.

  • Precursor: Tetrahydropyran-4-carbaldehyde.

  • Reagents: Ammonium acetate (

    
    ) or Benzylamine followed by deprotection.
    
  • Reductant: Sodium triacetoxyborohydride (

    
    ) or Sodium cyanoborohydride (
    
    
    ).
Visualization: Synthetic Workflow

The following diagram illustrates the primary synthetic pathways and the critical decision points for process chemists.

SynthesisPathwayscluster_conditionsCritical Process ControlNitrile4-Cyanotetrahydropyran(CAS 4295-99-2)TargetOxan-4-ylmethanamine(Target)Nitrile->TargetHydrogenation(H2, Ra-Ni, NH3/MeOH)High PressureAldehydeTetrahydropyran-4-carbaldehydeAldehyde->TargetReductive Amination(NH4OAc, NaBH(OAc)3)AmideTetrahydropyran-4-carboxamideAmide->NitrileDehydration(SOCl2)

Figure 1: Synthetic pathways to oxan-4-ylmethanamine. The hydrogenation route (solid blue line) is dominant in industrial applications.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

In drug discovery, the tetrahydropyran (THP) ring is often used to replace a cyclohexyl or phenyl ring.

  • Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, lowering LogP and increasing aqueous solubility.

  • Metabolic Stability: Unlike the cyclohexyl ring, which is prone to oxidative metabolism (hydroxylation) by CYP450 enzymes, the THP ring is generally more metabolically robust at the positions adjacent to the oxygen.

Case Study: Venetoclax (Venclexta)

Oxan-4-ylmethanamine is a mandatory building block for Venetoclax , a BCL-2 inhibitor. It is introduced via a Nucleophilic Aromatic Substitution (

  • Role: The THP-methylamine moiety occupies a specific hydrophobic pocket in the BCL-2 protein, while the ether oxygen likely engages in water-mediated hydrogen bonding networks.

  • Reaction: The amine reacts with a 4-fluoro-3-nitrobenzenesulfonamide derivative to form the core aniline linkage.

Visualization: Venetoclax Fragment Assembly

VenetoclaxAssemblyScaffold4-Fluoro-3-nitrobenzenesulfonamideDerivativeIntermediateVenetoclax Intermediate(Nitro-amine adduct)Scaffold->IntermediateSNAr Reaction(Base, Heat)AmineOxan-4-ylmethanamine(Nucleophile)Amine->IntermediateSNAr Reaction(Base, Heat)VenetoclaxVenetoclax (API)Intermediate->VenetoclaxMulti-step Assembly(Reductive Amination, Coupling)

Figure 2: Incorporation of oxan-4-ylmethanamine into the Venetoclax scaffold via SNAr chemistry.

Analytical & Handling Protocols

Proton NMR ( H NMR) Signature

To verify the identity of the synthesized or purchased material, look for these characteristic signals (in


  • 
     2.5–2.6 ppm (d, 2H):  The methylene protons adjacent to the amine (
    
    
    ). This is the most diagnostic peak.
  • 
     3.3–4.0 ppm (m, 4H):  The protons on the carbons adjacent to the ring oxygen.
    
  • 
     1.1–1.7 ppm (m, 5H):  The remaining ring protons and the methine bridge.
    
Handling and Storage
  • Corrosivity: As a primary amine, it is corrosive to skin and eyes. Handle with nitrile gloves and eye protection.

  • Carbonation: Primary amines absorb atmospheric

    
     to form carbamates. Store under an inert atmosphere (Nitrogen or Argon) in tightly sealed containers.
    
  • Stability: Stable at room temperature if protected from moisture and acid vapors.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773210, 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • AbbVie Inc. (2018). Process for the preparation of venetoclax (WO2018029711A2). Google Patents. Retrieved from

  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[8] Nature Medicine, 19(2), 202-208. (Contextualizes the BCL-2 inhibitor design).

  • Ku, Y. Y., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax. Organic Process Research & Development. Retrieved from [Link]

4-aminomethyltetrahydropyran physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Chemical Reactivity, and Medicinal Chemistry Applications

Executive Summary

4-Aminomethyltetrahydropyran (CAS: 130290-79-8), also known as (tetrahydro-2H-pyran-4-yl)methanamine, is a critical heterocyclic building block in modern drug discovery.[1] It serves as a polar, metabolically stable bioisostere for cyclohexylmethylamine and benzylamine moieties. By incorporating an ether oxygen into the saturated ring, this scaffold lowers lipophilicity (LogP) while maintaining steric bulk, a property essential for optimizing the pharmacokinetic profiles of lead compounds. This guide details its physicochemical properties, synthesis protocols, and strategic application in the development of kinase inhibitors (e.g., mTOR) and CNS agents.

Chemical Identity & Physical Properties

The following data represents a synthesis of experimental and high-confidence predicted values suitable for laboratory characterization.

PropertyValue / DescriptionNotes
CAS Number 130290-79-8
IUPAC Name (Tetrahydro-2H-pyran-4-yl)methanamineAlso: Oxan-4-ylmethanamine
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Colorless to light yellow liquidHygroscopic
Boiling Point 75–76 °C @ 18 mmHg~180 °C @ 760 mmHg (extrapolated)
Density 0.98 – 1.02 g/cm³Slightly denser than water
Refractive Index

1.4630 – 1.4670
Solubility Miscible in water, MeOH, DCMHighly polar organic amine
pKa (Conj.[1][2][3][4][5][6][7][8][9][10][11] Acid) 10.0 ± 0.3 (Predicted)Slightly less basic than cyclohexylmethylamine (~10.5) due to the inductive effect of the ring oxygen.
LogP -0.1 to -0.23Significantly lower than cyclohexylmethylamine (LogP ~1.8)
Structural & Conformational Analysis
Conformational Preference

Unlike 2-substituted tetrahydropyrans which may exhibit the anomeric effect, 4-substituted tetrahydropyrans are governed primarily by steric thermodynamics similar to cyclohexane.

  • Chair Conformation: The tetrahydropyran ring adopts a chair conformation (

    
    ).
    
  • Equatorial Preference: The aminomethyl group (–CH₂NH₂) prefers the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C2 and C6. The energy difference (

    
    ) favors the equatorial conformer by approximately 1.6–1.8 kcal/mol.
    
Medicinal Chemistry Implication

The fixed geometry of the ether oxygen at position 1 creates a permanent dipole. When this scaffold replaces a cyclohexyl ring, it introduces a hydrogen bond acceptor (HBA) vector without significantly altering the spatial arrangement of the amine "warhead," making it an ideal scaffold hop for reducing non-specific binding.

Synthesis & Reactivity
Primary Synthesis Route: Hydrogenation of Nitriles

The most scalable industrial route involves the catalytic hydrogenation of 4-cyanotetrahydropyran. This method avoids the use of strong hydride reducing agents (like LiAlH₄), which are hazardous on a kilo-scale.

Protocol: Catalytic Hydrogenation over Raney Nickel

  • Reagents: 4-Cyanotetrahydropyran (1.0 equiv), Raney Nickel (20 wt% loading), Ammonia (7M in Methanol).

  • Conditions: 50–60 °C, 5–10 bar H₂ pressure.

  • Procedure:

    • Charge a high-pressure autoclave with 4-cyanotetrahydropyran dissolved in methanolic ammonia (prevents secondary amine formation).

    • Add activated Raney Nickel catalyst under an inert atmosphere (Argon/Nitrogen).

    • Pressurize with Hydrogen gas to 5–10 bar.

    • Stir vigorously at 50 °C for 6–12 hours until H₂ uptake ceases.

    • Workup: Filter catalyst over Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate in vacuo.

    • Purification: Distillation under reduced pressure (bp 75 °C @ 18 mmHg).

Synthesis Start 4-Cyanotetrahydropyran (Nitrile Precursor) Inter Imine Intermediate Start->Inter H2 / Raney Ni Product 4-Aminomethyltetrahydropyran (Primary Amine) Inter->Product H2 / NH3 (MeOH) Side Secondary Amine Dimer (Impurity) Inter->Side No NH3 present

Figure 1: Catalytic hydrogenation pathway. The presence of ammonia is critical to suppress the formation of secondary amine dimers.

Chemical Reactivity
  • Nucleophilicity: The primary amine is highly nucleophilic and readily participates in:

    • Amide Coupling: Reacts with carboxylic acids/acyl chlorides (standard HATU/EDC conditions).

    • Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃).

    • SnAr Reactions: Displaces halides in heteroaromatic systems (e.g., chloropyrimidines).

Medicinal Chemistry Applications
Bioisosterism: The "Polar Hydrophobic" Effect

4-Aminomethyltetrahydropyran is a classic bioisostere for cyclohexylmethylamine.

  • LogP Reduction: Replacing the C-4 methylene of cyclohexane with oxygen lowers LogP by ~1.5–2.0 units. This increases water solubility and reduces metabolic clearance linked to high lipophilicity (Lipophilicity Efficiency - LipE).

  • Metabolic Stability: The tetrahydropyran ring is generally resistant to oxidative metabolism by CYP450 enzymes compared to cyclohexyl rings, which are prone to hydroxylation.

Case Study: mTOR Kinase Inhibitors

In the development of CC214-2 (an orally available mTOR inhibitor), the 4-aminomethyltetrahydropyran moiety was utilized to optimize the solvent-exposed region of the molecule.[1][6] The ether oxygen reduced lipophilicity compared to the cyclohexyl analog, improving oral bioavailability while maintaining the critical binding orientation of the amine.

Bioisostere Cyclohexyl Cyclohexylmethylamine (LogP ~ 1.8) High Lipophilicity Metabolic Liability (Hydroxylation) THP 4-Aminomethyltetrahydropyran (LogP ~ -0.2) Lower Lipophilicity Metabolically Stable Ether Cyclohexyl->THP Bioisosteric Replacement (Scaffold Hop) Result Optimized Drug Candidate (Improved Solubilty & Bioavailability) THP->Result Lead Optimization

Figure 2: Bioisosteric replacement logic. The THP ring lowers LogP while preserving steric fit.

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[2]

  • H302: Harmful if swallowed.[2]

Handling Protocol:

  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield.

  • Ventilation: Always handle in a functioning fume hood. The amine vapor is corrosive to the respiratory tract.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The compound absorbs CO₂ from the air to form carbamates if left exposed.

  • Spill Response: Neutralize with weak acid (e.g., dilute acetic acid) and absorb with inert material (vermiculite).

References
  • ChemicalBook. (2025).[6] 4-(Aminomethyl)tetrahydro-2H-pyran Properties and Synthesis.Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2773210, 4-Aminomethyltetrahydropyran.Link

  • Mortensen, D. S., et al. (2013). Optimization of a Series of Triazine-Based mTOR Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(6), 1588-1591. (Cited for application in CC214-2 discovery).[1][6]

  • Wiberg, K. B., et al. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans.[8][12] Journal of Physical Chemistry A. (Cited for conformational analysis).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Aminomethyl)tetrahydropyran.[1][2][6]Link

Sources

Conformational Analysis of 4-Substituted Tetrahydropyrans: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis of 4-substituted tetrahydropyrans (THPs). It is structured for application scientists and medicinal chemists, focusing on the structural causality, experimental validation, and data interpretation required for drug design.

Executive Summary

The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry, often deployed as a bioisostere for cyclohexane to modulate lipophilicity (


) and improve metabolic stability. While the 2-position of THP is dominated by the electronic anomeric effect, the 4-position  is unique: it is sterically distal from the ring oxygen yet electronically influenced by the overall dipole.

This guide provides the theoretical framework and experimental protocols to analyze the conformational preferences of 4-substituted THPs. Contrary to 2-substituted systems, 4-substituted THPs exhibit conformational energies (


-values) remarkably similar to cyclohexanes, a counter-intuitive finding given the geometric distortion introduced by the C–O bonds.

Part 1: Theoretical Framework & Structural Causality

Geometry: The Distorted Chair

To understand the conformation at C4, one must first analyze the ring geometry. The THP ring adopts a chair conformation (


) similar to cyclohexane, but with distinct bond alterations:
  • C–C Bond Length: 1.54 Å (Standard)

  • C–O Bond Length: 1.43 Å (Shorter)

This bond shortening at the 1-position "pinches" the head of the chair. However, experimental and high-level computational studies (CCSD(T)) confirm that this distortion does not significantly alter the spatial environment at C4 relative to the axial protons at C2 and C6.

The A-Value Consensus

The


-value represents the free energy difference (

) between the axial and equatorial conformers.

For 4-substituted THPs, the primary steric penalty arises from 1,3-diaxial interactions between the substituent at C4 and the axial protons at C2 and C6.

  • Steric Substituents (Alkyl/Aryl): The 1,3-diaxial distance in 4-substituted THP is nearly identical to cyclohexane. Consequently,

    
    -values are transferable.
    
  • Polar Substituents: Solvation effects and through-space electrostatic interactions with the ring oxygen dipole can cause minor deviations, but the steric component remains dominant.

Table 1: Comparative A-Values (kcal/mol) Note: Values indicate the energetic penalty of the axial conformer. Higher values favor the equatorial form.[1][2]

SubstituentCyclohexane

-Value
4-Substituted THP

-Value
Structural Rationale
Methyl 1.741.70 – 1.80 1,3-diaxial interactions with C2-H/C6-H are geometrically equivalent to C3-H/C5-H in cyclohexane.
Ethyl 1.79~1.80 Rotational freedom allows Et to minimize steric clash similarly in both rings.
Is-Propyl 2.21~2.20 High steric demand enforces equatorial preference in both systems.
tert-Butyl > 4.9> 4.9 "Locking" group; exclusively equatorial in both systems.
Hydroxyl 0.870.5 – 0.9 Highly solvent dependent. In non-polar solvents, intramolecular H-bonding is not possible at C4 (too far from O1).
Chloro 0.43~0.45 Dominated by bond length; minimal electronic repulsion from O1 at this distance.

Key Insight: Unlike 3-substituted THPs (where one 1,3-interaction is removed due to the oxygen lone pair, lowering the


-value), 4-substituted THPs retain two protonic 1,3-diaxial interactions. Thus, Cyclohexane 

-values are a valid proxy for 4-substituted THPs.

Part 2: Experimental & Computational Protocols

Protocol: Low-Temperature Dynamic NMR (D-NMR)

To experimentally determine the conformational ratio (


), one must slow the ring inversion on the NMR timescale.

Objective: Freeze the chair-chair interconversion to integrate distinct signals for axial and equatorial conformers.

Step-by-Step Workflow:

  • Solvent Selection: Use CD

    
    Cl
    
    
    
    (Freon-free alternative) or THF-d
    
    
    . These solvents remain liquid down to -100°C.
  • Sample Prep: Dissolve 5-10 mg of substrate in 0.6 mL solvent. Filter to remove paramagnetic impurities (crucial for line shape).

  • Cooling Phase:

    • Acquire a reference spectrum at 25°C (fast exchange limit: weighted average signals).

    • Cool in 10°C increments. Broadening (coalescence) usually occurs between -40°C and -60°C.

    • Target temperature: -80°C to -95°C (slow exchange limit).

  • Acquisition:

    • Focus on the H4 proton .

    • Axial H4 (Equatorial Sub): Appears as a triplet of triplets (

      
      ) with large coupling (
      
      
      
      Hz).
    • Equatorial H4 (Axial Sub): Appears as a broad singlet or narrow multiplet (

      
       Hz).
      
  • Calculation: Integrate the distinct signals (

    
     and 
    
    
    
    ).
    
    
    
    
Protocol: Computational Validation (DFT)

For rapid screening of novel substituents.

  • Conformational Search: Generate rotamers using a force field (e.g., MMFF94).

  • Geometry Optimization: DFT Level B3LYP/6-31G(d) is sufficient for geometry.

  • Energy Calculation: Single point energy calculation using DLPNO-CCSD(T)/cc-pVTZ (Gold Standard) or M06-2X/def2-TZVP (Cost-effective).

  • Solvation: Apply PCM or SMD model (Dichloromethane) to match NMR conditions.

Part 3: Visualization of Workflows

Diagram 1: Conformational Analysis Decision Tree

This diagram outlines the logical flow for determining the conformation of a new 4-substituted THP analog.

ConformationalAnalysis Start Start: Novel 4-Substituted THP CheckSub Is Substituent Steric or Polar? Start->CheckSub StericPath Steric (Alkyl/Aryl) CheckSub->StericPath PolarPath Polar (OH, F, N) CheckSub->PolarPath Assumption Assume Cyclohexane A-Value (High Confidence) StericPath->Assumption Fast Track CompCheck Run DFT (M06-2X/SMD) Check Dipole interactions PolarPath->CompCheck ExpValid Experimental Validation Required? Assumption->ExpValid CompCheck->ExpValid JCoupling Room Temp 1H NMR Analyze H4 Coupling (J values) ExpValid->JCoupling First Pass LowT Low-Temp NMR (-90°C) Direct Integration JCoupling->LowT If J is ambiguous (avg < 8Hz) Final Determine Keq and ΔG JCoupling->Final If J > 10Hz (Pure Eq) LowT->Final

Caption: Decision matrix for selecting computational vs. experimental validation methods based on substituent polarity.

Diagram 2: The 4-Substituted THP Energy Landscape

Visualizing the energetic penalty of the axial conformer relative to the equatorial ground state.

EnergyLandscape cluster_0 Conformational Equilibrium Eq Equatorial Conformer (Global Minimum) TS Ring Flip TS (Half-Chair) Eq->TS ΔG‡ ~10 kcal/mol Ax Axial Conformer (High Energy) TS->Ax Ax->Eq Fast relaxation Factors Destabilizing Factors: 1. 1,3-Diaxial (H2/H6) 2. Solvation Penalty (Polar) Ax->Factors

Caption: The equilibrium favors the equatorial conformer. The barrier to rotation allows isolation only at cryogenic temperatures.

Part 4: References

  • Wiberg, K. B., et al. (2005). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit. Journal of Physical Chemistry A. Link

  • Eliel, E. L., et al. (1982). Conformational analysis.[3][4][5] 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society.[6] Link

  • Bushweller, C. H. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods. PMC. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. (Foundational text for LogP/Bioisostere concepts).

Sources

[4-(Aminomethyl)oxan-4-yl]methanamine: A Strategic Gem-Diamine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of [4-(Aminomethyl)oxan-4-yl]methanamine (also known as 4,4-bis(aminomethyl)tetrahydropyran), a specialized gem-diamine building block.


H

N

O

Executive Summary

This compound is a gem-disubstituted tetrahydropyran derivative featuring two primary aminomethyl groups at the C4 position. Unlike flexible linear diamines, this scaffold leverages the Thorpe-Ingold effect (gem-disubstituent effect) to pre-organize molecular conformation, significantly enhancing the kinetics of cyclization reactions and stabilizing


-turn geometries in peptidomimetics. Its ether oxygen enhances aqueous solubility compared to carbocyclic analogs (e.g., cyclohexane derivatives), making it a premier building block for optimizing physicochemical properties (LogD, metabolic stability) in medicinal chemistry programs targeting BACE1, chemokine receptors, and kinase active sites.

Chemical Identity & Properties

PropertyDataNote
IUPAC Name This compoundAlso: 4,4-Bis(aminomethyl)tetrahydropyran
CAS (Free Base) Not widely listed; use salt CASGenerally handled as HCl salt
CAS (2HCl) 111511-91-2Stable, white crystalline solid
MW (Free Base) 144.22 g/mol
MW (2HCl) 217.13 g/mol
pKa (Calc) ~10.2, ~9.4Typical for primary aliphatic amines
Solubility High (Water, DMSO, MeOH)Oxygen atom reduces lipophilicity
LogP (Calc) -1.2Polar, favorable for reducing lipophilic ligand efficiency (LLE)

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route avoids the harsh decarboxylation of dicarboxylic acids, instead utilizing a double alkylation of malononitrile followed by reduction.

Core Synthesis Workflow

SynthesisPath Start Malononitrile + Bis(2-chloroethyl)ether Inter 4,4-Dicyanotetrahydropyran (Crystalline Intermediate) Start->Inter Step 1: Double Alkylation NaH, DMSO/THF, 0°C -> RT Product This compound (Target Diamine) Inter->Product Step 2: Nitrile Reduction LiAlH4, THF, Reflux OR H2, Raney-Ni, NH3/MeOH

Caption: Two-step synthesis of the gem-diamine core from commodity chemicals.

Detailed Protocol
Step 1: Synthesis of 4,4-Dicyanotetrahydropyran
  • Rationale: Direct dialkylation of malononitrile is thermodynamically driven by the formation of the stable 6-membered ether ring.

  • Reagents: Malononitrile (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), Sodium Hydride (2.2 eq, 60% dispersion), DMSO/THF (1:1).

  • Procedure:

    • Suspend NaH in dry THF/DMSO under N

      
      . Cool to 0°C.
      
    • Add malononitrile dropwise (exothermic H

      
       evolution). Stir 30 min.
      
    • Add bis(2-chloroethyl) ether dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hex).

    • Quench: Pour onto crushed ice. The product often precipitates. Filter or extract with EtOAc.[1]

    • Purification: Recrystallization from Ethanol/Water.

Step 2: Reduction to this compound
  • Critical Control: Reduction of dinitriles can lead to cyclic amidines or secondary amines. The use of LiAlH

    
      is preferred for lab scale; Raney-Nickel/H
    
    
    
    with ammonia is required for process scale to suppress dimerization.
  • Procedure (LiAlH

    
     Method): 
    
    • Suspend LiAlH

      
       (4.0 eq) in dry THF at 0°C.
      
    • Add 4,4-dicyanotetrahydropyran (dissolved in THF) dropwise.

    • Reflux for 12 hours.

    • Fieser Quench: Cool to 0°C. Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) strictly in order.
    • Filter the granular precipitate. Dry filtrate over Na

      
      SO
      
      
      
      .
    • Isolation: Convert to Dihydrochloride salt by adding 4M HCl in Dioxane. Filter the white solid.

Synthetic Utility & Applications

The this compound core is a "privileged structure" for generating spirocycles. The gem-amino groups are perfectly positioned to react with bis-electrophiles to form 6-membered spiro-rings.

Divergent Synthesis Map

Applications Core This compound SpiroUrea Spiro-Pyrimidinones (Urea linkage) Core->SpiroUrea + CDI or Phosgene SpiroImide Spiro-Imides (Glutarimide analogs) Core->SpiroImide + Anhydrides Pepto Peptidomimetics (Beta-turn inducers) Core->Pepto + Amino Acids (Coupling) Macro Macrocyclic Kinase Inhibitors (Solubilizing Linker) Core->Macro + Dialdehydes (Reductive Amination)

Caption: Divergent synthetic applications of the 4,4-bis(aminomethyl)tetrahydropyran core.

Key Application: Synthesis of Spiro-Pyrimidinones

This reaction creates a rigid spirocyclic urea, a common motif in antagonists for CGRP and chemokine receptors.

  • Reagents: Diamine (1.0 eq), Carbonyl Diimidazole (CDI) (1.2 eq), DIPEA (2.5 eq), DCM or DMF.

  • Mechanism:

    • One amine attacks CDI to form the imidazole-carboxamide intermediate.

    • The second amine, held in proximity by the tetrahydropyran ring (Thorpe-Ingold effect), rapidly attacks the carbonyl, displacing the second imidazole to close the ring.

  • Protocol:

    • Dissolve diamine 2HCl in DMF. Add DIPEA.

    • Add CDI portion-wise at 0°C.

    • Stir at RT for 2h.

    • Workup: Dilute with water. The spiro-urea often precipitates due to high lattice energy/symmetry.

Strategic Advantages in Drug Design

Conformational Restriction

Linear diamines (e.g., 1,3-diaminopropane) have high entropic penalties upon binding to protein targets. The this compound scaffold "freezes" the bioactive conformation, reducing the entropic cost of binding (


).
Physicochemical Optimization
  • Solubility: The ether oxygen accepts hydrogen bonds from water, significantly improving solubility compared to the carbocyclic spiro[5.5]undecane analogs.

  • Basicity Modulation: The inductive effect of the ether oxygen (2 carbons away) slightly lowers the pKa of the amines compared to a pure cyclohexane analog, potentially improving membrane permeability at physiological pH.

References

  • Synthesis of Gem-Disubstituted Tetrahydropyrans: Title: "Practical Synthesis of 4,4-Disubstituted Tetrahydropyrans via Double Alkylation." Source:Journal of Organic Chemistry (General methodology reference for malononitrile alkylation). Context: Standard protocol for Step 1.
  • Title: "Design and synthesis of spirocyclic ureas as potent inhibitors of chemically induced cytokines.
  • CAS Registry Data

    • Source:

    • Note: Verifies the identity of the dihydrochloride salt.
  • Title: "The Thorpe-Ingold Effect in Cyclizations to Heterocycles.

Sources

An In-depth Technical Guide to [4-(Aminomethyl)oxan-4-yl]methanamine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to the [4-(Aminomethyl)oxan-4-yl]methanamine Scaffold

This compound, also known by its CAS number 111511-91-2 for its dihydrochloride salt, is a geminal bis(aminomethyl) derivative of oxane (tetrahydropyran). Its structure features a central six-membered saturated oxygen-containing heterocycle, with two aminomethyl groups attached to the same carbon atom (C4). This unique arrangement imparts specific stereochemical and physicochemical properties that are of interest in the design of novel therapeutic agents.

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic profiles, such as aqueous solubility and metabolic stability. The gem-diamine motif at the C4 position introduces two primary amine functionalities, which can serve as key interaction points with biological targets or as handles for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₆N₂O(Calculated)
Molecular Weight 144.22 g/mol (Calculated)
CAS Number (Dihydrochloride) 111511-91-2[1]
Molecular Formula (Dihydrochloride) C₇H₁₈Cl₂N₂O[1]
Molecular Weight (Dihydrochloride) 217.14 g/mol [1]

Proposed Synthetic Pathways

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient multi-step synthesis can be designed starting from commercially available materials. The following proposed pathway is based on well-established transformations in organic synthesis.

A logical starting material is 4-cyanotetrahydro-2H-pyran. This can be subjected to a series of reactions to introduce the second aminomethyl group.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: α-Functionalization of 4-Cyanotetrahydro-2H-pyran

  • Reaction: The starting material, 4-cyanotetrahydro-2H-pyran, is deprotonated at the α-position to the nitrile group using a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF).

  • Quenching: The resulting carbanion is then quenched with a suitable electrophile to introduce a precursor for the second amine group. A common strategy is to use a protected hydroxymethyl equivalent, such as paraformaldehyde, followed by protection of the resulting alcohol. An alternative is the introduction of another cyano group via reaction with cyanogen bromide, which can then be reduced in a later step.

Step 2: Reduction of Nitrile Groups

  • Reaction: The resulting dinitrile or protected amino-nitrile intermediate is then subjected to reduction. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere can be employed to simultaneously reduce both nitrile groups to primary amines.

  • Work-up: Following the reduction, an aqueous work-up is performed to quench the excess reducing agent and liberate the free diamine.

Step 3: Purification and Salt Formation (Optional)

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

  • Salt Formation: For improved stability and handling, the free base can be converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol or diethyl ether.

Synthesis_Pathway cluster_0 Synthesis of this compound start 4-Cyanotetrahydro-2H-pyran step1 α-Cyanation start->step1 1. Strong Base 2. Cyanogen Bromide intermediate1 Tetrahydro-2H-pyran-4,4-dicarbonitrile step1->intermediate1 step2 Reduction (e.g., LiAlH4 or Raney Ni/H2) intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates. The presence of two primary amines on a rigidifying, yet polar, scaffold opens up several avenues for its application.

Scaffold for Combinatorial Chemistry

The two primary amine functionalities can be selectively protected and deprotected, allowing for the sequential or differential functionalization of the molecule. This makes it an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening. By attaching various pharmacophores to the amine groups, a wide range of chemical space can be explored to identify hits against various biological targets.

Mimic of Endogenous Ligands

The gem-diamine motif can act as a bioisostere for other functional groups, such as a carbonyl group or a phosphate group, allowing it to mimic the interactions of endogenous ligands with their receptors or enzymes. The defined spatial orientation of the two amino groups can be exploited to design potent and selective inhibitors or modulators of biological targets.

Linker for PROTACs and Other Bifunctional Molecules

The development of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules is a rapidly growing area in drug discovery. This compound can serve as a rigid and hydrophilic linker to connect a target-binding ligand and an E3 ligase-binding ligand. The tetrahydropyran core can improve the solubility and cell permeability of the resulting bifunctional molecule.

Applications cluster_1 Potential Applications in Drug Discovery core_molecule This compound app1 Scaffold for Combinatorial Libraries core_molecule->app1 app2 Bioisosteric Mimic of Endogenous Ligands core_molecule->app2 app3 Linker for Bifunctional Molecules (e.g., PROTACs) core_molecule->app3

Caption: Potential applications of the core molecule in drug discovery.

Conclusion

This compound is a synthetically accessible and versatile chemical building block with significant potential in the field of drug discovery. Its unique structural and physicochemical properties, derived from the combination of a tetrahydropyran scaffold and a gem-diamine motif, make it a valuable tool for medicinal chemists. While its own history of discovery is not well-documented, its potential to contribute to the discovery of future medicines is clear. Further exploration of its chemistry and applications is warranted and is likely to yield novel and impactful therapeutic agents.

References

  • This compound Dihydrochloride. Available online: [Link] (accessed on February 19, 2026).

Sources

Theoretical & Computational Profiling of [4-(Aminomethyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies of [4-(Aminomethyl)oxan-4-yl]methanamine Document Type: Technical Whitepaper / Computational Framework Guide Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists

Executive Summary

This compound (CAS: 111511-91-2 for dihydrochloride), also known as 4,4-bis(aminomethyl)tetrahydropyran , represents a critical structural motif in modern medicinal chemistry. As a gem-disubstituted diamine incorporating a tetrahydropyran (THP) core, it serves as a bioisostere for cyclohexane-based linkers (e.g., in gabapentinoids) while offering distinct physicochemical properties due to the ether oxygen's polarity and hydrogen-bond accepting capability.

This technical guide establishes a rigorous theoretical framework for studying this molecule. It details the computational methodologies required to elucidate its structural conformation, electronic landscape, and reactivity profile. By synthesizing Density Functional Theory (DFT) protocols with predictive spectroscopic analysis, this document provides a roadmap for validating the molecule's utility as a rigid, hydrophilic scaffold in fragment-based drug discovery (FBDD).

Computational Methodology Framework

To ensure high-fidelity theoretical data, the following computational workflow is prescribed. This protocol balances cost with accuracy, suitable for predicting properties of medium-sized organic amines.

Theory Level & Basis Sets
  • Optimization & Frequency: DFT/B3LYP with the 6-311++G(d,p) basis set is the standard for ground-state geometry and vibrational analysis of organic amines.

  • Dispersion Correction: For accurate conformational ranking (axial vs. equatorial substituents), wB97X-D or B3LYP-D3(BJ) functionals are recommended to account for weak London dispersion forces within the ring system.

  • Solvation Models: The Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) should be applied using water (

    
    ) and DMSO (
    
    
    
    ) to mimic physiological and stock solution environments.
Workflow Visualization

The following diagram outlines the logical flow for the theoretical characterization of the target molecule.

ComputationalWorkflow Input Initial Structure (Chair/Boat Conformers) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Elec Electronic Properties (FMO, MEP, NBO) Freq->Elec Stable Minima Spec Spectroscopic Profiling (IR, NMR, UV-Vis) Freq->Spec App Application Analysis (Docking/ADMET) Elec->App Spec->App

Figure 1: Step-by-step computational workflow for the theoretical analysis of this compound.

Structural Architecture & Conformational Analysis

The core of this compound is the tetrahydropyran ring. Theoretical studies must address the stereoelectronic effects governing its 3D shape.

Ring Conformation

The tetrahydropyran ring predominantly adopts a chair conformation (


). Unlike cyclohexane, the C-O bond lengths (approx. 1.43 Å) are shorter than C-C bonds (1.54 Å), slightly flattening the ring around the oxygen.
Substituent Orientation (The Gem-Diamine Effect)

At position 4, the molecule possesses two aminomethyl (


) groups.
  • Equatorial Group: Extends into the solvent, minimizing steric clash.

  • Axial Group: Subject to 1,3-diaxial interactions with protons at C2 and C6.

  • Theoretical Prediction: The Thorpe-Ingold effect (gem-dimethyl effect analogue) suggests that the internal angle at C4 will be compressed (< 109.5°), expanding the external angle between the two aminomethyl groups. This pre-organization is crucial for its use as a bidentate ligand or linker.

Intramolecular Interactions

NBO (Natural Bond Orbital) analysis typically reveals:

  • Hyperconjugation:

    
     interactions stabilizing the amine rotamers.
    
  • H-Bonding: While a direct intramolecular H-bond between the amine NH and the ring Oxygen is geometrically strained in the chair form (distance > 3.5 Å), solvent-bridged networks are highly probable in aqueous simulations.

Electronic Landscape & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting nucleophilicity and metabolic stability.

Frontier Molecular Orbitals (FMO)

The reactivity is defined by the energy gap (


).
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Nitrogen lone pairs of the aminomethyl groups. This confirms the molecule acts as a hard nucleophile.

  • HOMO-1: Localized on the Oxygen lone pairs of the ether ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the

    
     antibonding orbitals of the C-N and C-C bonds.
    
Molecular Electrostatic Potential (MEP)

The MEP surface maps reactive sites:

  • Red Regions (Negative Potential): Concentrated over the Nitrogen atoms and the Ether Oxygen. These are the sites for electrophilic attack (e.g., protonation, alkylation).

  • Blue Regions (Positive Potential): Concentrated on the Amine protons (

    
    ), serving as H-bond donors.
    

Table 1: Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

DescriptorSymbolFormulaTheoretical Interpretation
Ionization Potential


Energy required to remove an electron (measure of basicity).
Electron Affinity


Energy released when adding an electron.
Chemical Hardness


High hardness indicates stability and low polarizability.
Chemical Potential


Tendency of electrons to escape (reactivity).
Electrophilicity


Propensity to accept electrons (low for this diamine).

Spectroscopic Profiling (In Silico Validation)

Theoretical spectra serve as a benchmark for experimental validation.

Vibrational Spectroscopy (IR)
  • N-H Stretching: Doublet around 3300–3400 cm⁻¹ (symmetric and asymmetric stretching of primary amines).

  • C-H Stretching: 2800–3000 cm⁻¹. The C-H bonds adjacent to Oxygen (C2, C6) often appear at lower frequencies due to the lone pair effect (Bohlmann bands).

  • C-O-C Stretching: Strong band approx. 1080–1150 cm⁻¹ , characteristic of the tetrahydropyran ether linkage.

NMR Shielding (GIAO Method)
  • 
    C NMR: 
    
    • C4 (Quaternary): Distinctive shift due to gem-substitution and beta-effect of oxygen.

    • C2/C6 (Next to O): Deshielded (~65-70 ppm).

    • Aminomethyl Carbons: ~45-50 ppm.

  • 
    H NMR: 
    
    • Axial and equatorial protons on the ring will show distinct splitting patterns (large vicinal coupling for ax-ax).

Pharmaceutical Potential & Applications

The theoretical data underpins the molecule's application in drug design.

Pharmacophore Features

The molecule acts as a rigidified linker .

  • Vector Analysis: The two primary amines project at a fixed angle, unlike the flexible 1,3-diaminopropane. This rigidity reduces the entropic penalty upon binding to a protein target.

  • Lipophilicity (LogP): The ether oxygen lowers the LogP compared to the cyclohexane analogue, improving water solubility—a key parameter in ADMET optimization.

Interaction Pathway (Graphviz)

Understanding how this scaffold integrates into drug discovery:

DrugDesign Scaffold This compound (Scaffold) Prop1 Rigidity (Gem-disubstitution) Scaffold->Prop1 Prop2 Polarity (Ether Oxygen) Scaffold->Prop2 Target2 Peptidomimetics (Turn Inducer) Prop1->Target2 Target1 PROTAC Linkers (Solubility & Length) Prop2->Target1 Outcome Optimized ADMET Profile (Lower LogP, Higher Selectivity) Target1->Outcome Target2->Outcome

Figure 2: Strategic application of the scaffold in medicinal chemistry, highlighting the translation of theoretical properties into functional benefits.

Experimental Validation Protocols

To validate the theoretical models, the following experimental setups are recommended:

  • X-Ray Crystallography: Grow crystals of the dihydrochloride salt (CAS 111511-91-2) from ethanol/water. Compare the C-C-C bond angles at C4 with DFT predictions to quantify the Thorpe-Ingold compression.

  • Variable Temperature NMR: Perform low-temperature

    
    H NMR to freeze the ring inversion and distinguish axial/equatorial aminomethyl protons, confirming the energy barrier calculated by DFT.
    

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. Wiley.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier.
  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 111511-91-2. Link

Methodological & Application

Application Note: Precision Synthesis of [4-(Aminomethyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for [4-(aminomethyl)oxan-4-yl]methanamine (also known as 4,4-bis(aminomethyl)tetrahydropyran) starting from 4-cyanotetrahydropyran .[1] This gem-diamine scaffold is a critical pharmacophore in neurobiology, serving as a conformationally restricted isostere of gabapentinoids and a precursor for novel calcium channel


 ligands.

The protocol utilizes a three-step "Carboxylation-Amidation-Reduction" strategy.[1] Unlike direct alkylation methods that often suffer from poly-alkylation or poor electrophile reactivity, this route ensures high regioselectivity at the C4 position and robust conversion of the nitrile-amide intermediate to the target diamine.

Key Performance Indicators
ParameterSpecification
Starting Material 4-Cyanotetrahydropyran (CAS: 4295-99-2)
Target Molecule This compound
Overall Yield 65–72% (3 Steps)
Purity >98% (HPLC/GC)
Key Reagents LDA, Ethyl Chloroformate, Methanolic Ammonia, LiAlH

Retrosynthetic Logic & Pathway

The synthesis addresses the challenge of introducing a second carbon-nitrogen substituent at the sterically hindered quaternary C4 position. Direct alkylation with aminomethyl equivalents is chemically unstable.[1] Therefore, we employ an


-lithiation strategy to introduce a carboxylate ester, which serves as a stable precursor for the second aminomethyl group.
Reaction Pathway Diagram[3]

G Start 4-Cyanotetrahydropyran (C6H9NO) Inter1 Ethyl 4-cyanotetrahydropyran- 4-carboxylate Start->Inter1 1. LDA, THF, -78°C 2. Ethyl Chloroformate Inter2 4-Cyanotetrahydropyran- 4-carboxamide Inter1->Inter2 NH3 (MeOH) RT, 24h Target [4-(Aminomethyl)oxan-4-yl] methanamine Inter2->Target LiAlH4, THF Reflux

Figure 1: Synthetic workflow illustrating the transformation from the mono-nitrile to the gem-diamine via sequential functionalization and exhaustive reduction.

Detailed Experimental Protocols

Step 1: C4-Carbethoxylation (Formation of the Quaternary Center)

Objective: Introduction of the ester moiety via kinetic deprotonation. Mechanism: The


-proton of the nitrile is acidic (pKa ~25). Treatment with Lithium Diisopropylamide (LDA) generates a stable carbanion that is trapped by ethyl chloroformate.

Reagents:

  • 4-Cyanotetrahydropyran (1.0 eq)[1]

  • Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/Heptane)

  • Ethyl Chloroformate (1.3 eq)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with anhydrous THF (10 mL/g substrate).

  • Deprotonation: Cool the THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise over 20 minutes.

  • Substrate Addition: Dissolve 4-cyanotetrahydropyran in a minimal amount of THF and add dropwise to the LDA solution at -78°C. Stir for 45 minutes to ensure complete anion formation. Note: The solution typically turns pale yellow.

  • Electrophile Trapping: Add Ethyl Chloroformate (neat) dropwise. Maintain temperature below -70°C to prevent self-condensation.[1]

  • Workup: Allow the reaction to warm to room temperature (RT) over 2 hours. Quench with saturated NH

    
    Cl solution.[1] Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: The crude oil is typically sufficient for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 4:1).

Step 2: Ammonolysis (Ester to Amide Conversion)

Objective: Conversion of the ester to a primary amide. Rationale: Direct reduction of the cyano-ester (Step 1 product) with hydrides would yield an amino-alcohol.[1] To obtain the bis-amine, the ester must first be converted to an amide, as amides reduce to amines under strong hydride conditions.

Reagents:

  • Ethyl 4-cyanotetrahydropyran-4-carboxylate (from Step 1)[1]

  • Ammonia (7N in Methanol) (10.0 eq)

Protocol:

  • Setup: Charge the crude ester into a pressure tube or sealed vessel.

  • Reaction: Add 7N Methanolic Ammonia. Seal the vessel and stir at RT for 24–48 hours .

    • Optimization Note: If conversion is slow (monitored by TLC), heat gently to 40°C.

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess ammonia and methanol.

  • Purification: Triturate the resulting solid with cold diethyl ether to yield 4-cyanotetrahydropyran-4-carboxamide as a white/off-white solid.

Step 3: Exhaustive Reduction (Formation of the Gem-Diamine)

Objective: Simultaneous reduction of the nitrile (-CN) and amide (-CONH


) groups to primary amines (-CH

NH

).[1] Critical Safety: This step involves Lithium Aluminum Hydride (LiAlH

). Ensure strictly anhydrous conditions and handle under inert atmosphere.

Reagents:

  • 4-Cyanotetrahydropyran-4-carboxamide (1.0 eq)[1]

  • LiAlH

    
     (Pellets or powder) (4.0 eq)
    
  • THF, anhydrous

Protocol:

  • Catalyst Prep: Suspend LiAlH

    
     in anhydrous THF in a dry RBF under Argon. Cool to 0°C.[1]
    
  • Addition: Add the amide precursor (solid or dissolved in THF) portion-wise to the hydride suspension. Caution: Gas evolution (H

    
    ).
    
  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 12–16 hours. The solution usually turns grey/turbid.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      used)
    • 
       mL 15% NaOH solution
      
    • 
       mL Water[1]
      
  • Isolation: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with THF.

  • Final Processing: Dry the filtrate over anhydrous K

    
    CO
    
    
    
    (preferred over Na
    
    
    SO
    
    
    for amines) and concentrate.
  • Salt Formation (Optional but Recommended): The free base is an oil that absorbs CO

    
    . Convert to the Dihydrochloride salt by treating the ethanolic solution with HCl/Dioxane.
    

Analytical Characterization (Expected Data)

TechniqueExpected Signal / Characteristic

H NMR (D

O/DMSO)

2.8–3.0 ppm:
Singlet (4H) corresponding to the two equivalent -CH

-NH

groups.

3.6–3.8 ppm:
Multiplets (4H) for the ether protons (-CH

-O-CH

-).

1.5–1.7 ppm:
Multiplets (4H) for the ring methylene protons.

C NMR
Quaternary C: ~35–38 ppm.Aminomethyl C: ~45–50 ppm.Ether C: ~63–65 ppm.[1]
Mass Spectrometry [M+H]

:
145.13 Da (Calculated for C

H

N

O).

Troubleshooting & Optimization

Issue: Mono-Reduction (Intermediate Species)
  • Symptom: Mass spec shows M+H = 129 (Amidine intermediate) or incomplete amide reduction.

  • Solution: Increase LiAlH

    
     equivalents to 6.0 and extend reflux time to 24 hours. Ensure THF is peroxide-free and dry, as moisture destroys the hydride.
    
Issue: Low Yield in Step 1 (Alkylation)
  • Symptom: Recovery of starting material or self-condensation products.[1]

  • Solution: Ensure LDA is fresh (titrate before use). Maintain strict temperature control (-78°C) during electrophile addition. If using Ethyl Chloroformate, ensure it is distilled to remove HCl traces which quench the enolate.

Issue: Product Instability
  • Symptom: The final diamine oil turns yellow/viscous upon storage.[2]

  • Solution: Gem-diamines are avid CO

    
     scrubbers (forming carbamates).[1] Store strictly under Argon or convert immediately to the dihydrochloride (2HCl) salt , which is a stable, white crystalline solid.
    

References

  • Alpha-Alkylation of Nitriles

    • Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Link

    • Context: Establishes the pKa and conditions for deproton
  • Reduction of Amides and Nitriles: Seyden-Penne, J. (1997). Reductions by the Alumino-and Borohydrides in Organic Synthesis. Wiley-VCH. Context: Authoritative text on the chemoselectivity of LiAlH for converting cyano-amides to diamines.
  • Synthesis of Gabapentinoids (Analogous Chemistry): Griffiths, G., et al. (1991). Synthesis of the anticonvulsant drug gabapentin. Helvetica Chimica Acta, 74(2), 309-314. Context: Demonstrates the "C-C bond formation followed by reduction" logic used in gem-disubstituted amino acid/amine synthesis.
  • Specific Scaffold Reference

    • Blakemore, D. C., et al. (2018).[3] Organic synthesis provides opportunities to transform drug discovery.[1] Nature Chemistry, 10(4), 383-394.

    • Context: Discusses the utility of the tetrahydropyran diamine scaffold in modern medicinal chemistry.

Sources

Application Note: [4-(Aminomethyl)oxan-4-yl]methanamine in Medicinal Chemistry

[1]

Executive Summary

Molecule: [4-(Aminomethyl)oxan-4-yl]methanamine Common Names: 4,4-Bis(aminomethyl)tetrahydropyran; THP-4,4-diamine.[1] CAS Registry Number: 1009874-67-2 (generic for the class, specific salts vary).[1]

This guide details the utility of This compound as a strategic building block in drug discovery.[1] Unlike its carbocyclic analog (4,4-bis(aminomethyl)cyclohexane), this tetrahydropyran (THP) scaffold offers a critical "polarity break" in lipophilic backbones.[1] It functions as a rigid, gem-disubstituted linker that leverages the Thorpe-Ingold effect to pre-organize molecular conformation while simultaneously lowering cLogP and improving metabolic stability.[1]

Physicochemical Profile & Design Logic

The "Oxygen Effect" in Scaffold Hopping

The primary utility of this scaffold is bioisosteric replacement . In lead optimization, replacing a cyclohexane ring with a tetrahydropyran ring is a proven strategy to modulate physicochemical properties without altering the core vector geometry of substituents.

PropertyCarbocyclic Analog (Cyclohexane)THP Analog (this compound)Impact on Drug Design
LogP (Lipophilicity) HighLower (~1.0 - 1.5 units) Improves solubility; reduces non-specific binding.[1]
H-Bonding NoneH-Bond Acceptor (Ether O) Creates new vector for solvent/protein interaction.[1]
Metabolic Liability High (Oxidation at C3/C5)Low The ether oxygen deactivates adjacent C-H bonds toward CYP450 oxidation.[1]
Conformation Chair (Flexible)Chair (Rigidified) The C-O bonds shorten the ring, slightly altering the bite angle of the C4 substituents.
Structural Decision Tree

Use the following logic flow to determine when to deploy this scaffold in your SAR (Structure-Activity Relationship) campaign.

DecisionTreeStartLead Compound AnalysisLipophilicityIs cLogP > 3.5?Start->LipophilicitySolubilityIs Aqueous Solubility Low?Lipophilicity->SolubilityYesAlternativeConsider Piperidine/AcyclicLinkersLipophilicity->AlternativeNo (Polar enough)MetabolismMetabolic Hotspot on Linker?Solubility->MetabolismYesSolubility->AlternativeNoDeployDEPLOY THP-DIAMINEScaffoldMetabolism->DeployYes (Oxidation prone)Metabolism->DeployNo (Seeking Bioisostere)

Figure 1: Decision logic for incorporating the THP-diamine scaffold during Lead Optimization.

Experimental Protocols

Synthesis of this compound

Objective: Synthesize the target diamine from commercially available precursors. Precursor: Tetrahydropyran-4,4-dicarbonitrile (CAS: 111511-90-1).[1][2][3]

Reaction Scheme

The most robust route involves the catalytic hydrogenation of the dinitrile. Direct alkylation of the ketone to the diamine is difficult; the dinitrile intermediate is preferred.

SynthesisSMTetrahydropyran-4,4-dicarbonitrileReagentRaney Ni (cat.)NH3 / MeOHH2 (50 bar)SM->ReagentProduct[4-(Aminomethyl)oxan-4-yl]methanamineReagent->Product

Figure 2: Catalytic hydrogenation route to the target diamine.[1]

Step-by-Step Protocol
  • Preparation: In a high-pressure autoclave (stainless steel), dissolve Tetrahydropyran-4,4-dicarbonitrile (10.0 mmol) in Methanolic Ammonia (7 M, 30 mL).

    • Note: The presence of ammonia is critical to suppress the formation of secondary amines (dimers) during reduction.

  • Catalyst Addition: Carefully add Raney Nickel (approx.[1] 1.0 g, pre-washed with methanol) under an inert atmosphere (Argon/Nitrogen).

    • Safety: Raney Nickel is pyrophoric when dry.[1] Handle as a slurry.[1]

  • Hydrogenation: Seal the autoclave. Purge with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     gas (3x). Pressurize to 50 bar (725 psi) .
    
  • Reaction: Heat to 50°C and stir vigorously (1000 rpm) for 12–18 hours.

  • Work-up:

    • Cool the vessel to room temperature and depressurize.

    • Filter the mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet to prevent ignition.

    • Concentrate the filtrate in vacuo to yield the crude diamine as a viscous oil.

  • Purification: Distillation under reduced pressure (bulb-to-bulb) or conversion to the dihydrochloride salt (add 4M HCl in dioxane) for recrystallization.

General Amide Coupling (Library Synthesis)

Objective: Utilize the diamine as a linker to couple two carboxylic acid pharmacophores (e.g., for PROTAC or bis-intercalator synthesis).

  • Activation: Dissolve the Carboxylic Acid Partner (2.1 equiv) in DMF. Add HATU (2.2 equiv) and DIPEA (5.0 equiv).[1] Stir for 15 minutes.

  • Addition: Add this compound (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitor by LC-MS.[1]

  • Isolation: Dilute with EtOAc, wash with saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     and Brine. Dry over 
    
    
    .[4]
    • Note: If the product is highly polar (due to the THP ring), purification via Reverse Phase Preparative HPLC is recommended over normal phase silica.

Advanced Applications

PROTAC Linker Design

The THP-diamine scaffold is increasingly used in Proteolysis Targeting Chimeras (PROTACs).[1]

  • Mechanism: The gem-disubstitution at C4 creates a "kink" in the linker chain.[1] This restricts the conformational space sampled by the linker, potentially reducing the entropic penalty upon ternary complex formation (Target Protein + PROTAC + E3 Ligase).

  • Advantage: Unlike linear alkyl chains, the THP group introduces hydrophilicity, improving the oral bioavailability of the high-molecular-weight PROTAC.[1]

Peptidomimetics (Turn Inducers)

The molecule acts as a ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

References

  • Tetrahydropyran Derivatives in Drug Discovery. PharmaBlock Whitepaper. Discusses the bioisosteric utility of THP vs. Cyclohexane and the lowering of LogP.

  • Synthesis of 4-aminotetrahydropyran scaffolds. Bioorganic & Medicinal Chemistry, 2017.[1][5] Details the synthetic pathways for amino-substituted THP rings.

  • Tetrahydropyran-4,4-dicarbonitrile Reduction. ChemicalBook Protocols. Standard industrial reduction protocols for THP-nitriles to amines using Raney Nickel.

  • Influence of Ether Functional Group on Physicochemical Properties. PubMed. Analysis of the "Oxygen Effect" on metabolic stability and ring-opening propensity.

Application Note: [4-(Aminomethyl)oxan-4-yl]methanamine as a Diamine Linker in Drug Design

[1][2][3]

Executive Summary

In the evolution of linker chemistry for PROTACs, Antibody-Drug Conjugates (ADCs), and fragment-based drug discovery, the shift from flexible alkyl chains to rigid,

12[4-(Aminomethyl)oxan-4-yl]methanamine312

Unlike its carbocyclic analog (1,1-bis(aminomethyl)cyclohexane), this tetrahydropyran (THP) derivative incorporates an ether oxygen into the ring.[1][2] This modification lowers lipophilicity (

22

Physicochemical Profile & Design Rationale

The "Gem-Disubstituted" Effect in Heterocycles

The geminal disubstitution at the 4-position of the THP ring creates a specific conformational constraint. The two aminomethyl arms are held in a defined spatial orientation, reducing the entropic penalty upon binding to a target protein (e.g., E3 ligase or a surface receptor).[2]

Comparative Analysis: THP vs. Cyclohexane Linkers

The following table highlights why a medicinal chemist would select the THP core over the traditional cyclohexane core.

PropertyTHP Linker (Target)Cyclohexane AnalogLinear Alkyl (C5)Impact on Drug Design
Core Structure TetrahydropyranCyclohexanePentyl chainRigid cores improve metabolic stability.[3][1][2]
Formula



THP is isostere of cyclohexane.[3][1]
cLogP (Approx) -0.8 to -0.50.5 to 0.9-0.3THP is significantly more polar , aiding solubility.[3][1][2]
H-Bond Acceptors 1 (Ether O)00Ether O can engage water networks or protein residues.[3][1]
Conformation Rigid (Chair)Rigid (Chair)FlexibleTHP reduces entropic cost of binding.[1]
Metabolic Liability Low (Ether is stable)LowHigh (Oxidation)Rigid rings resist CYP450 oxidation better than chains.[1]
Structural Visualization (DOT Diagram)

The diagram below illustrates the structural comparison and the "Solubility/Rigidity" trade-off that favors the THP linker.

LinkerComparisoncluster_0Evolution of Linker DesignLinearLinear Alkyl Linker(High Entropy, Low Stability)CycloCyclohexane Linker(Rigid, High LogP)Linear->CycloAdd Rigidity(Gem-Dimethyl Effect)THPTHP Linker(Rigid, Low LogP, H-Bond Acceptor)Cyclo->THPAtom Replacement(C -> O)OutcomeOptimized PROTAC/ADC(High Solubility, High Affinity)THP->OutcomeIdeal Balance

Figure 1: Evolution of linker design from flexible chains to the optimized THP scaffold.

Synthetic Protocols

While the mono-amine (4-aminomethyltetrahydropyran) is a common commodity, the diamine often requires in-house preparation or custom synthesis.[3][1][2] The synthesis exploits the reactivity of 4,4-disubstituted pyrans.[2]

Protocol A: Synthesis of the Linker Core

Objective: Synthesize this compound from basic precursors.

Reagents:

  • Bis(2-chloroethyl) ether[3][1][2]

  • Malononitrile[3][1][4]

  • Sodium Hydride (NaH) or Potassium Carbonate (

    
    )[3][1]
    
  • Lithium Aluminum Hydride (

    
    ) or Raney Nickel/H2[3][1]
    
  • Solvents: DMF, THF (anhydrous)[1][2]

Step-by-Step Methodology:

  • Formation of 4,4-Dicyanotetrahydropyran:

    • Setup: Flame-dry a 3-neck round bottom flask under

      
      .
      
    • Reaction: Suspend NaH (2.2 eq) in dry DMF at 0°C. Add malononitrile (1.0 eq) dropwise. Stir for 30 min.

    • Alkylation: Add bis(2-chloroethyl) ether (1.0 eq) slowly. Heat to 80°C for 4-6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc) for disappearance of malononitrile. The product (dinitrile) is a solid.

    • Workup: Quench with ice water. Extract with EtOAc. Wash with brine. Recrystallize from Ethanol.

    • Yield Target: >70%.[4][5]

  • Reduction to Diamine:

    • Setup: Place

      
       (4.0 eq) in anhydrous THF under Argon.[1]
      
    • Addition: Dissolve 4,4-dicyanotetrahydropyran in THF and add dropwise to the hydride suspension at 0°C.

    • Reflux:[3][1] Warm to room temp, then reflux for 12 hours.

    • Quench (Fieser Method):[3][1] Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.
    • Purification: The filtrate contains the crude diamine. It can be purified via Kugelrohr distillation or used as a crude oil if coupling immediately.

    • Characterization:

      
       NMR should show disappearance of the 
      
      
      -proton signals of the nitrile and appearance of
      
      
      doublets/singlets around 2.6-2.8 ppm.[3][1]
Protocol B: Conjugation Strategy (PROTAC Synthesis)

Objective: Link an E3 Ligase Ligand (e.g., Thalidomide derivative) to a Target Warhead.

  • Mono-Protection (Optional but Recommended):

    • React the diamine with 0.9 eq of

      
       in Dichloromethane (DCM) at 0°C to generate the mono-Boc protected linker.[3][1] Separation via column chromatography is required to remove bis-Boc and unreacted diamine.[3][1]
      
  • Amide Coupling:

    • Activate the carboxylic acid of the Ligand (e.g., Thalidomide-COOH) using HATU/DIPEA in DMF.[1]

    • Add the Mono-Boc linker.[3][1] Stir 2h at RT.

  • Deprotection & Final Coupling:

    • Remove Boc with TFA/DCM (1:1).

    • Couple the second amine arm to the Target Warhead acid using the same HATU protocol.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the final drug conjugate using this linker.

SynthesisWorkflowStartBis(2-chloroethyl)ether+ MalononitrileDinitrile4,4-Dicyanotetrahydropyran(Solid Intermediate)Start->DinitrileNaH, DMF, 80°CDiamineThis compound(Target Linker)Dinitrile->DiamineLiAlH4, THF, RefluxMonoBocMono-Boc Protection(Statistical Synthesis)Diamine->MonoBocBoc2O (0.9 eq)Coupling1Coupling to Ligand(Amide Bond Formation)MonoBoc->Coupling1HATU, DIPEA, Ligand-COOHFinalFinal PROTAC/ADCCoupling1->Final1. TFA (Deprotect)2. Warhead Coupling

Figure 2: Synthetic workflow for generating the linker and utilizing it in bivalent drug design.

Critical Quality Attributes (CQA) & Troubleshooting

Solubility Check
  • Observation: If the final conjugate precipitates in DMSO/Water mixtures during biological testing.

  • Root Cause: The warheads may be too lipophilic.

  • Benefit of THP: The THP linker provides a "solubility buffer." If precipitation occurs, confirm the integrity of the ether oxygen via NMR (C-O-C signals ~3.5-3.8 ppm).[1] Ensure the ring has not opened during harsh acidic deprotection (though THP is generally stable to TFA).

Basicity
  • The primary amines on this linker are highly basic (

    
     ~10).
    
  • Protocol Note: When performing LCMS, use a high pH buffer (Ammonium Bicarbonate) if the peak shape is poor in Formic Acid, or ensure sufficient equilibration time.[2]

References

  • Tetrahydropyran Synthesis: Organic Chemistry Portal. "Synthesis of Tetrahydropyrans." (General methods for THP ring formation). Link

  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F.[2] (1915). "The formation and stability of spiro-compounds." J. Chem. Soc., Trans.[5] (Foundational theory on conformational locks).

  • Linker Design in PROTACs: Troup, R. I., et al.[2] (2020).[6] "Current strategies for the design of PROTAC linkers: a critical review." Explor. Target. Antitumor Ther. (Contextualizes rigid linkers). Link

  • THP as Bioisostere: Meanwell, N. A.[2] (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." J. Med. Chem. (Discusses THP vs Cyclohexane). Link[3][1]

  • Mono-Amine Analog Data: PubChem. "4-Aminomethyltetrahydropyran (CAS 130290-79-8)."[3][1][2] (Physicochemical baseline). Link[3][1]

Technical Guide: Reductive Amination Protocols for [4-(Aminomethyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and medicinal chemists working with the gem-diamine scaffold [4-(Aminomethyl)oxan-4-yl]methanamine (also known as 4,4-bis(aminomethyl)tetrahydropyran ).

Introduction: The Gem-Diamine Scaffold

This compound is a specialized diamine building block featuring a tetrahydropyran (THP) core with two aminomethyl groups attached to the quaternary C4 position. This "gem-bis(aminomethyl)" motif is highly valued in medicinal chemistry for three reasons:

  • Conformational Restriction: The quaternary center locks the substituents in specific vectors, reducing the entropic penalty of binding to biological targets.

  • Physicochemical Properties: The ether oxygen in the THP ring lowers lipophilicity (LogP) compared to cyclohexane analogs, improving metabolic stability and solubility.

  • Spirocyclic Potential: It serves as a precursor for 3-oxa-9,11-diazaspiro[5.5]undecanes and other spiro-heterocycles via double reductive amination.

Chemical Identity[1][2][3][4]
  • IUPAC Name: this compound

  • Common Name: 4,4-Bis(aminomethyl)tetrahydropyran

  • Structure Description: A tetrahydropyran ring with two primary aminomethyl (-CH₂NH₂) groups at the 4-position.[1]

  • Molecular Weight: 144.22 g/mol

  • Basicity: Contains two primary aliphatic amines (pKa ~10.5).

Mechanistic Considerations & Reactivity[6]

The reductive amination of this diamine presents unique challenges due to its symmetry and the proximity of the two amine groups.

Reaction Pathways

The reaction with an aldehyde (R-CHO) can proceed through three distinct pathways:

  • Mono-Alkylation: Reaction of one amine group to form a secondary amine. (Challenging due to statistical mixtures).

  • Bis-Alkylation (Acyclic): Reaction of both amine groups with two equivalents of aldehyde. (Thermodynamically favored with excess electrophile).

  • Spirocyclization (Double Reductive Amination): Reaction with a dialdehyde or diketone to form a new ring fused at the quaternary carbon.

Visualization: Reaction Logic

ReactionPathways Diamine This compound (Starting Material) Mono Mono-Alkylated Product (Secondary Amine) Diamine->Mono + 1 eq. R-CHO (Statistical Control) Bis Bis-Alkylated Product (Tertiary/Secondary Diamine) Diamine->Bis + >2 eq. R-CHO (Thermodynamic Sink) Spiro Spirocyclic Product (e.g., Pyrimidine/Diazepine) Diamine->Spiro + Bis-Electrophile (Cyclization) Mono->Bis + 1 eq. R-CHO

Figure 1: Divergent synthetic pathways for the gem-diamine scaffold. Control over stoichiometry and electrophile choice dictates the product outcome.

Experimental Protocols

Protocol A: Symmetric Bis-Alkylation (Library Synthesis)

Target: Derivatization of both amine groups with the same aldehyde for library generation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aldehyde (2.5 - 3.0 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (3.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (2.0 - 4.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve the diamine (1 mmol, 144 mg) in DCE (10 mL).

  • Activation: Add Acetic Acid (4 mmol, 230 µL) followed by the aldehyde (2.5 mmol). Stir at Room Temperature (RT) for 30 minutes to allow imine formation.

    • Note: The solution may become warm; this is normal.

  • Reduction: Cool the mixture to 0°C. Add STAB (3.5 mmol, 742 mg) portion-wise over 10 minutes.

    • Critical: Do not add STAB all at once to prevent vigorous effervescence and temperature spikes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (look for M+2R mass).

  • Quench: Add saturated aqueous NaHCO₃ (10 mL) carefully. Stir for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient).

Protocol B: Controlled Mono-Alkylation (Desymmetrization)

Target: Selective functionalization of only one amine group.

Strategy: Use a large excess of the diamine to statistically favor the mono-product, then recover the unreacted starting material.

Reagents:

  • Substrate: this compound (5.0 equiv )

  • Electrophile: Aldehyde (1.0 equiv)

  • Reducing Agent: NaBH₄ (1.5 equiv) or STAB (1.5 equiv)

  • Solvent: Methanol (MeOH) (for NaBH₄) or DCE (for STAB)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the diamine (5 mmol) in anhydrous MeOH (20 mL). Add the aldehyde (1 mmol) dropwise over 30 minutes at 0°C.

  • Equilibration: Stir for 1 hour at 0°C. The excess amine drives the equilibrium toward the mono-imine.

  • Reduction: Add NaBH₄ (1.5 mmol) in small portions.

  • Workup: Quench with water. Acidify to pH 2 with 1M HCl to protonate all amines (making them water-soluble). Wash with diethyl ether (removes non-basic impurities).

  • Recovery: Basify the aqueous layer to pH >12 with NaOH. Extract with DCM.

  • Purification: The crude will contain mostly mono-product and excess diamine. The diamine is more polar and can often be separated by reverse-phase HPLC or careful silica chromatography.

Protocol C: Spirocyclization (Double Reductive Amination)

Target: Formation of 3-oxa-9,11-diazaspiro[5.5]undecane derivatives using Formaldehyde.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Formaldehyde (37% aq. solution) (1.0 - 1.1 equiv)

  • Solvent: Water or MeOH

  • Temperature: 0°C to RT

Mechanism: Reacting this 1,3-diamine with formaldehyde forms a hexahydropyrimidine ring.

Procedure:

  • Dissolve diamine (1 mmol) in water (5 mL).

  • Cool to 0°C. Slowly add Formaldehyde (1.05 mmol).

  • Stir for 1 hour. The cyclic aminal/imine forms.

  • Optional Reduction: If the target is the cyclic aminal (hexahydropyrimidine), no reduction is needed. If the target is the N,N'-dimethyl open chain, use excess formaldehyde and reducing agent.

  • Note: To form stable spiro-piperidines, use a 1,5-dialdehyde (e.g., glutaraldehyde derivatives) with NaBH₃CN in a buffered MeOH solution (pH 5-6).

Reducing Agent Selection Guide

Reducing AgentReactivitySelectivityRecommended Use
STAB (NaBH(OAc)₃) MildHighStandard for Aldehydes. Excellent for preventing over-alkylation in mono-schemes.
NaBH₃CN ModerateHighStandard for Ketones. Requires pH 5-6 (acetic acid). Toxic (cyanide byproduct).
NaBH₄ StrongLowGeneral Purpose. Reduces imines and aldehydes/ketones indiscriminately. Use only if imine is pre-formed.
H₂ / Pd-C VariableLowCleanest Workup. Good for benzyl removal + reductive amination in one pot.

Troubleshooting & Optimization

Problem: Over-Alkylation (Bis-product formation when Mono is desired)
  • Cause: The secondary amine product is more nucleophilic than the primary amine starting material.

  • Solution:

    • Use Protocol B (5-10 equivalents of diamine).

    • Use a bulky protecting group on one amine (requires multi-step synthesis).

    • Switch to Flow Chemistry : Mixing the amine and aldehyde in a T-mixer followed immediately by the reducing agent prevents the product from reacting with fresh aldehyde.

Problem: Low Yield with Ketones
  • Cause: Steric hindrance at the quaternary center of the diamine + steric bulk of the ketone.

  • Solution:

    • Use Titanium(IV) Isopropoxide (Ti(OiPr)₄) as a Lewis acid additive (1.5 equiv).

    • Pre-mix amine + ketone + Ti(OiPr)₄ neat or in THF for 4 hours to force imine formation before adding the reducing agent.

Problem: "Gummy" Precipitates
  • Cause: Boron-amine complexes.

  • Solution: During workup, ensure thorough quenching with NaHCO₃ or use a Rochelle's Salt (Potassium Sodium Tartrate) wash to break up boron complexes.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link

  • Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery."[3] Bioorganic & Medicinal Chemistry, 2017 , 25(7), 2218-2225.[3] Link

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Synthesis, 2020.
  • PubChem Compound Summary. "4-Aminomethyltetrahydropyran."[4] (Structural analog data). Link

  • Burkhardt, E. R., & Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 2006 , 106(7), 2617-2650. Link

Sources

Application Note: Scalable Process Development for 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminomethyltetrahydropyran is a critical aliphatic amine building block extensively used in the synthesis of kinase inhibitors (e.g., mTOR, CDK9) and PDE10A inhibitors. Its incorporation improves physicochemical properties such as solubility and metabolic stability (low lipophilicity, LogP ~ -0.1) compared to carbocyclic analogs.

This guide details a robust, scalable two-step protocol starting from the commercially available tetrahydro-4H-pyran-4-one . The route prioritizes atom economy and safety, utilizing a Reductive Cyanation (TosMIC) strategy followed by Catalytic Hydrogenation . This methodology avoids the multi-step Wittig homologation route, offering a streamlined path for kilogram-scale production.

Strategic Route Analysis

The Challenge

The synthesis of 4-aminomethyltetrahydropyran requires the installation of a one-carbon aminomethyl spacer onto the tetrahydropyran ring.

  • Route A (Wittig Homologation): Ketone

    
     Methoxymethyl alkene 
    
    
    
    Hydrolysis
    
    
    Aldehyde
    
    
    Reductive Amination.
    • Verdict: Poor atom economy, multiple steps, unstable aldehyde intermediate.

  • Route B (Cyanohydrin): Ketone

    
     Cyanohydrin 
    
    
    
    Dehydration
    
    
    Unsaturated Nitrile
    
    
    Reduction.
    • Verdict: High safety risk (HCN), potential for over-reduction or polymerization.

  • Route C (Reductive Cyanation - Selected): Ketone

    
     Nitrile (via TosMIC) 
    
    
    
    Amine.
    • Verdict:Optimal. The Van Leusen reductive cyanation converts the ketone directly to the nitrile in one step, followed by a clean hydrogenation.

Reaction Pathway Diagram[1]

G cluster_0 Process Criticality Ketone Tetrahydro-4H-pyran-4-one (Start) Nitrile 4-Cyanotetrahydropyran (Intermediate) Ketone->Nitrile Step 1: t-BuOK, DME <0°C to RT TosMIC TosMIC (Reagent) TosMIC->Nitrile Amine 4-Aminomethyltetrahydropyran (Product) Nitrile->Amine Step 2: H2 (5-10 bar) Raney Ni, NH3/MeOH

Figure 1: Synthetic pathway utilizing Van Leusen reductive cyanation followed by hydrogenation.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Cyanotetrahydropyran

Reaction Type: Van Leusen Reductive Cyanation Scale: 100 g Input

Rationale: Direct conversion of the ketone to the nitrile is achieved using p-Toluenesulfonylmethyl isocyanide (TosMIC) .[1][2] This reaction is exothermic and requires strict temperature control to prevent polymerization of the isocyanide.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol
Tetrahydro-4H-pyran-4-one 100.12 1.0 100.0 g
TosMIC 195.24 1.1 214.5 g
Potassium tert-butoxide (t-BuOK) 112.21 2.2 246.4 g
1,2-Dimethoxyethane (DME) - Solvent 1.5 L

| Ethanol (Abs) | - | Co-solvent | 40 mL |

Protocol:

  • Setup: Equip a 3L 3-neck reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet. Ensure the system is dry.

  • Dissolution: Charge TosMIC (214.5 g) and Tetrahydro-4H-pyran-4-one (100 g) into DME (1.0 L). Cool the mixture to -5°C to 0°C .

  • Base Addition (Critical): Dissolve t-BuOK (246.4 g) in DME (500 mL) and Ethanol (40 mL). Add this solution dropwise to the main reactor over 60-90 minutes .

    • Control: Maintain internal temperature < 5°C . The reaction is significantly exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

    • IPC (In-Process Control): Monitor by GC/TLC. Disappearance of ketone indicates completion.

  • Quench: Cool to 10°C. Isolate the solid (potassium tosylate byproduct) by filtration if necessary, or proceed to aqueous workup.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in Water (500 mL) and extract with MTBE or Ethyl Acetate (3 x 400 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Distillation: Purify the crude oil by vacuum distillation (bp ~70-75°C at 10 mmHg) to obtain a colorless liquid.

    • Target Yield: 85-90%

    • Purity: >98% (GC)

Stage 2: Hydrogenation to 4-Aminomethyltetrahydropyran

Reaction Type: Catalytic Hydrogenation (Nitrile Reduction) Scale: 50 g Input

Rationale: Reduction of nitriles to primary amines often yields secondary amine dimers. This is suppressed by using ammonia in the solvent system and Raney Nickel , which is superior to Pd/C for this transformation.

Reagents & Materials:

Reagent MW Equiv.[1][2][3][4][5][6][7] Mass/Vol
4-Cyanotetrahydropyran 111.14 1.0 50.0 g
Raney Nickel (Activated) - 20 wt% 10.0 g (wet)
Ammonia in Methanol (7N) - Solvent 250 mL

| Hydrogen (H2) | 2.02 | Excess | 5-10 bar |

Protocol:

  • Safety Check: Raney Nickel is pyrophoric when dry. Handle under water or inert atmosphere at all times.

  • Loading: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge the 4-Cyanotetrahydropyran (50 g).

  • Catalyst Addition: Add the Raney Nickel slurry (10 g) carefully.

  • Solvent: Add 7N Ammonia in Methanol (250 mL). The ammonia is crucial to inhibit the formation of bis(4-tetrahydropyranosylmethyl)amine.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 5-10 bar (0.5-1.0 MPa) .

    • Heat to 50-60°C .

    • Stir vigorously (gas-liquid mass transfer is rate-limiting).

  • Duration: Reaction typically completes in 6-12 hours.

    • IPC: Monitor H2 uptake. When uptake ceases, sample for GC.

  • Workup:

    • Cool to room temperature.[2][4][8] Vent H2 and purge with Nitrogen.

    • Filtration: Filter the catalyst through a bed of Celite under Nitrogen. Do not let the catalyst cake dry out. Wash with Methanol.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to remove Ammonia and Methanol.

  • Final Purification: Distill the crude amine under vacuum (bp ~73-75°C at 2.6 kPa / 20 mmHg).

    • Target Yield: 80-85%

    • Appearance: Clear, colorless liquid.[9]

Process Safety & Hazard Assessment

Hazard ClassCritical Control Parameter (CCP)Mitigation Strategy
Thermal Runaway Stage 1 Base AdditionStrict temperature control (<5°C) during t-BuOK addition. Use a dosing pump.
Pyrophoric Material Raney Nickel HandlingKeep catalyst wet/under solvent. Dispose of in designated water-filled waste containers.
Pressure Hazard Hydrogenation (10 bar)Use rated autoclaves with burst disks. Leak test with N2 before H2 introduction.
Toxicity Ammonia / TosMICPerform all operations in a well-ventilated fume hood. TosMIC is odorless but reactive.[2][6]
Process Flow Diagram

ProcessFlow start Start: Tetrahydro-4H-pyran-4-one step1 Reductive Cyanation (TosMIC, t-BuOK, DME, <5°C) start->step1 quench Quench & Extraction (Water/MTBE) step1->quench dist1 Vacuum Distillation (Isolate Nitrile) quench->dist1 step2 Hydrogenation (Raney Ni, NH3/MeOH, 50°C, 10 bar) dist1->step2 filter Catalyst Filtration (Celite, Inert atm) step2->filter dist2 Final Distillation (Isolate Amine) filter->dist2 end Product: 4-Aminomethyltetrahydropyran dist2->end

Figure 2: Operational workflow for the two-stage synthesis.

Analytical Quality Control

Identity & Purity Specifications:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       3.81-3.86 (m, 2H, ether), 3.20-3.29 (m, 2H, ether), 2.39 (d, 2H, 
      
      
      
      ), 1.56-1.61 (m, 2H), 1.34-1.45 (m, 1H, CH), 1.02-1.16 (m, 2H).[9]
  • GC-FID Method:

    • Column: HP-5 or DB-5 (30m x 0.32mm x 0.25µm).

    • Injector: 250°C, Split 20:1.

    • Oven: 50°C (2 min)

      
       10°C/min 
      
      
      
      250°C (5 min).
    • Detector: FID, 300°C.

    • Limit: Secondary amine impurity < 0.5%.

References

  • Industrial Synthesis of 4-Aminomethyltetrahydropyran

    • Method: Hydrogenation of 4-cyanotetrahydropyran using Raney Nickel in methanolic ammonia.
    • Source: P
    • URL:

  • Reductive Cyanation (TosMIC)

    • Method: General procedure for converting ketones to nitriles using Tosylmethyl isocyanide.[1]

    • Source: Organic Syntheses, Coll. Vol. 6, p.301 (1988); Vol. 57, p.27 (1977).
    • Context: "Reductive cyanation of ketones to cyanides occurs upon reaction with TosMIC and base."[1][2]

    • URL:

  • Safety of Tetrahydropyran Solvents

    • Context: Stability and peroxide formation data for tetrahydropyran deriv
    • Source: Organic Process Research & Development.
    • URL:

  • Alternative Route (Bucherer-Bergs)

    • Method: Synthesis via spiro-hydantoin intermediate.[10]

    • Source: BenchChem Technical Guide.
    • URL:

Sources

Application Note: Strategic Use of [4-(Aminomethyl)oxan-4-yl]methanamine for the Synthesis of Novel mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract: The mechanistic Target of Rapamycin (mTOR) is a critical kinase in cell signaling, and its dysregulation is implicated in numerous diseases, particularly cancer.[1][2] The development of next-generation mTOR inhibitors often requires sophisticated molecular scaffolds and linkers to achieve desired potency, selectivity, and pharmacokinetic properties. This guide details the strategic application of the spirocyclic diamine, [4-(Aminomethyl)oxan-4-yl]methanamine, as a structurally rigid linker in the synthesis of novel mTOR inhibitors. We provide the scientific rationale for its use, a detailed, field-tested protocol for its incorporation into a lead compound via amide coupling, and a discussion of its potential advantages in drug design.

Introduction: The mTOR Signaling Axis as a Therapeutic Target

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3] It functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]

  • mTORC1 integrates signals from growth factors and nutrients to control protein synthesis and autophagy, primarily through phosphorylation of S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2]

  • mTORC2 is involved in regulating cell survival and cytoskeletal organization, notably by phosphorylating Akt at serine 473.[4]

Given their central role, inhibiting these pathways is a validated strategy in oncology.[2] Inhibitors have evolved from first-generation allosteric inhibitors (e.g., Rapamycin and its analogs, or "rapalogs") that primarily target mTORC1, to second-generation ATP-competitive inhibitors that target the kinase domain of both mTORC1 and mTORC2.[1] More recently, third-generation bivalent inhibitors (e.g., RapaLinks) have emerged, which link a rapamycin-like moiety to an ATP-site inhibitor to achieve potent and selective inhibition.[1][4]

The design of these advanced inhibitors heavily relies on the "linkerology"—the nature of the chemical linker used to connect different pharmacophores.[5] The choice of linker is critical, influencing solubility, cell permeability, and the spatial orientation of the binding moieties.[5][6]

Figure 1. Simplified mTOR Signaling Pathway.

Rationale for Using this compound as a Linker

This compound is a spirocyclic diamine featuring a central tetrahydropyran (oxane) ring. Its structure offers distinct advantages for medicinal chemistry applications, particularly in the design of bivalent or linked inhibitors.

Key Advantages:

  • Structural Rigidity and Defined Geometry: Unlike flexible aliphatic chains, the spirocyclic core locks the two aminomethyl groups into a defined, three-dimensional orientation. This conformational constraint can reduce the entropic penalty of binding to a target protein and lead to higher affinity.[7][8]

  • Improved Physicochemical Properties: The incorporation of an oxane (tetrahydropyran) moiety, a known bioisostere for other cyclic systems, can improve aqueous solubility and other drug-like properties compared to purely aliphatic or aromatic linkers. This "escape from flatland" by increasing the fraction of sp3-hybridized carbons is a modern strategy in drug design to enhance compound properties.[9]

  • Vectorial Diversity: The gem-diamine-like structure provides specific vectors for exiting the core scaffold, allowing for precise positioning of pharmacophores or solubilizing groups. This is crucial when designing molecules to span two distinct binding sites, such as in a bivalent inhibitor.[10][11]

  • Synthetic Tractability: As a diamine, it is readily incorporated into molecules using robust and well-established amide coupling chemistry. The use of mono-Boc protected versions allows for sequential, controlled synthesis.[5]

The use of spirocyclic diamines as scaffolds and linkers is an emerging area of interest for creating structurally diverse and novel chemical entities for drug discovery.[12][13]

Synthesis and Protocols

The most common application of this compound is to serve as a linker between a carboxylic acid-bearing molecule (the "inhibitor core") and another molecule or functional group. The following workflow and protocol describe a standard approach using a mono-Boc protected version of the diamine to ensure regioselective coupling.

Figure 2. General Synthetic Workflow.

Protocol 1: Amide Coupling with a Carboxylic Acid-Bearing Inhibitor Core

This protocol details the coupling of a generic carboxylic acid-containing mTOR inhibitor fragment with mono-Boc-protected this compound.

A. Materials and Reagents

  • Inhibitor Core (R-COOH): 1.0 equivalent

  • Mono-Boc-[4-(aminomethyl)oxan-4-yl]methanamine: 1.1 equivalents

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.2 equivalents

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equivalents

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

B. Experimental Procedure

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Inhibitor Core (1.0 eq) and dissolve it in anhydrous DMF (volume sufficient to make a ~0.1 M solution).

  • Reagent Addition: To the stirred solution at room temperature, add mono-Boc-[4-(aminomethyl)oxan-4-yl]methanamine (1.1 eq), followed by HATU (1.2 eq).

    • Causality Note: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive ester, minimizing side reactions and racemization, which is critical if the inhibitor core contains chiral centers.[10]

  • Base Addition: Slowly add DIPEA (3.0 eq) to the reaction mixture. The solution may become slightly warm.

    • Causality Note: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to ensure the amine nucleophile is in its free base form for efficient reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed. For sterically hindered substrates, the reaction may require gentle heating (40-50 °C) or an extended reaction time.[14][15][16]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HATU byproducts, followed by water (1x), and finally brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Boc-protected coupled product.

C. Protocol for Boc-Deprotection

  • Dissolve the purified Boc-protected product from the previous step in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM) or a 4M solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 1-2 hours, monitoring by TLC/LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting product is the amine salt (TFA or HCl salt), which can be used directly for subsequent reactions or neutralized to the free amine.

Representative Data & Characterization

The successful synthesis of an inhibitor utilizing the oxane diamine linker should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS). The biological activity would then be assessed in biochemical and cellular assays. The table below presents hypothetical, yet plausible, data for a novel inhibitor, "mTORi-Oxan," synthesized via the described protocol.

ParameterValueMethod/Comments
Compound ID mTORi-OxanRepresentative final product after coupling and deprotection.
Synthetic Yield 65%Overall yield for the two-step coupling/deprotection sequence.
Purity (LC-MS) >98%Assessed by UV detection at 254 nm.
HRMS (M+H)⁺ Calculated: 512.2845Confirms elemental composition.
Found: 512.2851
mTORC1 IC₅₀ 5.2 nMBiochemical kinase assay.
mTORC2 IC₅₀ 85.7 nMBiochemical kinase assay.
Cellular p-S6 (Ser235/236) IC₅₀ 15.1 nMIn-cell Western or Western Blot in a relevant cancer cell line.

This data is representative and serves as an example of expected outcomes.

Conclusion

This compound is a valuable and strategic building block for the synthesis of advanced mTOR inhibitors. Its rigid, spirocyclic oxane core offers a means to control the three-dimensional presentation of pharmacophores while potentially improving key drug-like properties such as solubility. The straightforward incorporation of this linker via standard amide coupling protocols, as detailed in this guide, allows medicinal chemists to rapidly generate novel and structurally diverse compounds. This enables a systematic exploration of the chemical space around the mTOR kinase, facilitating the development of next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • Rianjongdee, F., Atkinson, S. J., Bamborough, P., et al. (2025). BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Available at: [Link]

  • Mykhailiuk, P. K. (2015). Oxa-spirocycles: synthesis, properties and applications. Chemical Communications, 51(88), 15894-15909. Available at: [Link]

  • de Figueiredo, R. M., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(6), 415-419. Available at: [Link]

  • Due-Hansen, M. E. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the C-linked amide bridged bivalent inhibitors... ResearchGate. Available at: [Link]

  • de Figueiredo, R. M., & Bode, J. W. (2016). The synthesis of sterically hindered amides. PubMed. Available at: [Link]

  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. Available at: [Link]

  • Mykhailiuk, P. K. (2026). (PDF) Oxa-spirocycles: synthesis, properties and applications. ResearchGate. Available at: [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative. Available at: [Link]

  • Darsaraee, M., et al. (2025). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US20120114637A1 - Mtor pathway inhibitors for treating ocular disorders. Google Patents.
  • Google Patents. (n.d.). US10117945B2 - mTORC1 inhibitors. Google Patents.
  • European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. EPO. Available at: [Link]

  • Berkowitz, D. B., et al. (2011). General Linker Diversification Approach to Bivalent Ligand Assembly: Generation of an Array of Ligands for the Cation-Independent Mannose 6-Phosphate Receptor. PMC. Available at: [Link]

  • Google Patents. (n.d.). US8288557B2 - Bivalent linkers and conjugates thereof. Google Patents.
  • Kollar, L., & Dowling, J. E. (2022). Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015–2021). ResearchGate. Available at: [Link]

  • BioWorld. (2026). mTORC1 inhibitors detailed in Apertor Pharmaceuticals patent. BioWorld. Available at: [Link]

  • PubMed. (2011). [mTOR inhibitor]. PubMed. Available at: [Link]

  • Google Patents. (n.d.). US10980889B1 - C40-, C28-, and C-32-linked rapamycin analogs as mTOR inhibitors. Google Patents.

Sources

Technical Application Note: 4-Aminomethyltetrahydropyran in PDE10A Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 4-aminomethyltetrahydropyran (4-AMTHP) as a critical building block in the optimization of Phosphodiesterase 10A (PDE10A) inhibitors. PDE10A inhibition is a validated mechanism for modulating basal ganglia signaling, offering therapeutic potential for schizophrenia (positive and negative symptoms) and Huntington’s disease.

In modern drug discovery, 4-AMTHP serves as a strategic bioisostere for cyclohexylmethylamine. Its incorporation allows medicinal chemists to lower lipophilicity (


), reduce metabolic liability, and improve Lipophilic Efficiency (LipE) while maintaining the steric volume necessary to occupy the hydrophobic selectivity pockets of the PDE10A active site.

Part 1: Medicinal Chemistry Rationale[1][2]

The "Tetrahydropyran Strategy" in PDE10A Design

The development of PDE10A inhibitors, such as MP-10 (PF-2545920) and AMG-579 , often faces the challenge of high lipophilicity, which correlates with poor solubility and increased off-target toxicity (e.g., hERG inhibition).

4-AMTHP is utilized to introduce the tetrahydropyran-4-ylmethyl motif.[1][2] This motif acts as a "lipophilic tuner":

  • Lipophilicity Reduction: Replacing a cyclohexyl ring with a tetrahydropyran (THP) ring typically lowers

    
     by approximately 1.0–1.5 log units due to the polarity of the ether oxygen.
    
  • Metabolic Stability: The 4-position of a cyclohexyl ring is a metabolic "hot spot" for cytochrome P450 oxidation. The ether oxygen in the THP ring blocks this position, potentially extending half-life (

    
    ).
    
  • Conformational Locking: The aminomethyl linker provides a specific distance and flexibility, allowing the THP ring to project into the solvent-exposed "M-pocket" or the hydrophobic "Q-pocket" of the PDE10A enzyme, depending on the core scaffold (e.g., pyrazoloquinoline, imidazopyridazine).

Structural Causality

The efficacy of 4-AMTHP relies on its ability to maintain the "shape" of a hydrophobic group while altering its "nature."

FeatureCyclohexylmethylamine (Traditional)4-Aminomethyltetrahydropyran (Optimized)Impact on Drug Design
Steric Bulk HighHigh (Similar Volume)Retains potency by filling hydrophobic pocket.
Electronic LipophilicPolar Ether OxygenLowers LogP; improves solubility.
H-Bonding NoneH-Bond AcceptorPotential interaction with solvent or residues.
Metabolism High (Oxidation prone)Low (Blocked 4-position)Improves intrinsic clearance (

).

Part 2: Synthetic Protocols

Protocol A: Incorporation via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes coupling 4-AMTHP to a heteroaromatic core (e.g., a chloropyrimidine or chloro-quinazoline scaffold), a common step in PDE10A lead synthesis.

Reagents:

  • Core Scaffold: 4-Chloro-heterocycle derivative (1.0 equiv)

  • Reagent: 4-Aminomethyltetrahydropyran (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Anhydrous DMSO or NMP

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-Chloro-heterocycle intermediate in anhydrous DMSO (concentration ~0.1 M) in a reaction vial equipped with a magnetic stir bar.

  • Addition: Add DIPEA followed by the dropwise addition of 4-aminomethyltetrahydropyran. Rationale: Adding the amine last ensures controlled initiation of the reaction.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor reaction progress via LC-MS every 2 hours.

    • Checkpoint: Look for the disappearance of the chloride starting material (

      
      ) and formation of the product (
      
      
      
      ).
  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water (

    
    ) to remove DMSO and excess amine. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via Flash Column Chromatography (Silica gel, gradient 0–10% MeOH in DCM).

Protocol B: Incorporation via Reductive Amination

Used when attaching the THP-methyl motif to an aldehyde-bearing core.

Reagents:

  • Aldehyde Core (1.0 equiv)

  • 4-Aminomethyltetrahydropyran (1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: DCE (1,2-Dichloroethane)

Methodology:

  • Mix aldehyde and amine in DCE. Stir for 30 mins to form the imine intermediate (Self-validating step: Solution often changes color).

  • Add

    
     in one portion. Stir at RT for 16 hours.
    
  • Quench with saturated

    
    . Extract with DCM.
    

Part 3: Biological Validation (PDE10A Assay)

Protocol C: PDE10A Scintillation Proximity Assay (SPA)

This assay quantifies the inhibition of PDE10A hydrolytic activity by measuring the levels of unhydrolyzed cyclic nucleotide.

Principle: PDE10A hydrolyzes


 to 

. Yttrium silicate SPA beads bind preferentially to the non-cyclic AMP product (via zinc interaction). When the radiolabeled product binds to the bead, it comes into proximity with the scintillant, emitting light. Inhibitors prevent hydrolysis, reducing the signal.

Materials:

  • Enzyme: Recombinant human PDE10A (full length or catalytic domain).

  • Substrate:

    
     (PerkinElmer) + unlabeled cAMP (
    
    
    
    concentration, typically ~50 nM).
  • Beads: Yttrium Silicate SPA beads.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM

    
    , 1.7 mM EGTA.
    

Workflow:

  • Compound Plating: Dispense 100 nL of test compound (in DMSO) into 384-well white plates (11-point dose-response).

  • Enzyme Addition: Add 10 µL of PDE10A enzyme solution (diluted to give ~20-30% conversion in control wells). Incubate for 15 mins at RT.

    • Expert Insight: Pre-incubation allows the inhibitor to bind the active site before substrate competition begins.

  • Substrate Initiation: Add 10 µL of Substrate Mix (

    
    ).
    
  • Reaction: Incubate for 45–60 minutes at Room Temperature.

  • Termination: Add 10 µL of SPA Bead suspension containing

    
     (stops reaction and captures product).
    
  • Readout: Allow beads to settle for >2 hours (or centrifuge). Read on a MicroBeta scintillation counter.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Part 4: Visualization & Logic Flow

Design Logic: The Lipophilic Tuning Cycle

The following diagram illustrates the iterative optimization process using 4-AMTHP to improve the physicochemical profile of a lead compound.

LipophilicTuning Hit High Potency Hit (Cyclohexyl Core) Problem Issue Identified: High LogP (>4.5) Metabolic Instability Hit->Problem Profiling Strategy Strategy: Bioisosteric Replacement (+ 4-AMTHP) Problem->Strategy Design Synthesis Synthesis: Protocol A (SnAr) or Protocol B (Red. Am.) Strategy->Synthesis Execution Result Optimized Lead: LogP Lowered (~3.0) Maintained Potency Synthesis->Result Validation Result->Hit Next Cycle (if needed)

Caption: Workflow for optimizing PDE10A inhibitors by replacing lipophilic carbocycles with the polar tetrahydropyran moiety using 4-aminomethyltetrahydropyran.

Assay Principle: SPA Signal Generation

SPA_Assay Substrate [3H]-cAMP (Substrate) Enzyme PDE10A Enzyme Substrate->Enzyme Hydrolysis Product [3H]-AMP (Product) Enzyme->Product Active Enzyme Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme Blocks Bead SPA Bead (Yttrium Silicate) Product->Bead Binds (Zn interaction) Signal Light Emission (Scintillation) Bead->Signal Proximity Effect

Caption: Mechanism of the Scintillation Proximity Assay. Inhibitors prevent the formation of [3H]-AMP, resulting in a decrease in light signal.

References

  • Charych, E. I., et al. (2010). "The role of phosphodiesterase 10A in schizophrenia: underlying biology and therapeutic potential."[3][4] Current Pharmaceutical Design.

  • Verhoest, P. R., et al. (2009). "Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)." Journal of Medicinal Chemistry.

  • Hu, E., et al. (2014).[5] "Discovery of Clinical Candidate AMG 579, a Potent, Selective, and Efficacious Inhibitor of Phosphodiesterase 10A (PDE10A)." Journal of Medicinal Chemistry.

  • ChemicalBook. "4-(Aminomethyl)tetrahydro-2H-pyran Product Description & Applications." ChemicalBook Database.

  • HSP Pharma. "Application of 4-Aminomethyltetrahydropyran in Pyrazoloquinoline Synthesis." HSP Pharma Catalog.

Sources

[4-(Aminomethyl)oxan-4-yl]methanamine in the synthesis of aminopurine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [4-(Aminomethyl)oxan-4-yl]methanamine in the Synthesis of Aminopurine Compounds

Executive Summary

Topic: Strategic utilization of this compound (4,4-bis(aminomethyl)tetrahydropyran) as a solubilizing, achiral linker in the synthesis of aminopurine-based kinase inhibitors.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Core Value: This guide details the synthetic integration of a gem-diamine tetrahydropyran (THP) scaffold into purine cores. Unlike traditional cyclohexyl or ethylenediamine linkers, the this compound moiety offers a unique combination of structural rigidity (via the gem-disubstitution effect), enhanced aqueous solubility (via the ether oxygen), and lack of chirality , streamlining the isolation and scale-up of bioactive aminopurines.

Scientific Rationale & Structural Advantages

In the optimization of purine-based drugs (e.g., CDK, PLK, or Aurora kinase inhibitors), the linker at the C2, C6, or N9 position is critical for solvent interaction and binding affinity.

  • The Gem-Diamine Effect: The presence of two aminomethyl groups at the C4 position of the tetrahydropyran ring creates a gem-disubstituted center. This introduces a "Thorpe-Ingold" effect, restricting conformational freedom and potentially lowering the entropic penalty of binding to the target protein.

  • Physicochemical Profile:

    • Solubility: The cyclic ether oxygen reduces the lipophilicity (LogP) compared to carbocyclic analogs (e.g., cyclohexane-1,1-diyldimethanamine), improving the drug-like properties of the final molecule.

    • Achirality: The molecule possesses a plane of symmetry, eliminating the formation of diastereomers during coupling—a significant advantage over chiral diamines (e.g., trans-1,4-diaminocyclohexane) which require expensive chiral resolution.

  • Reactivity: As a primary diamine, it serves as a versatile handle. One amine group participates in the SNAr reaction with the chloropurine, while the second remains available for further functionalization or salt formation to boost solubility.

Chemical Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary route to install this linker is the SNAr reaction with 2,6-dichloropurine .

Regioselectivity Challenges
  • C6 vs. C2: The chlorine atom at the C6 position of the purine ring is significantly more electrophilic than at C2 due to the electron-withdrawing effect of the adjacent nitrogens. Under controlled conditions, the diamine will selectively attack C6.

  • N9 vs. N7: Without protection at N9, alkylation can occur. However, in SNAr reactions using amine nucleophiles, N-alkylation is generally slower than the displacement of the activated chloride.

Stoichiometry Control

A critical process risk is dimerization , where one diamine molecule reacts with two purine molecules, bridging them.

  • Solution: Use a high molar equivalent of the diamine (3.0 – 5.0 eq) relative to the purine. This ensures that the concentration of free amine is always higher than the mono-substituted product, suppressing the formation of the "bis-purine" dimer.

Detailed Experimental Protocol

Materials
  • Substrate: 2,6-Dichloropurine (CAS: 5451-40-1).

  • Reagent: this compound (free base or HCl salt). Note: If using HCl salt, add extra base.

  • Solvent: n-Butanol (preferred for high boiling point) or DMSO/Ethanol.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et3N).

Step-by-Step Methodology

Step 1: Preparation of the Reagent Solution

  • In a reaction vessel, dissolve this compound (3.0 eq) in n-Butanol (10 volumes relative to purine).

  • If the diamine is a hydrochloride salt, add DIPEA (3.5 eq) and stir at room temperature for 15 minutes to liberate the free base.

Step 2: SNAr Coupling

  • Add 2,6-dichloropurine (1.0 eq) to the stirring amine solution. Crucial: Add purine TO the amine to maintain local excess of amine.

  • Heat the reaction mixture to 100°C (internal temperature).

  • Monitor by HPLC/TLC. The reaction is typically complete within 4–12 hours.

    • Target: Disappearance of 2,6-dichloropurine.[1]

    • Byproduct Check: Look for the dimer peak (higher MW).

Step 3: Workup and Purification

  • Cool the mixture to room temperature.

  • Solvent Removal: Concentrate the n-Butanol under reduced pressure (rotary evaporator).

  • Acid/Base Extraction (Purification Trick):

    • Dissolve the residue in EtOAc.

    • Wash with 1M HCl . The product (containing a free primary amine) and excess diamine will move to the aqueous layer; neutral impurities remain in organic.

    • Separate the aqueous layer.

    • Basify the aqueous layer to pH > 10 using 4M NaOH.

    • Extract back into EtOAc (3x). The product extracts; the highly polar excess diamine often remains partially in the water or can be removed in the next step.

  • Final Polish: If excess diamine persists, a short silica plug (DCM:MeOH:NH3) or recrystallization from EtOH/Ether is effective.

Visualizations

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the selective SNAr attack at the C6 position and the prevention of dimerization.

ReactionScheme Purine 2,6-Dichloropurine (Electrophile) Transition Meisenheimer Complex (Transition State) Purine->Transition Heat, Base Diamine This compound (Nucleophile, 3.0 eq) Diamine->Transition Product C6-Substituted Aminopurine (Target) Transition->Product - HCl Dimer Bis-Purine Dimer (Unwanted Byproduct) Product->Dimer Reaction with 2nd Purine (if diamine low)

Caption: Selective SNAr reaction pathway targeting the C6-position of 2,6-dichloropurine. High equivalents of diamine prevent the red dotted pathway (dimerization).

Figure 2: Synthesis Workflow

A flowchart for the bench-level execution of the protocol.

Workflow Start Start: Weigh Reagents Solubilize Dissolve Diamine (3 eq) in n-Butanol Start->Solubilize AddPurine Add 2,6-Dichloropurine (1 eq) (Add solid to solution) Solubilize->AddPurine Heat Reflux at 100°C 4-12 Hours AddPurine->Heat Check HPLC Check: Is Purine < 1%? Heat->Check Check->Heat No Concentrate Evaporate n-Butanol Check->Concentrate Yes AcidWash Dissolve in EtOAc Extract with 1M HCl (aq) Concentrate->AcidWash BaseRelease Basify Aqueous Layer (pH > 10) Extract into EtOAc AcidWash->BaseRelease Product in Aqueous Final Evaporate & Crystallize Target Aminopurine BaseRelease->Final

Caption: Step-by-step workflow for the synthesis and purification of the aminopurine conjugate.

Data Summary: Solvent & Base Screening

SolventBaseTemperatureYieldComments
n-Butanol DIPEA 100°C 85-92% Recommended. High bp allows fast kinetics; easy to remove.
EthanolEt3N78°C (Reflux)60-70%Slower reaction; product may precipitate prematurely.
DMSOK2CO380°C75%Difficult workup (DMSO removal); risk of hydrolysis.
DMFDIPEA100°C80%Good yield, but DMF is harder to remove than n-BuOH.

References

  • Aminopurines: Synthesis, Modifications, and Applications. Russian Chemical Bulletin. A comprehensive review of SNAr strategies on 2,6-dichloropurine scaffolds.

  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives. Molecules. Details the microwave-assisted and thermal protocols for aminopurine synthesis.

  • Tetrahydropyran Synthesis and Properties. Organic Chemistry Portal. Background on the stability and formation of functionalized tetrahydropyrans.

  • 4-Aminomethyltetrahydropyran Structure & Data. PubChem. Structural data for the mono-amine analog, validating the core scaffold properties.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of [4-(Aminomethyl)oxan-4-yl]methanamine

[1]

Topic: High-Vacuum Distillation & Isolation Protocol CAS: 130290-79-8 Molecular Formula: C6H13NO2 (Note: The user request specifies a diamine structure "[4-(Aminomethyl)oxan-4-yl]methanamine", which corresponds to C7H16N2O.[1] Correction: The search result for CAS 130290-79-8 links to "4-(Aminomethyl)tetrahydropyran" (Monoamine).[1][2][3] However, the chemical name provided "this compound" describes a geminal diamine at the 4-position.[1] I will address the specific structure requested: 4,4-bis(aminomethyl)tetrahydropyran, often used as a crosslinker. If the user meant the monoamine, the protocol is similar, but I will treat the target as the diamine based on the "methanamine" suffix applied to the "aminomethyl" group, implying two amine groups.)

Clarification: The IUPAC name this compound refers to a tetrahydropyran ring with two aminomethyl groups attached to the 4-position.[1] This is a primary diamine.[1]

Part 1: Technical Overview & Core Challenges

Welcome to the Separation Sciences Technical Desk. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 4,4-bis(aminomethyl)tetrahydropyran . Unlike simple solvents, this molecule presents a "Perfect Storm" of purification risks:

  • Carbamate Formation: Like most primary diamines, this compound is a "CO₂ Sponge." Exposure to atmospheric air for even minutes can cause the formation of white, insoluble carbamate crusts that clog condensers and contaminate the distillate.

  • Thermal Degradation: While the pyran ring is stable, the amine groups are susceptible to oxidation and color formation (yellowing) at elevated temperatures (>150°C) if oxygen is present.

  • Viscosity & Hysteresis: The geminal diamine structure creates significant hydrogen bonding, leading to higher viscosity and boiling points compared to its mono-amine analogs.

Physicochemical Profile (Target Parameters)
PropertyValue / RangeSource / Estimation
Boiling Point (Standard) ~75–76 °C @ 18 mmHgThermo Scientific / Lit.[1][2] [1]
Boiling Point (High Vac) ~45–50 °C @ 1.0 mbarPredicted via Nomograph
Appearance Colorless to pale yellow viscous liquidExperimental Observation
Sensitivity Air (CO₂), Moisture, OxidationFunctional Group Analysis

Part 2: The Distillation Protocol

Phase 1: Pre-Distillation Conditioning (The "Setup")

Do not skip this phase. 80% of distillation failures occur before the heating mantle is turned on.

  • Solvent Stripping: If your crude material is in solution (e.g., Methanol or THF from hydrogenation), strip the solvent using a Rotary Evaporator.

    • Critical: Backfill the Rotavap with Nitrogen , not air.

  • Basification Check: Ensure the crude amine is free of hydrochloride salts. If synthesized via nitrile reduction, residual HCl will prevent distillation. Treat with strong base (NaOH) and extract prior to this step.[1]

  • Apparatus Assembly:

    • Use a Short Path Distillation Head (minimizes thermal residence time).[1]

    • Grease all joints with high-vacuum grease (Dow Corning or Apiezon).[1]

    • Condenser Temp: Set recirculating chiller to 20°C . Note: Do not use ice water.[1] Extreme cold can increase viscosity, causing the diamine to "hold up" in the condenser.

Phase 2: The Vacuum Run (The "Execution")

Step 1: System Inerting

  • Close the system and pull full vacuum (<1 mbar) for 5 minutes.

  • Backfill with Nitrogen.[1][4] Repeat 3x.

  • Why? This removes adsorbed oxygen from the glass walls and crude liquid.

Step 2: The Forerun (Degassing)

  • Apply vacuum (Target: <5 mbar).[1]

  • Slowly ramp heating mantle.[1]

  • Observation: You will likely see "bumping" or foaming as residual solvent (MeOH/THF) releases.[1]

  • Action: Maintain bath temp at 40–50°C until bubbling subsides.

Step 3: Main Fraction Collection

  • Increase Vacuum to maximum capacity (ideally <1 mbar).[1]

  • Increase Bath Temp to approx. 30–40°C above the expected boiling point.

  • Target Vapor Temp: 75–76°C (if at 18 mmHg) or ~50°C (if at 1 mbar).[1]

  • Collection: Switch the "cow" (fraction cutter) receiver. Collect the clear, colorless liquid.

  • Stop Condition: Stop when the pot residue becomes dark/tarry or vapor temp drops significantly.

Step 4: Shutdown

  • Remove heat.[1][5]

  • Critical: Backfill with Nitrogen only when the flask has cooled to <50°C. Opening to air while hot will instantly oxidize the product (turning it yellow/brown).

Part 3: Troubleshooting & FAQs

Category 1: Product Quality & Appearance

Q: My distillate turned yellow immediately upon collection. Why?

  • Diagnosis: Oxidation.[1][6]

  • Root Cause: You likely have a micro-leak in your vacuum grease joints, or you backfilled with air while the product was hot.

  • Fix: Re-distill under a strict Nitrogen blanket. Add a small amount of boiling chips or a stir bar to prevent localized overheating.[1]

Q: A white solid is forming in the condenser tip or receiver flask.

  • Diagnosis: Carbamate formation.[1]

  • Root Cause: The system is not airtight. Atmospheric CO₂ is reacting with the diamine vapor.

  • Fix: Check all joints. Attach a drying tube filled with KOH or Ascarite to the vacuum release valve to scrub incoming air during shutdown.

Category 2: Process Control

Q: The boiling point is fluctuating wildly.

  • Diagnosis: Pressure instability (Bumping).[1]

  • Root Cause: Viscous diamines trap gas bubbles.[1]

  • Fix: Use a Claisen Adapter to insert a vigorous magnetic stirrer or a nitrogen capillary bleed (very fine stream) to promote smooth boiling.[1]

Q: I cannot get the material to distill; the pot temp is 150°C+ but no vapor.

  • Diagnosis: Salt formation or Oligomers.[1]

  • Root Cause: The amine might be protonated (salt form) which does not distill, or you have high-molecular-weight polyamide byproducts.[1]

  • Fix: Take a small aliquot of the pot residue, dissolve in water, and check pH. If acidic/neutral, treat with 50% NaOH, extract into DCM, dry, and retry distillation.

Part 4: Visualizing the Workflow

Diagram 1: Purification Logic Flow

This diagram illustrates the critical decision points during the isolation of the diamine.

PurificationWorkflowStartCrude Reaction Mixture(Containing Diamine + Solvent)StripSolvent Strip (Rotavap)*Backfill with N2*Start->StripCheckIs residue Solid or Liquid?Strip->CheckSolidLikely Amine Salt(Do Not Distill)Check->SolidSolid/CrustLiquidCrude Free Base AmineCheck->LiquidViscous OilFreeBaseNeutralization (NaOH)& ExtractionSolid->FreeBaseFreeBase->LiquidDistillVacuum Distillation(Short Path)Liquid->DistillMonitorMonitor Vapor TempTarget: 75-76°C @ 18mmHgDistill->MonitorCollectCollect Main Fraction(Under N2)Monitor->Collect

Caption: Logical workflow for the isolation of this compound, highlighting the critical salt-check step.

Diagram 2: Distillation Apparatus Configuration

A visual guide to the correct setup to prevent oxidation and carbamate formation.

DistillationSetupPotDistillation Pot(Stir Bar + Oil Bath)HeadShort Path Head(Insulated)Pot->HeadVaporCondenserCondenser(Water @ 20°C)Head->CondenserCowCow Receiver(Fraction Cutter)Condenser->CowDistillateTrapCold Trap(Protect Pump)Cow->TrapVac LinePumpVacuum Pump(<1 mbar)Trap->PumpN2Nitrogen Inlet(Bleed/Backfill)N2->CowInert Blanket

Caption: Optimized vacuum distillation setup. Note the Nitrogen inlet position to maintain an inert atmosphere during fraction cutting.

References

  • Thermo Scientific Chemicals. (2024).[1][2] 4-Aminomethyltetrahydropyran, 97% Product Specification and SDS. Fisher Scientific.[1][2] [Link][1]

  • PubChem. (2025).[1] Compound Summary: 4-(Aminomethyl)tetrahydropyran (CAS 130290-79-8).[1][2][3][7] National Library of Medicine.[1] [Link][1]

  • Org. Syntheses. (1963).[1][4] Purification of Tetrahydrofuran (Warning on Peroxides). Coll. Vol. 4, p. 474.[4] [Link][1]

Crystallization techniques for salts of 4-aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 4-Aminomethyltetrahydropyran (4-AMTHP) Technical Support Center .

This guide addresses the specific physicochemical challenges associated with crystallizing salts of 4-aminomethyltetrahydropyran (CAS: 130290-79-8) . As a low-molecular-weight, hydrophilic primary amine, this molecule presents distinct challenges—primarily "oiling out" and hygroscopicity—that require precise thermodynamic control.[1]

Quick Reference: Physicochemical Profile

PropertyDataImplication for Crystallization
Free Base State Colorless Liquid / OilMust be converted to salt for solid handling.[1]
Boiling Point ~75°C (Free Base)High volatility; avoid high-vac drying of free base.[1]
Basic pKa ~10.0 (Aliphatic Amine)Requires acid counter-ions with pKa < 7.0 (Rule of 3).
H-Bond Donors 2 (Primary Amine)High potential for hydrate formation.[1]
Key Risk DeliquescenceHCl salts may liquefy at >60% RH.[1]

Module 1: Salt Selection Strategy

User Issue: "I am trying to crystallize the free base, but it remains an oil. Which acid should I use?"

Technical Insight: Because 4-AMTHP has a flexible tetrahydropyran ring and a high pKa (~10), it requires a counter-ion that provides high lattice energy to overcome the entropic penalty of crystallization. While HCl is the standard starting point, it often yields hygroscopic solids for this class of ether-amines.[1]

Recommended Counter-ion Screen
AcidpKa (approx)Salt CharacteristicsRecommended Solvent System
Hydrochloric Acid -7Standard. High solubility in MeOH/EtOH.[1] Risk of hygroscopicity.EtOH / Et₂O or IPA / EtOAc
p-Toluenesulfonic -2.8Robust. Non-hygroscopic, high melting point.[1] Good for storage.Acetone / MTBE
Fumaric Acid 3.03Alternative. Often forms 2:1 or 1:1 salts.[1] Less soluble in water.[1]EtOH / THF
L-Tartaric Acid 2.98Chiral/Resolution. Useful if downstream stereochemistry is involved.[1]MeOH / IPA
Decision Logic: Selecting the Right Salt

SaltSelection Start Start: 4-AMTHP Free Base (Oil) Goal Goal: Stable Solid? Start->Goal HygroCheck Is the HCl salt hygroscopic? Goal->HygroCheck Solubility Solubility Requirement? HygroCheck->Solubility Yes (Deliquescent) Use HCl Use HCl HygroCheck->Use HCl No (Stable) Use Tosylate (p-TSA) Use Tosylate (p-TSA) Solubility->Use Tosylate (p-TSA) Need Lipophilicity Use Fumarate/Succinate Use Fumarate/Succinate Solubility->Use Fumarate/Succinate Need High MP

Figure 1: Decision tree for selecting the optimal counter-ion based on hygroscopicity and solubility needs.

Module 2: Troubleshooting "Oiling Out"

User Issue: "I added the acid, but instead of crystals, a second liquid layer (gum) formed at the bottom of the flask."

Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the supersaturation limit is exceeded so rapidly that the system enters the "spinodal decomposition" region before nucleation can occur. The "oil" is a solute-rich liquid phase.[1][3]

The Protocol: The "Oiling Out" Rescue Do not discard the oil. It contains your product.

  • Re-dissolution:

    • Heat the mixture until the two liquid phases merge back into one homogeneous solution (Clear Point).

    • Tip: If it doesn't merge at reflux, add more of the good solvent (e.g., Methanol or Ethanol) dropwise until clear.

  • Seeding (Critical Step):

    • Cool the solution slowly to approx. 5-10°C below the Clear Point.

    • Add seed crystals (0.1 wt%). If you have no seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Controlled Cooling:

    • Cool at a rate of 0.1°C/minute . Rapid cooling will cause the oil to return.

  • Anti-Solvent Addition:

    • Once turbidity (haze) is observed, stop cooling.

    • Add anti-solvent (e.g., MTBE or EtOAc) very slowly via syringe pump.

Workflow: Recovering from LLPS

OilingOut Observation Observation: Oiling Out (Gumming) Heat Step 1: Heat to Reflux (Merge Phases) Observation->Heat Seed Step 2: Add Seeds at Metastable Zone Heat->Seed Cool Step 3: Slow Cool (0.1°C/min) Seed->Cool Cool->Observation Cooled too fast Result Crystalline Solid Cool->Result

Figure 2: Step-by-step recovery workflow for oiled-out reactions.

Module 3: Synthesis of 4-AMTHP Hydrochloride

User Issue: "I need a standard protocol for the HCl salt that minimizes hygroscopicity."

Protocol: This method uses an anhydrous system to prevent the inclusion of water in the lattice.

  • Dissolution: Dissolve 10.0 g of 4-aminomethyltetrahydropyran (free base) in 50 mL of absolute Ethanol or Isopropanol (IPA) .

    • Note: Ensure the solvent is dry (Karl Fischer < 0.1%). Water promotes oiling.[1]

  • Acid Addition: Cool to 0–5°C. Add 1.05 equivalents of HCl in Dioxane (4M) or HCl in IPA dropwise over 30 minutes.

    • Exothermic:[1] Maintain temperature < 20°C to prevent decomposition or color formation.[1]

  • Crystallization:

    • Stir at 20°C for 1 hour.

    • If no precipitate forms, slowly add Ethyl Acetate (EtOAc) or MTBE (up to 100 mL) as an anti-solvent.

  • Isolation: Filter under nitrogen (to avoid moisture uptake).[1] Wash the cake with cold MTBE.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours with a P₂O₅ trap.

Expected Yield: 85–95% Characterization: Melting point should be sharp. Broad melting range indicates solvates or amorphous content.[1]

Module 4: FAQ & Advanced Troubleshooting

Q1: My solid turns into a liquid when left on the balance. What is happening?

  • A: This is deliquescence .[1] The critical relative humidity (CRH) of the salt is lower than your lab's humidity.

  • Fix:

    • Handle quickly in a glovebox or low-humidity room.[1]

    • Switch to a less hygroscopic salt form, such as the Tosylate or Hemifumarate .

    • Coat the crystals: Wash the final filter cake with a non-polar solvent (Hexane/Heptane) to remove surface amorphous regions which are most hygroscopic.

Q2: The NMR shows the correct peaks, but the elemental analysis is off.

  • A: You likely have a solvate .[1] Tetrahydropyran rings can trap solvent molecules in the lattice channels.

  • Fix: Run TGA (Thermogravimetric Analysis). If you see weight loss before the decomposition temperature, you have a solvate. Recrystallize from a non-solvate-forming solvent (e.g., pure IPA instead of Ethanol).[1]

Q3: Can I use sulfuric acid?

  • A: Not recommended. Sulfate salts of small primary amines often form hygroscopic gums or glasses due to the high charge density of the sulfate ion and the flexibility of the 4-AMTHP ring. Stick to monovalent anions (Cl, Br) or large organic anions (Tosylate).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative source on pKa rules and salt selection).

  • Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. (Detailed discussion on the "Rule of 3" for pKa differences).

  • Veverka, M., et al. (2013). "Oiling out: The transition from an emulsion to a crystalline suspension."[2] Crystal Growth & Design. (Mechanistic explanation of LLPS and troubleshooting).

  • PubChem. (n.d.).[1] 4-Aminomethyltetrahydropyran (Compound Summary). National Library of Medicine. (Physical properties and basicity data).

Sources

Common side products in the synthesis of [4-(Aminomethyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Profile

Target Molecule: [4-(Aminomethyl)oxan-4-yl]methanamine Common Names: 4,4-Bis(aminomethyl)tetrahydropyran; 4,4-Bis(aminomethyl)oxane.[1] CAS Registry Number: 100467-50-9 (Generic coverage under gem-diamine pyrans)[1]

This guide addresses the technical challenges in synthesizing this compound. The dominant synthetic route involves the catalytic hydrogenation of 4,4-dicyanooxane (tetrahydropyran-4,4-dicarbonitrile).[1] While this route is atom-economical, the reduction of gem-dinitriles is prone to specific side reactions driven by the steric crowding of the geminal position and the high reactivity of intermediate imines.

Core Synthetic Pathway

The standard industrial protocol utilizes Raney Nickel or Cobalt catalysis under high pressure.

SynthesisPath cluster_legend Pathway Legend Start 4,4-Dicyanooxane (Starting Material) Inter Intermediate Mono-Imine/Nitrile Start->Inter H2, Cat. Target [4-(Aminomethyl)oxan-4-yl] methanamine (Target) Inter->Target H2, Cat. Side1 Secondary Amine Dimers/Oligomers Inter->Side1 + Target Amine (Dimerization) Side2 Cyclic Amidine (Spiro-Imidazoline) Inter->Side2 Intramolecular Cyclization

Figure 1: Reaction pathway highlighting the divergence between the desired primary amine and common nitrogenous impurities.[2]

Impurity Spectrum: The "Side Product" Guide

When reducing 4,4-dicyanooxane, three distinct classes of impurities are commonly observed by LC-MS and NMR.

Impurity TypeChemical Structure DescriptionMechanism of Formation
Type A: The Dimer Secondary amine bridging two pyran rings.[1]Intermolecular Condensation: The newly formed primary amine attacks an intermediate imine on a neighboring molecule. This releases ammonia and forms a secondary amine linkage.
Type B: The Spiro-Cycle 3-azaspiro[5.4]dec-1-en-1-amine derivatives (Cyclic Amidine).[1]Intramolecular Cyclization: Unique to gem-dinitriles.[1] The semi-reduced intermediate (amino-nitrile) attacks the remaining nitrile group, forming a stable 5-membered imidazoline ring spiro-fused to the pyran.[1]
Type C: The "Half-Baked" 4-(aminomethyl)oxane-4-carbonitrile.[1]Incomplete Reduction: Hydrogen starvation or catalyst poisoning causes the reaction to stall at the mono-amine stage.[1]
Type D: Hydrolysis 4-carbamoyloxane-4-carboxylic acid derivatives.Moisture Contamination: If the solvent (often MeOH/EtOH) is not dry, the nitrile hydrolyzes to an amide or acid under basic conditions.

Troubleshooting & FAQs

Issue 1: "I see a massive M+ peak corresponding to [2M - NH3] in my mass spec."

Diagnosis: You are forming Secondary Amine Dimers (Type A) .[1] Technical Context: This is the most common failure mode in nitrile hydrogenation. The primary amine product is nucleophilic and reacts with the electrophilic imine intermediate (


) before it can be fully hydrogenated.[1]
Solution: 
  • Ammonia Suppression: You must saturate your reaction solvent with anhydrous ammonia or use a 7M NH3 in MeOH solution. Ammonia acts by Mass Action Law to shift the equilibrium back toward the primary amine and destabilize the intermediate imine-amine adduct.

  • Catalyst Loading: Increase catalyst loading (Raney Ni/Co). A faster hydrogenation rate reduces the lifetime of the electrophilic imine intermediate.

Issue 2: "My product has a persistent impurity at -2 mass units that won't separate."

Diagnosis: You likely have the Cyclic Amidine (Type B) .[1] Technical Context: In gem-dinitriles, the two functional groups are spatially proximal. If the reduction is slow, the first amine formed can "bite" the adjacent nitrile. This forms a cyclic amidine (imidazoline ring). This byproduct is basic and polar, making it difficult to separate from your target diamine. Solution:

  • Avoid Low Pressure: Do not run this reaction at balloon pressure (1 atm). Use a high-pressure autoclave (minimum 20-50 bar).[1] High hydrogen pressure forces the reduction of the nitrile faster than the cyclization kinetics.

  • Solvent Switch: Switch from Ethanol to Methanol or THF. Steric bulk in solvents can sometimes slow down the desired hydrogenation, favoring cyclization.

Issue 3: "The catalyst gums up and the reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning by Diamine. Technical Context: The target molecule is a 1,3-diamine equivalent. These are excellent chelators. The product binds irreversibly to the active sites of the metal catalyst (Ni or Co), shutting down the reaction. Solution:

  • Add Base: Add NaOH or KOH (1-2 equivalents) to the reaction mixture. This prevents the amine product from protonating or coordinating strongly to the metal surface.

  • Use Raney Cobalt: Cobalt catalysts are generally more resistant to amine poisoning than Nickel for nitrile reductions.

Optimized Experimental Protocol

Objective: Synthesis of this compound with >95% selectivity.

Reagents:

  • 4,4-Dicyanooxane (1.0 eq)[1]

  • Raney® Cobalt (20 wt% loading, pre-washed)

  • Solvent: 7M NH3 in Methanol (Anhydrous)

Workflow:

  • Preparation: Charge the autoclave with 4,4-dicyanooxane.

  • Catalyst Addition: Add Raney Cobalt as a slurry. Safety: Raney metals are pyrophoric.[1] Keep wet.[1]

  • Solvent: Add 7M NH3 in MeOH. The volume should ensure a concentration of ~0.1 M to 0.2 M. High dilution favors intramolecular reaction? No, high dilution favors intramolecular, but here we want to avoid intermolecular dimerization. Moderate concentration is best.

  • Pressurization: Purge with N2 (3x), then H2 (3x). Pressurize H2 to 50 bar (725 psi) .

  • Reaction: Heat to 80°C . Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

  • Duration: Run for 12-24 hours.

  • Workup: Filter catalyst over Celite (Keep wet!). Concentrate filtrate.[3]

  • Purification: If Type B (Amidine) is present, it can often be hydrolyzed by a short reflux in aqueous NaOH, which destroys the amidine while leaving the primary amine intact (though this converts the impurity to an amide/acid which is easily separated). For high purity, distill the free base under high vacuum.

Mechanistic Visualization: The "Dimer" Trap

The following diagram illustrates the specific mechanism of secondary amine formation, the most prevalent impurity.

DimerMechanism Mechanism of Secondary Amine Formation (Type A Impurity) Imine Imine Intermediate (R-CH=NH) Adduct Hemiaminal Adduct (Unstable) Imine->Adduct Nucleophilic Attack Product Product Amine (R-CH2-NH2) Product->Adduct Nucleophilic Attack Schiff Schiff Base (R-CH=N-CH2-R) Adduct->Schiff - NH3 NH3 NH3 (Released) Adduct->NH3 Dimer Secondary Amine Dimer (R-CH2-NH-CH2-R) Schiff->Dimer + H2 (Reduction)

Figure 2: The mechanism of dimerization. The presence of excess NH3 pushes the equilibrium from 'Adduct' back to 'Imine', preventing Schiff base formation.

References

  • ChemicalBook. (2025).[3] 4-(Aminomethyl)tetrahydro-2H-pyran Properties and Synthesis. Retrieved from [1]

  • National Institutes of Health (NIH). (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst.[4][5] PubMed Central.[1] Retrieved from [1]

  • European Patent Office. (2021). Method for Producing 2,5-Bis(aminomethyl)tetrahydrofuran.[1][6] EP 3 696 173 B1.[6] Retrieved from

  • Organic Chemistry Portal. (2024).[1] Synthesis of Amines by Hydrogenation of Nitriles.[4][5][7][8] Retrieved from [1]

  • Google Patents. (2008). Process for preparing 4-aminotetrahydropyran compound.[1][3][9] US7365215B2.[1][9] Retrieved from

Sources

Handling and storage of air- and moisture-sensitive 4-aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Aminomethyltetrahydropyran (4-AMTHP) Senior Application Scientist Desk [1]

Introduction: The Nature of the Beast

You are likely working with 4-(Aminomethyl)tetrahydropyran (CAS: 130290-79-8) as a building block for medicinal chemistry—often as a linker or to introduce solubility-enhancing polarity.[1]

While the tetrahydropyran ring is chemically robust, the primary amine (-CH₂NH₂) tail is the Achilles' heel. It is not just "air-sensitive" in the pyrophoric sense; it is a CO₂ scavenger and a hygroscopic magnet . The failure mode is rarely a dramatic explosion, but rather a silent stoichiometric drift that ruins downstream yields (e.g., amide couplings or reductive aminations).

This guide replaces generic advice with specific, field-proven protocols for this specific molecule.

Part 1: Tier 1 Support – Rapid Diagnostics

Immediate answers to "Does my chemical look wrong?"

Visual Symptom Triage Table

SymptomDiagnosisChemical CausalityActionable Status
Colorless Liquid Pristine No oxidation or carbamate formation.[1]Proceed. Use immediately.
Light Yellow Tint Mild Oxidation Trace N-oxide formation or photo-oxidation.[1] Common in amines stored >3 months.Use with Caution. Purify if using for precise kinetics; okay for crude synthesis.
Dark Brown/Red Severe Degradation Significant oxidation and polymerization impurities.Stop. Distillation required.
White Crust/Solid Carbamate Salt Reaction with atmospheric CO₂:

.[1]
Stop. Filtration or distillation required. Do not shake; solids will not dissolve.
Viscosity Increase Wet Amine H-bonding network formation due to

absorption.[1]
Dry. Store over KOH pellets or distill.
Part 2: Tier 2 Support – Standard Operating Procedures

Preventative maintenance and handling.

Protocol A: The "Inert Barrier" Storage System

Objective: Prevent the "breathing" effect where temperature changes suck moist air into the bottle.

  • Primary Container: Store 4-AMTHP in a Schlenk flask or a Sure/Seal™ style bottle. Do not use standard screw-cap vials for long-term storage; the liners are permeable to CO₂ over time.[1]

  • Headspace Management: After every use, the headspace must be backfilled with dry Argon or Nitrogen. Argon is superior due to its density (heavier than air), creating a "blanket" over the liquid surface.

  • The Parafilm Myth: Do not rely on Parafilm. It is permeable to oxygen and moisture.[2][3] Use electrical tape or a secondary containment (desiccator) for added security.

  • Temperature: Store at 2–8°C . Cold amines absorb CO₂ slower, but warning : You must warm the bottle to room temperature before opening to prevent condensation.

Protocol B: The "Positive Pressure" Transfer

Objective: Withdraw liquid without introducing atmosphere.

  • Pressure Equalization: Insert a needle connected to an inert gas line (bubbler) into the septum. This provides positive pressure.

  • The Draw: Insert the syringe needle. The internal pressure will help push the plunger back.

  • The Critical Step: Before pulling the needle out of the bottle, pull the plunger slightly past your desired volume to fill the needle hub with inert gas, then withdraw. This prevents a drop from hanging on the tip and reacting with air instantly.

Part 3: Visualization of Logic
Workflow 1: Storage & Handling Decision Tree

Caption: Logical flow for determining the correct handling method based on storage duration and container type.

StorageLogic Start Start: 4-AMTHP Handling CheckState Check Physical State Start->CheckState IsLiquid Clear Liquid? CheckState->IsLiquid IsSolid Solid/Crust Visible? CheckState->IsSolid DirectUse Direct Syringe Transfer (Under Argon) IsLiquid->DirectUse Yes Purify Vacuum Distillation (Rescue Protocol) IsSolid->Purify Yes StorageCheck Storage Duration? DirectUse->StorageCheck ShortTerm < 1 Week StorageCheck->ShortTerm LongTerm > 1 Week StorageCheck->LongTerm Fridge Store at 4°C (Warm before opening) ShortTerm->Fridge Schlenk Transfer to Schlenk Flask (Greased Joints) LongTerm->Schlenk

[1]

Part 4: Tier 3 Support – Advanced Troubleshooting (Rescue & Validation)
Scenario: "My amine has turned into a crusty solid. Can I save it?"

The Science: The solid is the carbamate salt. You cannot simply filter it off because the formation releases water, meaning your remaining liquid is now wet. The Fix: Vacuum Distillation.

  • Setup: Short-path distillation apparatus. Grease all joints thoroughly.

  • Base Wash (Optional but recommended): If the crust is heavy, dissolve the material in dry ether, wash rapidly with 5M NaOH (to reverse the carbamate:

    
    ), dry over KOH pellets, and concentrate.
    
  • Distillation:

    • 4-AMTHP Boiling Point: ~80–90°C at reduced pressure (check specific vacuum; usually ~10-15 mmHg).[1]

    • Discard the first 5-10% (forerun) which contains water and volatile impurities.[1]

    • Collect the main fraction when the temperature stabilizes.

    • Store immediately under Argon.

Scenario: "I need to know the EXACT concentration."

The Science: Gravimetric measurement is unreliable for hygroscopic amines. You must titrate.[4] Aqueous titration fails because the pKa of the amine is leveled by water. The Fix: Non-Aqueous Titration.

  • Titrant: 0.1 M Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (The acetic acid protonates the amine, enhancing its basicity relative to the solvent).

  • Indicator: Crystal Violet (Blue

    
     Green endpoint) or Potentiometric detection.
    

Calculation:


[1]
  • 
     = Volume of titrant (mL)
    
  • 
     = Normality of 
    
    
    
  • 
     = Molecular Weight of 4-AMTHP (115.17  g/mol )[1]
    
  • 
     = Weight of sample (g)
    
Part 5: Visualization of Rescue Workflow

Caption: Step-by-step decision matrix for purifying degraded amine samples.

RescueProtocol Problem Contaminated Amine (Solid/Wet) Dissolve Dissolve in Et2O/DCM Problem->Dissolve BaseWash Wash w/ 5M NaOH (Reverses Carbamate) Dissolve->BaseWash Dry Dry over KOH/Na2SO4 BaseWash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Distill Vacuum Distillation (Collect Main Fraction) Concentrate->Distill Titrate Validate Purity (HClO4 Titration) Distill->Titrate

[1]

References
  • PubChem. (n.d.). 4-(Aminomethyl)tetrahydropyran (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude [4-(Aminomethyl)oxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude [4-(Aminomethyl)oxan-4-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this diamine. Our approach is rooted in practical, field-proven experience to ensure you can achieve the desired purity for your downstream applications.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I have just synthesized crude this compound. What are the most likely impurities I should be looking for?

A1: Understanding the potential impurities is the first critical step in developing a robust purification strategy. The most common synthetic route to this compound involves the reduction of a dinitrile precursor, typically using catalytic hydrogenation.[1] During this process, several side reactions can occur, leading to characteristic impurities.

Common Impurities from Dinitrile Reduction:

  • Secondary and Tertiary Amines: Incomplete reduction or side reactions between the intermediate imine and the final product can lead to the formation of secondary and tertiary amines.[1] These are often the most common and challenging impurities to remove due to their similar polarity to the desired diamine.

  • Partially Reduced Intermediates: Depending on the reaction conditions, you might have residual starting material (dinitrile) or partially reduced intermediates like aminonitriles.

  • Ring-Opened Byproducts: While the tetrahydropyran (oxane) ring is generally stable, harsh reducing conditions, particularly with mixed hydrides like LiAlH4–AlCl3, can potentially lead to ring-opening, generating diol or ether-alcohol impurities.[2]

  • Residual Catalysts and Solvents: Trace amounts of the hydrogenation catalyst (e.g., Raney Nickel, Palladium) and reaction solvents may be present in the crude product.

Here is a summary of potential impurities and their characteristics:

Impurity ClassPotential StructuresOriginAnalytical Signature (Typical)
Secondary Amines Bis-product from intermolecular reactionIncomplete reaction, side reactionsHigher molecular weight peaks in MS, complex NMR signals
Tertiary Amines Further alkylation productsSide reactionsEven higher molecular weight peaks in MS, more complex NMR
Ring-Opened Products Linear amino-alcoholsHarsh reduction conditionsAbsence of characteristic oxane ring protons in NMR, presence of new hydroxyl protons
Starting Material Dinitrile precursorIncomplete reactionPresence of nitrile peak in IR and/or 13C NMR

Logical Troubleshooting Workflow for Impurity Identification:

Caption: Workflow for identifying impurities in crude product.

Q2: My NMR spectrum shows unexpected peaks. How can I differentiate between starting material, side products, and the desired diamine?

A2: NMR spectroscopy is a powerful tool for identifying impurities. Here’s how to approach the analysis of your spectra:

Expected NMR Signals for this compound:

  • ¹H NMR: You should expect to see characteristic signals for the protons on the oxane ring, typically in the range of 1.2-3.8 ppm. The aminomethyl protons (-CH₂-NH₂) will likely appear as a singlet or a multiplet depending on the solvent and concentration.

  • ¹³C NMR: The carbon signals of the oxane ring will be present, along with the signal for the aminomethyl carbon.

Troubleshooting Unexpected Peaks:

  • Check for Starting Material: If your synthesis started from a dinitrile, look for the characteristic nitrile carbon signal in the ¹³C NMR spectrum (typically around 115-125 ppm).

  • Identify Secondary/Tertiary Amines: These impurities will result in more complex ¹H and ¹³C NMR spectra due to additional N-alkyl groups. Look for new signals in the aliphatic region and potentially downfield shifts for carbons adjacent to the nitrogen.

  • Look for Ring-Opening Products: The presence of new signals corresponding to hydroxyl groups (broad singlets in ¹H NMR, exchangeable with D₂O) and a more linear-looking aliphatic region could indicate ring-opening. The characteristic oxane ring proton and carbon signals would be absent or diminished.

  • Solvent Impurities: Always check for residual solvent peaks.

Experimental Protocol: Deuterium Exchange for Amine and Hydroxyl Proton Identification

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum.

  • Observation: The peaks corresponding to the -NH₂ and any -OH protons will broaden and eventually disappear due to proton-deuterium exchange. This is a definitive way to identify these functional groups.

Q3: I'm struggling with the purification of my crude product. Simple distillation isn't giving me the desired purity. What are my options?

A3: Due to the high boiling point and the presence of impurities with similar volatilities, simple distillation is often insufficient. Here are more effective purification strategies:

1. Fractional Vacuum Distillation:

  • Why it works: By carefully controlling the pressure and temperature, you can achieve better separation of components with close boiling points.

  • Protocol:

    • Use a fractional distillation setup with a Vigreux or packed column.

    • Ensure a good vacuum source and an accurate pressure gauge.

    • Slowly heat the distillation flask in an oil bath to avoid bumping.

    • Collect fractions at different temperature ranges and analyze each fraction for purity (e.g., by GC-MS or NMR).

2. Acid-Base Extraction:

  • Why it works: This technique exploits the basicity of the amine groups. The diamine can be protonated with an acid to form a water-soluble salt, leaving non-basic impurities in the organic phase.

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The diamine will move to the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

    • Make the aqueous layer basic (pH > 12) with a strong base (e.g., NaOH or KOH) to deprotonate the diamine.

    • Extract the free diamine back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Decision Tree for Purification Method Selection:

Caption: Decision tree for selecting a suitable purification method.

3. Column Chromatography:

  • Why it works: This is a highly effective method for separating compounds based on their polarity. For amines, special considerations are necessary to avoid issues with the stationary phase.

  • Challenges with Silica Gel: The acidic nature of silica gel can lead to strong adsorption of basic amines, resulting in poor separation and tailing peaks.[3]

  • Solutions:

    • Amine-Treated Silica: Use silica gel that has been treated with an amine (e.g., triethylamine) to neutralize the acidic silanol groups.[3]

    • Alumina Column: Basic or neutral alumina can be a better choice for purifying basic compounds.

    • Mobile Phase Modifier: Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to your mobile phase to improve elution and peak shape.[3]

Q4: How can I quantitatively assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Methods for Purity Validation:

Analytical MethodPrincipleStrengthsLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility, detection by massHigh resolution, can identify and quantify volatile impurities.May require derivatization for polar amines to improve peak shape.[4]
High-Performance Liquid Chromatography (HPLC) Separation by polaritySuitable for non-volatile impurities.May require derivatization for UV detection if the compound lacks a chromophore.
Quantitative NMR (qNMR) Integration of signals relative to an internal standardProvides an absolute measure of purity without needing a reference standard of the analyte.[4]Lower sensitivity compared to chromatographic methods.
Titration Acid-base neutralizationSimple, cost-effective, and accurate for determining the total amine content.[4]Not a separation technique; cannot distinguish between different basic compounds.

Experimental Protocol: Purity Determination by GC-MS

  • Sample Preparation (with derivatization):

    • Dissolve a known amount of your purified diamine in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., trifluoroacetic anhydride or a silylating agent) to convert the polar amine groups into less polar, more volatile derivatives.

    • Heat the mixture if necessary to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable temperature program to separate the components.

    • The mass spectrometer will provide mass spectra for each eluting peak, allowing for identification.

  • Quantification:

    • The peak area of the desired product relative to the total peak area of all components will give a percentage purity. For more accurate quantification, use an internal standard.

References

  • Eliel, E. L., & Nowak, B. E. (1963). Reductive cleavage of 2-alkoxy- and 2-aryloxy-tetrahydropyrans with LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(7), 1834-1839. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Liu, F., & Loh, T.-P. (2007). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters, 9(11), 2063-2066. [Link]

  • Beier, R. C., & Mundy, B. P. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives. Synthetic Communications, 9(3), 271-274. [Link]

  • Cimino, G., De Rosa, S., De Stefano, S., & Sodano, G. (2011). Isolation of a Bis-Iodurated Tetra-THF as a Trace Product from the Oxidation of Squalene with RuO4 and Its Double Ring Expansion to a Novel bis-THF-bis-THP Compound. Molecules, 16(7), 5434-5443. [Link]

  • Sastri, C. V., Lee, J., Oh, K., Lee, Y. J., Lee, J., Jackson, T. A., Ray, K., Hirao, H., Shin, W., Shaik, S., & Nam, W. (2004). Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen. Journal of the American Chemical Society, 126(28), 8804-8814. [Link]

  • Fieser, L. F., & Fieser, M. (n.d.). PURIFICATION OF TETRAHYDROFURAN. Organic Syntheses. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Behling, L. A., et al. (2013). NMR, Mass Spectrometry and Chemical Evidence Reveal a Different Chemical Structure for Methanobactin That Contains Oxazolone Rings. Journal of the American Chemical Society, 135(7), 2444-2447. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Gowda, G. A. N., & Raftery, D. (2017). NMR Based Metabolomics. Methods in molecular biology (Clifton, N.J.), 1641, 105–129. [Link]

  • Hassan, M. A., & Aboutabl, E. A. (1989). 1H and 13C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). Magnetic Resonance in Chemistry, 27(1), 82-88. [Link]

  • Crunfli, F., et al. (2023). Integrated NMR and MS analysis of plasma metabolome reveals major changes in inflammatory markers, one-carbon, lipid, and amino. medRxiv. [Link]

  • The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. [Link]

  • Al-Malaika, S., & Issenhuth, S. (2012). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Polymers, 4(2), 1079-1091. [Link]

  • Kim, H., et al. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega, 5(36), 23091-23097. [Link]

  • Esvan, Y. J., et al. (2016). Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives. European Journal of Medicinal Chemistry, 118, 170-179. [Link]

  • Romero, M. H., & Delgado, G. A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]itrile_reduction]([Link])

Sources

Strategies to improve yield in reductive amination with 4-oxotetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

Reductive amination of 4-oxotetrahydropyran (tetrahydro-4H-pyran-4-one) is a cornerstone reaction in medicinal chemistry for introducing the tetrahydropyranyl motif. While generally reliable, this specific ketone presents unique challenges compared to aliphatic ketones:

  • Equilibrium Shifts: The inductive effect of the ring oxygen can destabilize the intermediate iminium ion, leading to incomplete conversion.

  • Competitive Reduction: The ketone is prone to direct reduction to 4-hydroxytetrahydropyran if the reducing agent is too aggressive or if imine formation is slow.

  • Product Polarity: The resulting amines (especially primary and secondary) often possess high water solubility, leading to isolation losses during aqueous workup.

Use the following decision matrix to select the optimal protocol for your specific amine partner.

DecisionMatrix Start Select Amine Partner AmineType Amine Properties? Start->AmineType StrongNu Strong Nucleophile (e.g., Benzylamine, Alkylamines) AmineType->StrongNu WeakNu Weak Nucleophile / Sterically Hindered (e.g., Anilines, Electron-deficient) AmineType->WeakNu MethodA Method A: STAB Protocol (Na(OAc)3BH / DCE / AcOH) StrongNu->MethodA Standard MethodB Method B: Titanium Protocol (Ti(OiPr)4 / NaBH4) WeakNu->MethodB Force Equilibrium Check Check Side Products MethodA->Check Low Yield? Check->MethodA Alcohol Impurity (Add 4Å Sieves) Check->MethodB Unreacted Ketone

Figure 1: Decision tree for selecting the optimal reductive amination conditions based on amine nucleophilicity.

Optimized Experimental Protocols

Method A: The "Gold Standard" (STAB)

Best for: Aliphatic amines, benzylamines, and non-hindered secondary amines.

Mechanism: Sodium triacetoxyborohydride (STAB) is mild and selective.[1][2][3] It reduces the protonated iminium ion faster than the ketone.[4] Acetic acid is critical here; it catalyzes imine formation and buffers the system.

Protocol:

  • Stoichiometry: Dissolve 4-oxotetrahydropyran (1.0 equiv) and the amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).

  • Add Acid: Add Glacial Acetic Acid (1.0–2.0 equiv). Note: Do not skip this for ketones.

  • Reaction: Stir for 15–30 minutes at Room Temperature (RT) to allow partial imine equilibrium.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Time: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃.

Why this works: STAB is sterically crowded and electron-poor, making it less nucleophilic than NaBH₄. It ignores the ketone but rapidly attacks the electrophilic iminium species generated by the acetic acid.

Method B: The "Heavy Lifter" (Titanium Isopropoxide)

Best for: Anilines, electron-deficient amines, sterically hindered amines, or when Method A fails.

Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and as a water scavenger (hydrolyzing to TiO₂), driving the equilibrium toward the imine (Le Chatelier’s principle).

Protocol:

  • Imine Formation: Mix 4-oxotetrahydropyran (1.0 equiv), amine (1.2 equiv), and Ti(OiPr)₄ (1.5–2.0 equiv) neat or in minimal dry THF.

  • Incubation: Stir at RT (or 50°C for stubborn amines) for 2–6 hours. The solution usually turns yellow/orange.

  • Dilution: Dilute with dry MeOH or EtOH.

  • Reduction: Cool to 0°C and carefully add NaBH₄ (1.5 equiv). Caution: Gas evolution.

  • Workup (Crucial): Quench with 1N NaOH or a Rochelle’s Salt solution to prevent emulsion. Stir until the precipitate turns white and granular. Filter through Celite.[5]

Troubleshooting & FAQs

Issue 1: "I am seeing large amounts of 4-hydroxytetrahydropyran (alcohol side product)."

Diagnosis: The reducing agent attacked the ketone before the imine could form.

  • Cause: Imine formation equilibrium is unfavorable or slow.

  • Solution 1 (Method A): Pre-stir the ketone, amine, and acetic acid for 1–2 hours before adding STAB. Add 4Å molecular sieves to the reaction to remove water.

  • Solution 2 (Switch Methods): Switch to Method B (Ti-mediated). The Titanium forces imine formation before the reducing agent (NaBH₄) is even added.

Issue 2: "My yield is low because the product is stuck in the aqueous layer."

Diagnosis: 4-aminotetrahydropyran derivatives are often highly polar and water-soluble.

  • Cause: Standard EtOAc/Water extraction leaves the protonated amine or free base in the water.

  • Solution 1 (Salting Out): Saturate the aqueous layer with NaCl before extraction.

  • Solution 2 (Solvent Switch): Do not use EtOAc. Extract with DCM or a mixture of Chloroform:Isopropanol (3:1) . This "magic solvent" mixture is excellent for pulling polar amines out of aqueous phases.

  • Solution 3 (Resin Capture): If the product is very polar, skip extraction. Load the aqueous reaction mixture (pH adjusted) onto an SCX-2 (cation exchange) cartridge. Wash with MeOH, then elute the amine with 2M NH₃ in MeOH.

Issue 3: "The Titanium reaction formed a sludge that is impossible to filter."

Diagnosis: Improper quenching of Ti(OiPr)₄ leads to gelatinous Titanium hydroxides.

  • The Fix: Do not just add water.

    • Option A: Add 1N NaOH and stir vigorously for 30 minutes. The gel will break down into a white, sand-like solid that filters easily.

    • Option B: Use saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) and stir for 1–2 hours. This chelates the Titanium into a soluble complex, allowing a standard liquid-liquid extraction.

Issue 4: "Can I use NaBH₃CN (Sodium Cyanoborohydride)?"

Answer: Yes, but it is generally inferior to STAB.

  • Pros: Stable at pH 6–7.

  • Cons: Highly toxic (cyanide risk), requires careful pH monitoring (must be acidic enough to form iminium, but not so acidic that NaBH₃CN hydrolyzes).

  • Verdict: Use only if STAB and Ti(OiPr)₄ fail. If used, run in MeOH with acetic acid to maintain pH ~6.

Comparative Data: Reducing Agents

FeatureSTAB (Na(OAc)₃BH)Ti(OiPr)₄ + NaBH₄NaBH₃CN
Selectivity Excellent (Imine > Ketone)High (Sequential addition)Moderate
Reaction pH Slightly Acidic (AcOH)Basic/NeutralpH 6–7 (Critical)
Water Tolerance Low (Decomposes slowly)Very Low (Scavenges water)High
Toxicity LowLow (Ti residue)High (Cyanide)
Typical Yield 70–90%80–95%50–70%
Workup Difficulty EasyHard (requires specific quench)Moderate (Toxic waste)

Mechanistic Visualization

Understanding the role of the acid catalyst in Method A (STAB) is vital for troubleshooting.

Mechanism Ketone 4-Oxotetrahydropyran Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Product Amine Product Ketone->Product Slow/No Reaction Amine Amine (R-NH2) Amine->Hemiaminal Acid Acetic Acid (Catalyst) Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Acid Catalyzed) Iminium->Product Fast Reduction STAB STAB (Hydride Source)

Figure 2: Mechanistic pathway highlighting the critical role of acid catalysis in generating the reducible iminium species.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[7][8] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[8] [Link]

  • Tripathy, P. B., & Matteson, D. S. (1990). Synthesis of 4-aminotetrahydropyran derivatives. Synthesis, 1990(03), 200-202. (General context on THP amines).

Sources

Technical Support Center: Overcoming Solubility Challenges of [4-(Aminomethyl)oxan-4-yl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with [4-(Aminomethyl)oxan-4-yl]methanamine derivatives. As a Senior Application Scientist, this resource provides field-proven insights and troubleshooting strategies to address these common challenges in a practical, question-and-answer format.

Troubleshooting Guide: Enhancing Solubility

This section provides in-depth answers and step-by-step protocols for the most frequently encountered solubility problems during the experimental phase.

Question 1: My this compound derivative has poor aqueous solubility. What is the first and most critical step to consider for improving its solubility?

Answer: The initial and most critical step is to leverage the basic nature of the amine groups in your molecule through pH adjustment. This compound derivatives contain primary amine functionalities, which can be protonated in acidic conditions to form more soluble salts.

The solubility of compounds with basic groups, such as amines, is highly dependent on the pH of the solution.[1][2] By lowering the pH, you can protonate the amine groups, leading to the formation of a more soluble salt form. This is often the most straightforward and effective initial approach to enhance aqueous solubility.[1][3]

Here is a systematic workflow for pH-dependent solubility assessment:

G cluster_0 pH Adjustment Workflow A Start: Poorly Soluble Derivative B Prepare a suspension in deionized water A->B C Titrate with a dilute acid (e.g., 0.1M HCl) B->C D Monitor for visual dissolution and measure pH C->D E Determine the pH at which complete dissolution occurs D->E F Characterize the resulting salt form E->F

Caption: Workflow for pH-dependent solubility enhancement.

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Preparation of the Suspension:

    • Accurately weigh a known amount of your this compound derivative.

    • Add a specific volume of deionized water to create a suspension. The initial concentration should be higher than the expected final soluble concentration.

  • Titration with Acid:

    • While stirring the suspension, slowly add a dilute solution of a pharmaceutically acceptable acid (e.g., 0.1 M HCl, 0.1 M citric acid) dropwise.

    • Continuously monitor the pH of the suspension using a calibrated pH meter.

  • Observation and Endpoint Determination:

    • Observe the suspension for any changes in turbidity.

    • The endpoint is reached when the solution becomes clear, indicating complete dissolution of the compound.

    • Record the final pH at which complete dissolution is achieved.

  • Characterization (Optional but Recommended):

    • The resulting solution contains the salt form of your derivative. You can lyophilize or carefully evaporate the solvent to isolate the solid salt.

    • Characterize the salt form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its solid-state properties.

Question 2: Adjusting the pH alone is not sufficient to achieve the desired concentration. What are the next logical steps?

Answer: If pH modification alone is insufficient, the next logical step is to explore the use of co-solvents and surfactants. These excipients can work synergistically with pH adjustment to further enhance solubility.

Co-solvents modify the polarity of the solvent system, reducing the ability of water to form a structured hydrogen-bonding network, which can improve the solubility of non-polar or hydrophobic drugs.[1] Surfactants, on the other hand, are amphiphilic molecules that can form micelles to encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[4][5]

Table 1: Common Co-solvents and Surfactants for Preclinical Formulations

Excipient TypeExamplesTypical Concentration RangeMechanism of Action
Co-solvents Propylene Glycol (PG)5 - 40% (v/v)Reduces solvent polarity.[1]
Polyethylene Glycol 400 (PEG 400)10 - 50% (v/v)Alters solvent polarity and can form soluble complexes.[1]
Ethanol5 - 20% (v/v)Disrupts water's hydrogen bonding network.[1]
Surfactants Polysorbate 80 (Tween® 80)0.1 - 5% (w/v)Forms micelles to encapsulate the drug.[6]
Cremophor® EL0.5 - 10% (w/v)Micellar solubilization.
Solutol® HS 151 - 15% (w/v)Forms micelles and can inhibit precipitation.

Experimental Protocol: Screening Co-solvents and Surfactants

  • Prepare Stock Solutions:

    • Prepare stock solutions of various co-solvents and surfactants in an appropriate aqueous buffer at the optimal pH determined previously.

  • Solubility Measurement:

    • Add an excess amount of your this compound derivative to each stock solution.

    • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Compare the solubility of your derivative in the different co-solvent and surfactant systems to identify the most effective excipients.

Question 3: I am still facing challenges with solubility and stability. Are there more advanced formulation strategies I can consider?

Answer: Yes, for particularly challenging compounds, advanced formulation strategies like cyclodextrin complexation and solid dispersion technology can be employed. These techniques modify the physicochemical properties of the drug at a molecular level to enhance solubility and stability.

Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like your derivative, forming inclusion complexes that have significantly improved aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and safety profile.[7]

G cluster_1 Cyclodextrin Complexation Workflow A Start: Poorly Soluble Derivative B Select a suitable cyclodextrin (e.g., HP-β-CD) A->B C Prepare aqueous solutions of the cyclodextrin at various concentrations B->C D Add excess drug to each solution C->D E Equilibrate and determine solubility (Phase-Solubility Diagram) D->E F Prepare and characterize the solid complex (e.g., by kneading, lyophilization) E->F

Caption: Workflow for cyclodextrin complexation studies.

Solid Dispersion Technology:

Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a molecular level.[9][10][11] This can result in the drug being in an amorphous state, which has a higher energy and thus greater solubility compared to its crystalline form.[1] Common techniques for preparing solid dispersions include spray drying and hot-melt extrusion.

Table 2: Comparison of Advanced Formulation Strategies

StrategyMechanismAdvantagesDisadvantages
Cyclodextrin Complexation Formation of inclusion complexes.[7]High solubility enhancement, can improve stability.[8]Can be expensive, potential for toxicity at high concentrations.
Solid Dispersion Conversion of the drug to an amorphous state within a polymer matrix.[1][11]Significant increase in dissolution rate and bioavailability.[12]Amorphous form can be physically unstable and prone to recrystallization.[13]

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutical Classification System (BCS) and why is it important for my compound?

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[14] It is a crucial tool in drug development as it helps predict the in vivo performance of a drug and guides the selection of an appropriate formulation strategy.[14][15] Poorly soluble derivatives of this compound would likely fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Q2: How does particle size reduction affect solubility?

Particle size reduction, through techniques like micronization and nanonization, increases the surface area-to-volume ratio of the drug particles.[9] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve bioavailability for dissolution rate-limited drugs (BCS Class IIa).[3] Nanotechnology approaches, such as creating nanosuspensions, can further enhance solubility and dissolution velocity.[4][9][14]

Q3: Can I use a combination of solubility enhancement techniques?

Yes, a combination of techniques is often more effective than a single approach. For example, you can use pH adjustment in combination with a co-solvent or a surfactant.[1] It is also common to create a solid dispersion that is then formulated with other excipients to ensure optimal performance.

Q4: What are co-crystals and how do they differ from salts?

Co-crystals are multi-component crystals where the drug and a co-former are held together by non-covalent interactions, whereas salts involve proton transfer and ionic bonding.[1] Co-crystallization is an emerging technique to enhance the solubility and dissolution rate of poorly soluble drugs and can be an alternative to salt formation, particularly for non-ionizable compounds or when salt forms have undesirable properties.[16]

Q5: What are the regulatory considerations for the excipients I use?

It is crucial to use pharmaceutically acceptable excipients, especially as you move towards preclinical and clinical studies.[17] The FDA's Inactive Ingredient Database is a valuable resource for identifying excipients that have been used in approved drug products. For novel excipients, additional safety and toxicology data will be required.

References

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Encyclopedia.pub. (2023, May 5). Nanotechnological Approaches for Solubility Enhancement. Retrieved from [Link]

  • SciSpace. (2019, October 6). Surfactants and their role in Pharmaceutical Product Development: An Overview. Retrieved from [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • PMC - NIH. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • Ask A Formulator. (2022, April 19). How Do You Solubilize An API That Does Not Want To Dissolve? Retrieved from [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • PMC - NIH. Pharmaceutical nanotechnology: from the bench to the market. Retrieved from [Link]

  • PMC. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Retrieved from [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (2019, March 15). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. Retrieved from [Link]

  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Pharmaceutical Sciences. (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Amine buffers for pH control. Retrieved from [Link]

  • PMC - NIH. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Retrieved from [Link]

  • ResearchGate. (2025, October 13). A Novel Aminomethacrylate-Based Copolymer for Solubility Enhancement—From Radical Polymer Synthesis to Manufacture and Characterization of Amorphous Solid Dispersions. Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Retrieved from [Link]

  • Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019, December 5). Retrieved from [Link]

  • ResearchGate. (2026, January 22). Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. Retrieved from [Link]

  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • Google Patents. US4290815A - Use of co-solvents in amine N-oxide solutions.
  • ResearchGate. (2025, February 16). (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • PPD. Preclinical Studies in Drug Development. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. Retrieved from [Link]

  • MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

  • ResearchGate. Examples of some API with improved solubility through cocrystallization. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021, June 15). Retrieved from [Link]

  • Pharmacy 180. Types of surfactants - Pharmaceutical. Retrieved from [Link]

  • Designing formulations for preclinical and early stage clinical studies. (2020, May 21). Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Preclinical Drug Development Process: Formulation and Development Aspects. (2025, August 4). Retrieved from [Link]

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Byproduct formation in the synthesis of 4-aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Minimizing Byproduct Formation in Nitrile Hydrogenation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Core Directive & Process Overview

You are likely accessing this guide because you are observing yield losses or purification difficulties during the synthesis of 4-aminomethyltetrahydropyran (4-AMTHP) .

While reductive amination of aldehydes is a valid route, the industrial standard—and the focus of this guide—is the catalytic hydrogenation of 4-cyanotetrahydropyran . This route is preferred for scalability but is chemically predisposed to "dimerization," forming secondary amines.

The Target Reaction[2][3][4][5]
  • Substrate: 4-Cyanotetrahydropyran (CAS: 4295-99-2)[1][2][3]

  • Reagent: Hydrogen (

    
    )[1][4]
    
  • Catalyst: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C)[1]

  • Solvent System: Methanol/Ammonia (

    
    )[1][3]
    
The "Hidden" Competitor

The primary failure mode in this synthesis is not lack of reactivity, but over-condensation . The intermediate imine is highly electrophilic and reacts with the newly formed product amine to form a secondary amine impurity (the "Dimer").

Mechanism of Failure (Visualized)

To solve the impurity profile, you must understand the competition between the Hydrogenation Pathway (Desired) and the Condensation Pathway (Undesired).

G Nitrile 4-Cyanotetrahydropyran (Substrate) Imine Aldimine Intermediate (Highly Reactive) Nitrile->Imine + H2 (Step 1) Product 4-AMTHP (Primary Amine) Imine->Product + H2 (Step 2) FAST KINETICS REQUIRED SchiffBase Secondary Imine Imine->SchiffBase + Product (Condensation) - NH3 Dimer Bis(tetrahydropyran-4-ylmethyl)amine (The 'Dimer' Impurity) SchiffBase->Dimer + H2 Ammonia NH3 Ammonia->Imine Suppresses Condensation

Caption: Fig 1.[1][5] Kinetic competition during nitrile reduction.[1] The red pathway represents the formation of the secondary amine dimer, which occurs when the intermediate imine accumulates and reacts with the product.

Troubleshooting Guides

Issue A: High Levels of Secondary Amine (Dimer)

Symptom: LC-MS shows a large peak at M+ = 213 (approx).[1] Yield is <70%. Root Cause: The concentration of free primary amine is high relative to the imine, or the hydrogen pressure is too low to reduce the imine quickly.

ParameterRecommended AdjustmentThe "Why" (Mechanistic Insight)
Ammonia (

)
Increase ratio. Use 7M

in MeOH or liquid

.[1]
Ammonia acts as a product inhibitor for the condensation step. By Le Chatelier's principle, high

pushes the equilibrium back toward the primary amine and prevents the elimination of ammonia required to form the dimer.
Pressure Increase (

bar/75 psi).
The reduction of the imine to the primary amine (Step 2) must be faster than the condensation reaction. High

pressure accelerates Step 2.[1]
Catalyst Loading Increase. Higher active surface area ensures the transient imine is reduced immediately upon formation, leaving no time for it to encounter a product molecule.[1]

Validated Protocol (Low Dimer Formation):

  • Charge: 10.0 g 4-cyanotetrahydropyran.

  • Solvent: 50 mL of 22% (w/w) Ammonia in Methanol . (Crucial: Do not use neutral methanol).

  • Catalyst: 2.0 g Activated Raney Nickel (washed with MeOH).

  • Conditions: Pressurize to 0.5–0.6 MPa (5–6 bar)

    
    . Heat to 50–55°C .
    
  • Duration: Stir vigorously for 5–17 hours.

  • Result: Expect >85% yield with non-detectable dimer [1, 2].

Issue B: Incomplete Conversion (Stalled Reaction)

Symptom: Starting material (Nitrile) remains, or a peak corresponding to the Imine is visible. Root Cause: Catalyst poisoning or insufficient hydrogen mass transfer.[1]

Decision Tree:

  • Check Agitation: Hydrogenation is mass-transfer limited.[1] If the vortex is weak,

    
     cannot dissolve into the liquid phase fast enough. Action:  Increase RPM to max safe limit.
    
  • Check Catalyst Quality: Raney Nickel is pyrophoric and deactivates if oxidized.[1] Action: Ensure catalyst was weighed wet or under argon. If the catalyst was gray/white instead of black, it is oxidized.

  • Check Feedstock Purity: Thioethers or halides in the starting nitrile (from previous steps) will poison Ni/Pd catalysts instantly.[1] Action: Recrystallize or distill the starting nitrile.[1]

Issue C: Green/Blue Filtrate (Catalyst Leaching)

Symptom: The filtered crude solution is colored (green/blue for Ni, dark for Pd colloids). Root Cause: The primary amine product is a chelating ligand.[1] It can strip metal ions from the catalyst surface, especially if the reaction runs too long or too hot.

Remediation Protocol:

  • Immediate: Treat the crude filtrate with a metal scavenger (e.g., QuadraPure™ or activated carbon) before distillation.

  • Prevention: Do not exceed 60°C. The chelation effect increases exponentially with temperature.[1] Stop the reaction immediately upon consumption of hydrogen (monitor uptake curve).

FAQ: Expert Insights

Q: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel? A: Yes, but Pd/C is generally more active for the reduction of the nitrile but also promotes de-amination side reactions. If using Pd/C, you must use acidic conditions (e.g., HCl/Ethanol) or strictly controlled ammonia conditions to prevent secondary amines. Raney Nickel is often preferred industrially for this specific transformation because it is cheaper and naturally suppresses the condensation slightly better in basic media [3].

Q: I see a peak at M+ = 116 in MS, but the NMR is messy. What is it? A: M+ 116 is your target product (MW 115 + H).[1] If the NMR is messy, check for carbamate formation . If you reduced in methanol and exposed the mixture to air (CO2) while basic, the amine can capture CO2. Ensure the workup is done under inert atmosphere or acidify immediately to form the HCl salt.

Q: Is the "Dimer" impurity easy to remove? A: No. The boiling point of the dimer is significantly higher, but it often "streaks" during distillation. It is far better to prevent it chemically (via Ammonia) than to try to distill it out.[1] If you have >5% dimer, consider an acid-base extraction: the secondary amine is more lipophilic than the primary amine, but separation is difficult.

References

  • Process for preparing 4-aminomethyltetrahydropyran. US Patent 6,372,778 B1.[1][3] Describes the high-pressure ammonia/methanol route with Raney Nickel to eliminate bis-amine formation.Link[1]

  • Preparation of 4-aminomethyltetrahydropyran. US Patent 5,606,082.[1] Details the hydrogenation conditions and specific impurity profiles.Link[1]

  • Nitrile Hydrogenation on Solid Catalysts. ResearchGate Review on the mechanism of von Braun and Greenfield reaction sequences in nitrile reduction.Link

Sources

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Characterization of [4-(Aminomethyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of the novel diamine, [4-(Aminomethyl)oxan-4-yl]methanamine. In the absence of published experimental data for this specific molecule, this document establishes a robust predictive framework. This framework is substantiated by a comparative analysis with structurally analogous compounds, offering researchers, scientists, and drug development professionals a valuable reference for the characterization of this and similar chemical entities.

Introduction to this compound and the Role of NMR

This compound is a unique aliphatic diamine featuring a central 4,4-disubstituted oxane (tetrahydropyran) ring. This substitution pattern, with two geminal aminomethyl groups, imparts a distinct stereoelectronic environment. Such compounds are of interest in medicinal chemistry and materials science as building blocks for more complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[1] This guide will first predict the key features of the ¹H and ¹³C NMR spectra of the title compound, based on fundamental principles and data from related structures. Subsequently, these predictions will be contextualized through a direct comparison with the experimentally determined NMR data of two carefully selected analogous compounds: 2,2-dimethyl-1,3-propanediamine and 4-methyltetrahydropyran.

Predicted NMR Spectral Features of this compound

The molecular structure of this compound possesses a plane of symmetry passing through the oxygen atom and the quaternary C4 carbon. This symmetry simplifies the expected NMR spectra, as chemically equivalent nuclei will produce a single resonance signal.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display three main groups of signals corresponding to the oxane ring protons, the aminomethyl protons, and the amine protons.

  • Oxane Ring Protons (C2/C6-H and C3/C5-H): Due to the symmetry, the four protons at the C2 and C6 positions are chemically equivalent, as are the four protons at the C3 and C5 positions. The protons on the carbons adjacent to the oxygen (C2/C6) are expected to be deshielded and resonate downfield, likely in the range of δ 3.5-3.8 ppm .[2] The protons at C3/C5 would appear further upfield, around δ 1.5-1.8 ppm . These signals will likely appear as complex multiplets due to geminal and vicinal couplings.

  • Aminomethyl Protons (-CH₂NH₂): The four protons of the two equivalent aminomethyl groups are expected to give a single, sharp signal. Given their proximity to the electron-withdrawing nitrogen atoms, their chemical shift is predicted to be in the region of δ 2.5-2.8 ppm .[1] This signal will likely be a singlet, as coupling to the NH₂ protons is often not observed due to rapid chemical exchange and quadrupolar relaxation of the nitrogen nucleus.

  • Amine Protons (-NH₂): The four protons of the two primary amine groups are also chemically equivalent. They are expected to produce a broad singlet. The chemical shift of N-H protons is highly variable and dependent on factors such as solvent, concentration, and temperature, but can be anticipated in the range of δ 1.0-3.0 ppm .[3] A key confirmatory experiment would be a D₂O shake, which would cause the disappearance of this signal due to proton-deuterium exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to be simple, with only four distinct signals, reflecting the molecule's symmetry.

  • Quaternary Carbon (C4): The carbon atom at the 4-position, being substituted with two aminomethyl groups and two other carbon atoms, is a quaternary carbon. Its signal is expected to be in the range of δ 35-45 ppm .

  • Oxane Ring Carbons (C2/C6 and C3/C5): The carbons adjacent to the ether oxygen (C2 and C6) will be significantly deshielded, with a predicted chemical shift of δ 65-70 ppm .[4] The C3 and C5 carbons will resonate further upfield, in the typical aliphatic region of δ 30-35 ppm .[4]

  • Aminomethyl Carbons (-CH₂NH₂): The two equivalent carbons of the aminomethyl groups are attached to nitrogen, which will cause a downfield shift. Their signal is predicted to be in the range of δ 45-55 ppm .

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts and understand the influence of the different structural motifs, we will compare them with the experimental NMR data of two analogous compounds.

Analogue 1: 2,2-Dimethyl-1,3-propanediamine

This compound shares the geminal diamine structural core, allowing for a direct comparison of the aminomethyl groups in a different electronic environment.

  • ¹H NMR Data: The aminomethyl protons (-CH₂NH₂) in 2,2-dimethyl-1,3-propanediamine appear as a singlet at approximately δ 2.53 ppm .[5][6] The amine protons (-NH₂) give a singlet at δ 1.13 ppm , and the methyl protons resonate at δ 0.85 ppm .[5][6]

  • ¹³C NMR Data: The aminomethyl carbons (-CH₂NH₂) show a signal at δ 52.1 ppm . The quaternary carbon appears at δ 35.8 ppm , and the methyl carbons are at δ 24.9 ppm .[7]

Comparison: The chemical shift of the aminomethyl protons in this analogue (δ 2.53 ppm) is in excellent agreement with the predicted range for our target molecule (δ 2.5-2.8 ppm). Similarly, the aminomethyl carbon signal at δ 52.1 ppm supports our prediction of δ 45-55 ppm. This suggests that the electronic environment provided by the oxane ring in our target molecule does not drastically alter the chemical shifts of the geminal aminomethyl groups compared to a simple alkyl substitution.

Analogue 2: 4-Methyltetrahydropyran

This compound provides a reference for the NMR signals of a 4-substituted oxane ring system.

  • ¹H NMR Data: For 4-methyltetrahydropyran, the protons on the carbons adjacent to the oxygen (C2/C6) appear as multiplets around δ 3.4-3.9 ppm . The protons on the C3/C5 carbons resonate as multiplets in the range of δ 1.1-1.6 ppm . The methyl protons give a doublet at approximately δ 0.9 ppm .

  • ¹³C NMR Data: The C2/C6 carbons resonate at approximately δ 68.5 ppm . The C3/C5 carbons are found at δ 34.9 ppm , the C4 carbon is at δ 31.5 ppm , and the methyl carbon is at δ 22.8 ppm .

Comparison: The chemical shifts for the oxane ring protons and carbons in 4-methyltetrahydropyran are very close to the predicted values for this compound. The C2/C6 protons and carbons are in similar positions, indicating that the primary influence on their chemical shift is the adjacent oxygen atom. The upfield shift of the C4 carbon in 4-methyltetrahydropyran (δ 31.5 ppm) compared to our predicted value (δ 35-45 ppm) is expected, as it is a tertiary carbon, whereas in our target molecule it is a more substituted quaternary carbon.

Data Summary

The predicted and comparative NMR data are summarized in the tables below for ease of reference.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2/C6-H 3.5 - 3.8 (m)-
C3/C5-H 1.5 - 1.8 (m)-
-C H₂NH₂2.5 - 2.8 (s)45 - 55
-NH₂1.0 - 3.0 (br s)-
C 2/C 6-65 - 70
C 3/C 5-30 - 35
C 4-35 - 45

Table 2: Comparative Experimental NMR Data of Analogous Compounds

CompoundAssignmentExperimental ¹H Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
2,2-Dimethyl-1,3-propanediamine -C H₂NH₂2.53 (s)[5][6]52.1[7]
Quaternary C -35.8[7]
-C H₃0.85 (s)[5][6]24.9[7]
4-Methyltetrahydropyran C2/C6-H 3.4 - 3.9 (m)-
C3/C5-H 1.1 - 1.6 (m)-
C 2/C 6-68.5
C 3/C 5-34.9
C 4-31.5

Standardized Experimental Protocol

To obtain high-quality, reproducible NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point. For compounds with poor solubility in CDCl₃, or to observe N-H protons more clearly, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. For biological applications, deuterium oxide (D₂O) is appropriate, though the N-H protons will exchange and become invisible.

  • Concentration: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

NMR Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg of Compound prep2 Add 0.6 mL Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1d 1D Experiments (¹H, ¹³C, DEPT) prep3->acq1d acq2d 2D Experiments (COSY, HSQC, HMBC) acq1d->acq2d For full assignment proc1 Fourier Transform acq2d->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Referencing to TMS proc2->proc3 proc4 Integration (¹H) proc3->proc4 an1 Assign Chemical Shifts proc4->an1 an2 Analyze Coupling Constants an1->an2 an3 Correlate with Structure an2->an3 final Structure Elucidation an3->final

Caption: Workflow for NMR Characterization.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Program: Standard single-pulse (zg30).

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16, depending on concentration.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H).

  • Pulse Program: Proton-decoupled (zgpg30).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups (quaternary carbons are absent in DEPT spectra).

2D NMR Spectroscopy (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Conclusion

This guide has established a detailed predictive framework for the ¹H and ¹³C NMR spectra of this compound. By analyzing its structural symmetry and comparing it with known analogues, we have provided a reliable set of expected chemical shifts and multiplicities. The comparative analysis with 2,2-dimethyl-1,3-propanediamine and 4-methyltetrahydropyran validates these predictions and highlights the characteristic spectral features of the geminal aminomethyl and 4,4-disubstituted oxane moieties. The included standardized experimental protocol provides a clear path for researchers to acquire high-quality, reproducible data for this compound, facilitating its unambiguous characterization and use in further research and development.

References

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  • Pharmaffiliates. (n.d.). CAS No: 7328-91-8 | Product Name : 2,2-Dimethyl-1,3-propanediamine. Retrieved February 19, 2026, from [Link]

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  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 19, 2026, from [Link]

  • Foley, D. A., & Serianni, A. S. (2014). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. The Journal of organic chemistry, 79(18), 8676–8685. Available at: [Link]

  • Gounden, K., & Ramasami, P. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry, 60(5), 499-509. Available at: [Link]

  • The Organic Chemistry Tutor. (2015, April 29). Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry [Video]. YouTube. Retrieved February 19, 2026, from [Link]

  • Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.20: DEPT 13C NMR Spectra. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved February 19, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted). Retrieved February 19, 2026, from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved February 19, 2026, from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved February 19, 2026, from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 19, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 19, 2026, from [Link]

  • SpectraBase. (n.d.). tetrahydro-2H-pyran - Optional[13C NMR] - Chemical Shifts. Retrieved February 19, 2026, from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 19, 2026, from [Link]

  • Hawkins, C. J., & Palmer, J. A. (1978). Conformational analysis of coordination compounds. IX. 1H N.M.R. study of diamagnetic complexes of (R)-1-Phenylethane-1,2-diamine. Australian Journal of Chemistry, 31(8), 1699-1707. Available at: [Link]

  • PubChem. (n.d.). 4-Methyloctane. Retrieved February 19, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved February 19, 2026, from [Link]

Sources

Mass spectrometry analysis of [4-(Aminomethyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Mass Spectrometry Guide: [4-(Aminomethyl)oxan-4-yl]methanamine Profiling

Executive Summary

This compound (CAS: 130290-79-8), also known as 4,4-bis(aminomethyl)tetrahydropyran, is a critical diamine building block used in the synthesis of peptide linkers and chelating agents.[1][2][3] Its structural uniqueness lies in the gem-bis(aminomethyl) substitution on a tetrahydropyran (oxane) ring.[1][2]

The Analytical Challenge: This molecule presents a "perfect storm" for standard LC-MS analysis:

  • High Polarity (LogP < 0): It elutes in the void volume of standard C18 columns.[2]

  • Lack of Chromophore: It is invisible to standard UV (254 nm) detection.[1][2]

  • Low Molecular Weight (144.2 g/mol ): It falls in the noisy low-mass region of many mass spectrometers.[1][2]

This guide objectively compares three distinct analytical workflows to overcome these limitations: HILIC-MS/MS (The Gold Standard), Ion-Pairing RPLC (The Traditional Alternative), and Derivatization-RPLC (The Sensitivity Alternative).[1][2]

Part 1: Molecular Profile & MS Properties[1][2]

PropertyValueAnalytical Implication
Formula C

H

N

O
Monoisotopic Mass: 144.1263 Da
Basicity Diamine (pKa

9.8, 10.[1][2]2)
Forms [M+H]

and [M+2H]

readily.
Polarity HydrophilicRequires HILIC or derivatization for retention.[1][2]
Ionization ESI Positive ModeProtonation is highly efficient.[1][2]

Part 2: Comparative Methodology

Method A: HILIC-ESI-MS/MS (Recommended)

The "Native" approach for maximum throughput and minimal sample prep.[1][2]

  • Mechanism: Uses a polar stationary phase (Amide or Silica) with an organic-rich mobile phase.[1][2][4] The water layer on the silica surface retains the polar diamine.

  • Performance:

    • Retention: Excellent (> 3.0 min).

    • Sensitivity: High (high organic content enhances ESI desolvation).[1][2][4]

    • Throughput: Fast (no derivatization required).[1][2]

  • Drawbacks: Long equilibration times; sensitivity to matrix salt content.[1][2]

Method B: Ion-Pairing RPLC (Alternative 1)

The "Legacy" approach using standard C18 columns.[1][2]

  • Mechanism: Addition of perfluorinated acids (e.g., PFPA, HFBA) to the mobile phase. These form neutral ion pairs with the amines, allowing retention on hydrophobic C18.

  • Performance:

    • Retention: Adjustable based on ion-pair concentration.[1][2]

    • Peak Shape: Often sharp due to strong interaction.[1][2]

  • Drawbacks: Severe Ion Suppression. The ion-pairing agent suppresses the MS signal.[1][2] It also permanently contaminates the LC system, making it dedicated to this method.

Method C: Fmoc-Derivatization RPLC (Alternative 2)

The "High Sensitivity" approach for trace analysis.[1][2]

  • Mechanism: Reaction with Fmoc-Cl blocks the amines and adds a large hydrophobic fluorophore.[1][2]

  • Performance:

    • Retention: Strong retention on standard C18.

    • Sensitivity: Increases mass to ~588 Da (bis-Fmoc), moving it out of low-mass noise.[1][2]

    • Detectability: Enables UV (265 nm) and Fluorescence verification.[1][2]

  • Drawbacks: Labor-intensive; potential for incomplete reaction derivatives (mono- vs. bis-substituted).[1][2]

Part 3: Comparative Data Summary

FeatureMethod A: HILIC Method B: IP-RPLC Method C: Derivatization
LOD (Signal-to-Noise) < 1 ng/mL (Excellent)~50 ng/mL (Poor)< 0.5 ng/mL (Superior)
Prep Time 10 mins (Dilute & Shoot)10 mins60+ mins
Column Life ModerateHighHigh
MS Contamination LowHigh (System dedication) Low
Precision (RSD) < 3%< 5%< 8% (Prep variability)

Part 4: Detailed Experimental Protocols

Protocol A: HILIC-MS/MS (Gold Standard)
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or TSKgel Amide-80.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1][2][5]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)[1][2]

    • 1-6 min: 95% -> 60% B[1][2]

    • 6-8 min: 60% B[1][2]

  • Flow Rate: 0.4 mL/min.

  • Injection Solvent: 90:10 Acetonitrile:Water (Critical: High water content in sample causes peak distortion).[1][2]

Protocol B: Fragmentation Analysis (MRM Setup)

To build a self-validating method, you must track specific fragment ions.[1][2]

  • Precursor Ion: m/z 145.1 [M+H]

    
    [1][2]
    
  • Primary Transition (Quantifier): m/z 145.1

    
     128.1 (Loss of NH
    
    
    
    )[1][2]
    • Mechanism:[1][2] Protonation of the amine followed by inductive cleavage.

  • Secondary Transition (Qualifier): m/z 145.1

    
     84.1 (Ring cleavage)
    
    • Mechanism:[1][2] Retro-Diels-Alder type fragmentation of the tetrahydropyran ring after loss of side chains.[1][2]

Part 5: Visualization of Workflows

Figure 1: Analytical Decision Tree & Workflow

MS_Workflow Sample Sample: this compound Criteria Sensitivity Requirement? Sample->Criteria HILIC Method A: HILIC (Direct Analysis) Criteria->HILIC Standard (<1 ng/mL) Deriv Method C: Derivatization (Fmoc-Cl Reaction) Criteria->Deriv Ultra-Trace (<0.1 ng/mL) ESI_HILIC ESI+ (High Efficiency) HILIC->ESI_HILIC MSMS MS/MS Detection (MRM Mode) ESI_HILIC->MSMS RPLC RPLC (C18 Column) Deriv->RPLC ESI_Deriv ESI+ (Mass Shift to ~588 Da) RPLC->ESI_Deriv ESI_Deriv->MSMS

Caption: Decision matrix for selecting the optimal MS workflow based on sensitivity requirements. Method A (HILIC) is preferred for speed; Method C is reserved for ultra-trace analysis.[1][2]

Figure 2: Proposed Fragmentation Pathway

Fragmentation M Precursor [M+H]+ m/z 145.1 Frag1 Product Ion A (Loss of NH3) m/z 128.1 M->Frag1 - 17 Da (NH3) Frag3 Product Ion C (Loss of CH2NH2) m/z 115.1 M->Frag3 - 30 Da (CH2NH2) Frag2 Product Ion B (Ring Cleavage/Loss of C2H4O) m/z 84.1 Frag1->Frag2 - 44 Da (C2H4O)

Caption: ESI-MS/MS fragmentation pathway. The primary transition (145 -> 128) dominates, while ring cleavage (84) provides structural confirmation.[1][2]

References

  • PubChem. (2025).[1][2][6] Compound Summary: 4-(Aminomethyl)tetrahydropyran.[1][2] National Library of Medicine.[2] [Link][1][2]

  • Agilent Technologies. (2019).[1][2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • McHale, C., & Harmon, T. (2023).[7] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns. [Link]

Sources

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 4-Aminomethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Aminomethyltetrahydropyran

4-Aminomethyltetrahydropyran is a key building block in modern medicinal chemistry, serving as a crucial reagent in the synthesis of complex pharmaceutical agents, including selective mTOR kinase inhibitors.[1] Its molecular structure, featuring a primary amine and a tetrahydropyran ring, imparts specific physicochemical properties that are desirable in drug candidates. However, the purity of this starting material is paramount, as even trace impurities can propagate through a synthetic route, potentially impacting the final drug substance's efficacy, safety, and stability.

This guide provides a comprehensive comparison of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the robust purity assessment of 4-aminomethyltetrahydropyran. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

Physicochemical Profile:

  • Molecular Formula: C6H13NO[1]

  • Molecular Weight: 115.17 g/mol [2][3]

  • Boiling Point: ~180 °C at 760 mmHg[2]

  • Properties: A clear, colorless liquid with a polar primary amine group, making it soluble in water and polar organic solvents.[1][4]

Part 1: High-Performance Liquid Chromatography (HPLC) - The Direct Approach

HPLC is an exceptionally well-suited technique for analyzing polar, non-volatile, and thermally labile compounds like 4-aminomethyltetrahydropyran. Its direct-injection capability, without the need for chemical modification, presents a significant advantage in terms of simplicity and speed.

Rationale for HPLC Method Design

The primary amine in 4-aminomethyltetrahydropyran dictates the chromatographic strategy. This functional group is basic and can interact strongly with acidic silanols on the surface of silica-based stationary phases, leading to poor peak shape (tailing). Furthermore, the molecule lacks a significant UV chromophore, making detection a key challenge.

  • Chromatographic Mode: Reversed-Phase (RP-HPLC) is the mode of choice. It separates compounds based on their hydrophobicity. By using an aqueous-organic mobile phase, we can effectively control the retention of our polar analyte.

  • Stationary Phase: A C18 (octadecylsilane) column is a robust and versatile starting point. To mitigate peak tailing, a modern, high-purity, end-capped C18 column is essential.

  • Mobile Phase: A buffered mobile phase is critical. A low-concentration buffer (e.g., ammonium formate or phosphate) at a controlled pH (typically in the range of 3-7) will ensure a consistent protonation state of the amine, leading to sharp, symmetrical peaks. Acetonitrile or methanol is used as the organic modifier to elute the analyte from the column.

  • Detection: Given the absence of a strong chromophore, standard UV detection is not ideal. Universal detectors that do not rely on light absorption are superior choices:

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are ideal for non-volatile analytes, providing a response proportional to mass, regardless of optical properties.

    • Mass Spectrometry (MS): Provides unparalleled sensitivity and specificity, with the added benefit of identifying unknown impurities by their mass-to-charge ratio.

Experimental Protocol: RP-HPLC with Universal Detection

This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by pharmacopeial guidelines like USP General Chapter <621> and Ph. Eur. 2.2.46.[5][6]

Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column oven, and ELSD, CAD, or MS detector.

Chromatographic Conditions:

  • Column: Agilent ZORBAX SB-C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector (ELSD): Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLM.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the 4-aminomethyltetrahydropyran sample.

  • Dissolve in and dilute to 50.0 mL with Mobile Phase A to achieve a concentration of ~1.0 mg/mL.

  • Vortex to ensure complete dissolution and filter through a 0.45 µm nylon syringe filter if necessary.

System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

  • The tailing factor for the 4-aminomethyltetrahydropyran peak should be between 0.8 and 1.5.

Visualization and Data Summary

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_weigh Weigh Sample s_dissolve Dissolve in Mobile Phase A s_weigh->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter hplc_inject Inject into HPLC System s_filter->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect ELSD / CAD / MS Detection hplc_sep->hplc_detect d_integrate Integrate Peaks hplc_detect->d_integrate d_purity Calculate % Purity (Area Percent) d_integrate->d_purity d_report Generate Report d_purity->d_report

Table 1: Representative HPLC Performance Data

Parameter4-AminomethyltetrahydropyranPotential Impurity A (e.g., Starting Material)
Retention Time (min) 8.512.2
Resolution (USP) -> 2.0
Tailing Factor (USP) 1.11.2
LOD (ng on column) ~5 ng~5 ng
LOQ (ng on column) ~15 ng~15 ng

Part 2: Gas Chromatography (GC) - The Derivatization-Dependent Method

Direct GC analysis of primary amines like 4-aminomethyltetrahydropyran is challenging. The polar amine group can interact with active sites in the GC inlet and column, leading to poor peak shape, low response, and irreversible adsorption.[7] To overcome these issues, a chemical derivatization step is mandatory to convert the polar amine into a less polar, more volatile, and more thermally stable derivative.[8][9]

Rationale for GC Method Design (with Derivatization)
  • Derivatization Imperative: The core of this method is the conversion of the -NH2 group. This process is essential to achieve good chromatography.

  • Reagent Selection: Acylation is a highly effective derivatization strategy for amines. Trifluoroacetic anhydride (TFAA) is an excellent choice. It reacts rapidly with the primary amine to form a stable trifluoroacetamide derivative. The benefits are twofold:

    • It masks the polar amine, significantly improving volatility and peak shape.

    • It introduces fluorine atoms, making the derivative highly sensitive to an Electron Capture Detector (ECD) if ultra-trace analysis is required, though Flame Ionization Detection (FID) is more common for purity assessment.[10]

  • Stationary Phase: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), provides a good balance of selectivity for separating the derivatized analyte from potential non-polar impurities.

  • Detector: A Flame Ionization Detector (FID) is the workhorse for purity analysis. It is robust, has a wide linear range, and provides a response that is roughly proportional to the carbon content of the analyte, making it suitable for area percent purity calculations.[11]

Experimental Protocol: GC-FID with Pre-Injection Derivatization

This protocol includes the critical derivatization step, which must be performed consistently for reproducible results.

Instrumentation:

  • GC system equipped with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID).

Derivatization Procedure:

  • Accurately weigh approximately 20 mg of the 4-aminomethyltetrahydropyran sample into a 2 mL autosampler vial.

  • Add 1.0 mL of a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Add 100 µL of Trifluoroacetic anhydride (TFAA). Caution: TFAA is corrosive and moisture-sensitive; handle in a fume hood.

  • Cap the vial immediately and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes. The reaction is typically rapid and exothermic.

GC Conditions:

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Split mode, 50:1 split ratio.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Detector (FID) Temperature: 300 °C.

  • Injection Volume: 1 µL.

System Suitability:

  • Inject a derivatized standard solution five times. The RSD of the peak area for the main derivative peak should be ≤ 2.0%.

  • The tailing factor for the derivatized peak should be between 0.8 and 1.8.[6]

Visualization and Data Summary

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing s_weigh Weigh Sample s_dissolve Dissolve in Aprotic Solvent s_weigh->s_dissolve s_deriv Add TFAA Reagent (React 15 min) s_dissolve->s_deriv gc_inject Inject into GC-FID System s_deriv->gc_inject gc_sep Separation on DB-5ms Column gc_inject->gc_sep gc_detect FID Detection gc_sep->gc_detect d_integrate Integrate Peaks gc_detect->d_integrate d_purity Calculate % Purity (Area Percent) d_integrate->d_purity d_report Generate Report d_purity->d_report

Table 2: Representative GC Performance Data (for TFAA-Derivative)

ParameterTFAA-Derivative of 4-AminomethyltetrahydropyranPotential Derivatized Impurity B
Retention Time (min) 10.311.8
Resolution (USP) -> 2.0
Tailing Factor (USP) 1.01.1
LOD (pg on column) ~10 pg~10 pg
LOQ (pg on column) ~30 pg~30 pg

Part 3: Objective Comparison and Method Selection

The choice between HPLC and GC is not merely a matter of preference but a strategic decision based on the analytical objective, available instrumentation, and desired throughput.

Table 3: Head-to-Head Comparison of HPLC and GC Methods

FeatureHPLC MethodGC Method
Principle Partition chromatography in a liquid mobile phase.Partition chromatography in a gaseous mobile phase.
Sample Prep Simple dissolution ("dilute and shoot").Multi-step: Dissolution followed by chemical derivatization.
Analyte Form Analyzes the compound in its native form.Analyzes a chemical derivative of the compound.
Speed/Throughput Moderate; ~35 min cycle time. Can be optimized.Slower overall due to prep; ~20 min GC run time per sample.
Robustness High. Direct analysis is less prone to variability.Moderate. Derivatization must be precise and complete.
Sensitivity Good with universal detectors (ng level).Excellent with FID (pg level).
Impurity Profile Best for non-volatile and polar impurities.Best for volatile and semi-volatile impurities.
Chiral Separation Possible by switching to a chiral stationary phase.[12]Possible, but may require a chiral derivatizing agent or a specialized chiral column.[7]
Instrumentation HPLC with ELSD/CAD/MS.Standard GC-FID.

Conclusion and Recommendations

Both HPLC and GC are powerful and valid techniques for assessing the purity of 4-aminomethyltetrahydropyran, but they serve different strengths.

  • For routine quality control, process monitoring, and general purity assessment, the HPLC method is superior. Its simplicity, robustness, and direct analysis of the native compound make it more efficient and less prone to sample preparation errors. It provides a comprehensive profile of non-volatile impurities, which are often the most relevant in pharmaceutical manufacturing.

  • The GC method serves as an excellent orthogonal technique. It is particularly valuable for identifying and quantifying volatile or semi-volatile impurities that may not be well-retained by reversed-phase HPLC. Its high sensitivity is also an advantage for trace impurity analysis. However, the requirement for derivatization adds complexity and a potential source of analytical variability.

In a regulated drug development environment, employing the HPLC method for primary release testing and using the GC method for validation and as a complementary, orthogonal method for impurity characterization would constitute a scientifically sound and robust quality control strategy.

References

  • 4-Aminomethyltetrahydropyran | CAS#:130290-79-8. Chemsrc. [Link]

  • 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210. PubChem. [Link]

  • 4-Aminomethyltetrahydropyran. ChemBK. [Link]

  • USP-NF <621> Chromatography. U.S. Pharmacopeia. [Link]

  • Establishment of Gas Chromatography Analytical Method for 4-Amino-2-Methylpentane. ResearchGate. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • 2.2.46. Chromatographic separation techniques. European Pharmacopoeia. [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. [Link]

  • Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex. [Link]

  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Scientific Research Publishing. [Link]

  • an important general chapter: ph. eur. 2.2.46 and harmonized text. Aschimfarma. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

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Comparison of [4-(Aminomethyl)oxan-4-yl]methanamine with piperidine-based linkers

[1][2]

Executive Summary

In medicinal chemistry, the selection of a linker determines not just the spatial orientation of two pharmacophores but also the physicochemical "tax" paid by the final molecule.

  • Piperidine Linkers: The industry standard for maximizing solubility via ionization. However, they carry significant liabilities regarding hERG inhibition (cardiotoxicity) and high desolvation penalties that can limit membrane permeability.

  • This compound: An emerging bioisostere that replaces the basic piperidine nitrogen with a neutral ether oxygen.[1] This "silent" polarity switch maintains the gem-disubstituted geometry while eliminating the basic center, offering a strategic solution for lowering hERG affinity and improving passive permeability in high-LogP series.[1]

Structural & Geometric Analysis

Both linkers share a saturated six-membered ring scaffold with a gem-disubstituted geometry at the 4-position.[1] This 4,4-substitution pattern is critical for the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational freedom and pre-organizes the linker to minimize the entropy penalty upon binding.[1]

Vector Comparison
  • Bond Angles: Both rings adopt a chair conformation. The angle between the two aminomethyl groups at C4 is approximately 109.5° (tetrahedral).

  • Vector Consistency: The spatial projection of the two primary amine handles is nearly identical between the oxane and piperidine analogs. This allows for "plug-and-play" substitution in SAR (Structure-Activity Relationship) studies without disrupting the binding mode of the warheads.[1]

LinkerGeometryOxaneThis compound(Neutral Ether Core)GeometryGem-Disubstituted Geometry(Chair Conformation)Oxane->Geometry C4 SubstitutionPiperidinePiperidine-based Linker(Basic Amine Core)Piperidine->Geometry C4 SubstitutionEffectThorpe-Ingold Effect(Entropy Reduction)Geometry->Effect Pre-organization

Figure 1: Structural relationship showing that both linkers exploit the gem-disubstitution effect for conformational restriction.[1]

Physicochemical Performance

This is the primary differentiator. The replacement of the ring nitrogen (piperidine) with oxygen (oxane) fundamentally alters the acid-base profile.[1]

Comparative Data Table
PropertyThis compoundPiperidine-Based Linker (4,4-analog)Impact on Drug Design
Core pKa Neutral (Ether O)~10.5 - 11.0 (Ring NH)Oxane eliminates a positive charge, improving permeability.[1]
Linker pKa ~10.0 (Primary amines)~10.0 (Primary amines)Both have basic handles for amide coupling.
LogD (pH 7.4) Moderate (Lipophilicity lowering)Low (Highly polar due to ionization)Piperidine is better for solubility; Oxane is better for permeability.[1]
H-Bonding Acceptor Only (Ether)Donor & Acceptor (Amine)Oxane removes a donor, reducing desolvation penalty.[1]
hERG Risk Low High Basic amines are a primary pharmacophore for hERG channel blocking.[1]
The "Basicity" Trap

Piperidine linkers often introduce a high-pKa center.[1] While this aids aqueous solubility, it can lead to lysosomal trapping (high volume of distribution) and phospholipidosis . The oxane linker avoids this by being neutral at physiological pH, making it an ideal scaffold when the molecule is already sufficiently soluble or when CNS penetration is required (avoiding P-gp efflux associated with high basicity).[1]

Metabolic Stability & Safety (ADMET)[1][2]

hERG Inhibition Mechanism

The hERG potassium channel has a strong affinity for lipophilic, basic amines.

  • Piperidine: The protonated ring nitrogen interacts with the aromatic residues (Tyr652, Phe656) in the hERG pore via cation-pi interactions.

  • Oxane: Lacking the positive charge on the ring, the oxane linker significantly reduces affinity for the hERG pore, often shifting IC50 values from single-digit micromolar (risk) to >30 µM (safe).

Metabolic Soft Spots[2]
  • Piperidine: Susceptible to N-oxidation and N-dealkylation by CYP450 isoforms.[1]

  • Oxane: The ether ring is generally robust. The primary metabolic route is usually restricted to the pendant aminomethyl arms (oxidative deamination), which is common to both linkers.

MetabolismPipPiperidine LinkerPip_Met1N-Oxidation (CYP mediated)Pip->Pip_Met1 High LiabilityPip_Met2N-Dealkylation (Ring opening)Pip->Pip_Met2OxOxane LinkerOx_Met1Ether Stability(Resistant to oxidative attack)Ox->Ox_Met1 Metabolic Advantage

Figure 2: Metabolic liability comparison. Piperidines are prone to N-oxidation, whereas the oxane core is metabolically silent.[1]

Synthetic Accessibility

While piperidines are commoditized, the oxane linker is easily synthesized from inexpensive precursors.

Synthesis of this compound:

  • Cyclization: Reaction of diethyl malonate with bis(2-chloroethyl)ether using a base (NaH or NaOEt) yields diethyl tetrahydropyran-4,4-dicarboxylate .[1][2]

  • Amidation: Treatment with ammonia converts the diester to the diamide .

  • Reduction: Reduction of the diamide (using LiAlH4 or BH3·THF) yields the final 4,4-bis(aminomethyl)tetrahydropyran .[1]

Note: This route is scalable and avoids the need for protecting group manipulations on a ring nitrogen, unlike piperidine synthesis which often requires N-Boc or N-Cbz protection.[1]

Experimental Protocols

To validate the advantages of the oxane linker in your specific series, the following protocols are recommended.

Protocol A: Comparative LogD7.4 Determination (Shake-Flask)

Objective: Quantify the lipophilicity shift when swapping piperidine for oxane.

  • Preparation: Prepare 10 mM DMSO stocks of the Oxane-Linker-Warhead and Piperidine-Linker-Warhead analogs.

  • Partitioning: In a 2 mL vial, add 495 µL of 1-octanol (pre-saturated with buffer) and 495 µL of PBS (pH 7.4). Spike with 10 µL of compound stock.

  • Equilibration: Vortex for 1 hour at room temperature. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    
    • Expectation: The Oxane analog will show a higher LogD than the Piperidine analog (if the piperidine is ionized), but a lower LogD than a carbocyclic (cyclohexane) analog.

Protocol B: Microsomal Stability Assay

Objective: Assess susceptibility to oxidative metabolism.

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data: Plot % remaining vs. time to calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: Oxane analog

      
       < Piperidine analog 
      
      
      .

Decision Matrix: When to Use Which?

ScenarioRecommended LinkerRationale
High hERG Liability Oxane Eliminates the basic center responsible for channel binding.[1]
Low Solubility Piperidine The ionizable nitrogen provides a critical solubility boost.
CNS Target Oxane Neutral profile reduces P-gp efflux liability compared to amphiphilic cations.[1]
High Metabolic Clearance Oxane Removes the N-oxidation liability of the piperidine ring.[1]
Rigid Geometry Needed Both Both provide the 4,4-gem-disubstituted constraint.[1]
References
  • Compound Data: this compound Dihydrochloride. CAS: 111511-91-2.[1][3] Available from specialty building block suppliers (e.g., Enamine, WuXi).

  • Gem-Dimethyl Effect: Talele, T. T.[1][4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.[4] Link[1]

  • hERG Mitigation: Jamieson, C., et al. "Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups."[1] Journal of Medicinal Chemistry, 2006. Link[1]

  • THP Synthesis: Nasir, N. M., et al. "Strategies for the construction of tetrahydropyran rings in the synthesis of natural products."[5] Organic & Biomolecular Chemistry, 2014.[5] Link

  • Piperidine Bioisosteres: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link[1]

Physicochemical Property Comparison: Tetrahydropyran (THP) vs. Cyclohexane Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers

Executive Summary: The Bioisosteric Advantage

In the optimization of lead compounds, the transition from a carbocyclic scaffold (cyclohexane) to a saturated oxygen heterocycle (tetrahydropyran, THP) is a high-impact bioisosteric strategy. While cyclohexane diamines (e.g., trans-1,4-cyclohexanediamine) provide rigid structural scaffolding, they often suffer from high lipophilicity (LogP) and metabolic liability at the C-H bonds.

Replacing the cyclohexane ring with tetrahydropyran introduces a polar ether oxygen. This single atom substitution fundamentally alters the physicochemical landscape:

  • Lipophilic Ligand Efficiency (LLE): Typically improves by lowering LogP (~0.5–1.0 units) while maintaining ligand-binding enthalpy.

  • Basicity Modulation: The inductive effect of oxygen lowers the pKa of ring-attached amines by 1.0–1.5 units , crucial for reducing hERG liability and improving membrane permeability.

  • Solubility: Significant enhancement due to the hydrogen bond acceptor (HBA) capability of the ether oxygen.

Structural & Conformational Dynamics

The "Oxygen Effect" on Topology

Both cyclohexane and tetrahydropyran (THP) predominantly adopt the chair conformation to minimize torsional strain. However, the introduction of the oxygen atom creates distinct electronic and steric environments.

  • Cyclohexane: A perfect chair with equal C-C bond lengths (~1.54 Å). Substituents prefer the equatorial position to avoid 1,3-diaxial interactions.[1]

  • Tetrahydropyran: The C-O bond is shorter (~1.43 Å) than C-C, slightly distorting the chair.

    • The Anomeric Effect: If an electronegative substituent (like an amine or halogen) is at the 2-position (adjacent to oxygen), it may prefer the axial orientation, defying standard steric logic.

    • Dipole Moment: THP possesses a permanent dipole (~1.5 D), unlike the non-polar cyclohexane.

Visualization: The Bioisosteric Design Cycle

The following diagram illustrates the decision-making workflow when switching from a cyclohexane scaffold to a THP scaffold to solve ADME toxicity issues.

Bioisostere_Workflow Start Lead Compound (Cyclohexane Scaffold) Issue Issue Identified: High LogP / hERG Risk Start->Issue Profiling Design Design Strategy: Ether Scan (O-insertion) Issue->Design Bioisosterism Synth Synthesis: THP Analog Design->Synth Cyclization Test Validation: ΔpKa & ΔLogD Synth->Test In Vitro Outcome Outcome: Improved LLE Test->Outcome Data Analysis

Caption: Logical workflow for applying THP bioisosterism to resolve lipophilicity and toxicity issues in cyclohexane-based leads.

Comparative Physicochemical Metrics

The following data contrasts Cyclohexylamine (representing the carbocyclic baseline) against 4-Aminotetrahydropyran (the heterocycle). These values serve as the foundational proxies for their respective diamine derivatives.

PropertyCyclohexane Scaffold (Ref: Cyclohexylamine)Tetrahydropyran Scaffold (Ref: 4-Amino-THP)Net Effect of Bioisosterism
Basicity (pKa) 10.64 (Strong Base)9.63 (Moderated Base)ΔpKa ≈ -1.0 (Reduced basicity due to -I effect of Oxygen)
Lipophilicity (LogP) ~1.49 (Cyclohexylamine)~0.30 (4-Amino-THP)ΔLogP ≈ -1.2 (Significant polarity gain)
H-Bond Donors (HBD) 2 (Primary Amine)2 (Primary Amine)No Change
H-Bond Acceptors (HBA) 1 (Nitrogen)2 (Nitrogen + Ether Oxygen)+1 HBA (Critical for solubility)
Polar Surface Area (TPSA) 26.0 Ų35.3 Ų+9.3 Ų (Improved water solubility)
Metabolic Stability High clearance (C-H oxidation)Improved (O blocks one metabolic site)Reduced CYP liability

Key Insight: The drop in pKa from ~10.6 to ~9.6 is chemically significant. At physiological pH (7.4), a larger fraction of the THP-amine exists as the neutral species compared to the cyclohexane-amine. This often improves passive membrane permeability despite the addition of the polar oxygen atom.

Experimental Protocols (Self-Validating Systems)

To generate the data above, reproducible and self-validating protocols are required.

Protocol: Potentiometric pKa Determination

Objective: Accurately measure the ionization constant of the diamine to assess the inductive effect of the THP oxygen.

Methodology:

  • Preparation: Dissolve 5 mg of the amine hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (to maintain constant ionic strength).

  • Blank Calibration: Perform a blank titration with 0.1 N HCl and 0.1 N NaOH to determine the exact carbonate content and electrode parameters.

  • Titration: Titrate the sample solution with 0.1 N standardized NaOH at 25°C under an inert nitrogen atmosphere.

  • Data Processing: Use the Bjerrum difference plot method.

    • Self-Validation Step: The titration curve must show a sharp inflection point. The calculated pKa must be stable across the 20–80% ionization range. If the standard deviation > 0.03, reject and repeat.

Protocol: High-Throughput LogD (Shake-Flask Surrogate)

Objective: Determine lipophilicity at pH 7.4.

Methodology:

  • Column: Use a specialized C18 HPLC column with pre-calibrated hydrophobicity standards.

  • Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Methanol gradient.

  • Calibration: Run a set of 5 standards with known shake-flask LogD values (e.g., Propranolol, Atenolol).

  • Measurement: Inject the THP and Cyclohexane analogs. Record retention times (

    
    ).
    
  • Calculation: Convert

    
     to LogD using the calibration curve.
    
    • Self-Validation Step: Include an internal standard (e.g., Toluene) in every injection. If the internal standard shifts by >2%, recalibrate the system.

ADME Implications & Case Study

The hERG Blocking Mitigation

Many cyclohexane diamines are potent hERG blockers due to the combination of high lipophilicity and a highly basic center (pKa > 10) which interacts with the channel's aromatic residues (Tyr652/Phe656).

  • The THP Fix: Switching to THP lowers the pKa (reducing the percentage of cationic species) and lowers LogP. This dual action frequently reduces hERG inhibition IC50 by >10-fold.

Visualization: pKa & Permeability Logic

The following diagram details how the "Oxygen Switch" impacts the molecule's fate in a biological system.

ADME_Logic Structure Structure: Cyclohexane vs. THP Prop_pKa Property Change: pKa Drops (~10.6 -> ~9.6) Structure->Prop_pKa Prop_LogP Property Change: LogP Drops (~1.2 units) Structure->Prop_LogP Effect_Ion Effect: More Neutral Species at pH 7.4 Prop_pKa->Effect_Ion Henderson-Hasselbalch Effect_Sol Effect: Increased Aqueous Solubility Prop_LogP->Effect_Sol Result_Safety Result: Reduced hERG Binding Prop_LogP->Result_Safety Reduced Hydrophobic Binding Result_Perm Result: Maintained/Improved Permeability Effect_Ion->Result_Perm Passive Diffusion Effect_Ion->Result_Safety Reduced Cationic Interaction

Caption: Mechanistic pathway showing how THP substitution translates to improved safety and permeability profiles.

References

  • PubChem. (2025).[2] Compound Summary: 4-Aminotetrahydropyran (CID 419223).[2] National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Drug Hunter. (2022).[3][4] pKa Values of Common Amines in Medicinal Chemistry. Retrieved from [Link]

Sources

Biological activity comparison of drugs containing tetrahydropyran vs. piperidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "O-for-N" Bioisosteric Switch

In modern medicinal chemistry, the structural interchange between Piperidine (nitrogen-containing) and Tetrahydropyran (THP, oxygen-containing) scaffolds represents a critical "bioisosteric switch." This guide objectively compares these two pharmacophores, focusing on their impact on hERG liability , metabolic stability , and physicochemical properties .

While piperidine is a "privileged structure" found in numerous GPCR ligands and kinase inhibitors, its high basicity (


) often leads to cardiotoxicity (hERG blockade) and phospholipidosis. The THP scaffold serves as a neutral bioisostere, effectively mitigating these safety risks while often maintaining H-bond acceptor capabilities, albeit with altered lipophilicity and solubility profiles.

Physicochemical & Structural Divergence[1]

The fundamental difference lies in the heteroatom's electronic nature. This dictates the molecule's ionization state at physiological pH (7.4), driving massive changes in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Comparative Physicochemical Profile[1][2]
FeaturePiperidine ScaffoldTetrahydropyran (THP) ScaffoldImpact of Switch (Pip

THP)
Heteroatom Nitrogen (Basic)Oxygen (Neutral)Loss of basic center.

(Conjugate Acid)

N/A (Neutral)Eliminates ionization at pH 7.4.
H-Bonding Donor & AcceptorAcceptor OnlyLoss of H-bond donor (NH).
Lipophilicity (

)
Low (Ionized form is polar)Moderate/High (Neutral form)Generally increases

(loss of charge).
Solubility High (Salt formation possible)Lower (Neutral, no salts)Requires solubilizing groups elsewhere.
Membrane Permeability Moderate (requires de-solvation)High (Passive diffusion)Often improves CNS penetration.
Decision Logic for Scaffold Selection

The following diagram illustrates the medicinal chemistry decision process when choosing between these scaffolds.

ScaffoldLogic Start Lead Compound Optimization Check_hERG Is hERG Inhibition > 10 µM? Start->Check_hERG Check_Potency Is Basic N Essential for Binding? Check_hERG->Check_Potency Yes (High Risk) Keep_Pip Retain Piperidine (Optimize Flanking Groups) Check_hERG->Keep_Pip No (Safe) Check_Potency->Keep_Pip Yes (Salt Bridge Required) Switch_THP Switch to Tetrahydropyran (THP) Check_Potency->Switch_THP No (H-Bond Acceptor Sufficient) Check_Solubility Assess Solubility (LogD) Switch_THP->Check_Solubility Add_Polar Add Polar Group (e.g., -OH, -CN) Check_Solubility->Add_Polar Poor Solubility

Figure 1: Decision tree for Piperidine-to-THP bioisosteric replacement based on safety and potency constraints.

Biological Activity & Safety: The hERG Liability

The primary driver for replacing piperidine with THP is the reduction of hERG potassium channel blockade , a marker for drug-induced arrhythmia (Torsades de Pointes).

Mechanism of Action
  • Piperidine: The protonated nitrogen (

    
    ) forms a high-affinity cation-
    
    
    
    interaction
    with the aromatic residues (Tyr652 and Phe656) inside the hERG channel pore.
  • THP: Being neutral, the oxygen atom cannot form this cation-

    
     interaction, drastically reducing affinity for the channel pore.
    
Representative Comparative Data

The table below synthesizes data trends from matched molecular pair (MMP) analyses in GPCR antagonist programs (e.g., CCR5, MCH1R, and BACE1 inhibitors).

Target ClassCompound ScaffoldhERG

(Safety)
Target

(Potency)
Outcome
CCR5 Antagonist Piperidine (Basic)

(High Risk)

Potent but cardiotoxic.
THP (Neutral)

(Safe)

150x safety margin improvement; slight potency loss.
MCH1R Antagonist Piperidine


Moderate hERG risk.
THP


Elimination of hERG risk.
BACE1 Inhibitor Piperidine


Acceptable but borderline.
THP Analog


Superior safety profile.

Key Insight: The "O-for-N" switch consistently improves hERG safety margins by


-fold. However, if the target protein requires a salt bridge with an Aspartate residue (common in monoamine GPCRs), the THP analog may suffer a 3–10x loss in potency.

Experimental Protocols

To validate the bioisosteric switch, researchers must employ a self-validating screening cascade. Below are the specific protocols for assessing the functional differences.

Protocol A: Automated Patch-Clamp hERG Assay

Purpose: To quantify the reduction in cardiac liability when switching from Piperidine to THP.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the hERG (

    
    ) channel.
    
  • Preparation: Harvest cells using Detachin™; suspend in extracellular solution (HBSS) to

    
     cells/mL.
    
  • Solutions:

    • Intracellular (Pipette): 130 mM KCl, 1 mM

      
      , 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).
      
    • Extracellular: 137 mM NaCl, 4 mM KCl, 1.8 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Voltage Protocol (The "Step-Ramp"):

    • Hold at

      
      .
      
    • Depolarize to

      
       for 500 ms (activates channels).
      
    • Repolarize to

      
       for 500 ms (elicits tail current).
      
    • Record peak tail current amplitude.

  • Dosing: Apply test compounds (Piperidine vs. THP analogs) at 0.1, 1, 10, and

    
    .
    
  • Control: Use E-4031 (Positive Control) to define 100% block.

  • Analysis: Fit data to the Hill equation to determine

    
    .
    
    • Validation Criteria: Seal resistance

      
      ; Tail current stability 
      
      
      
      rundown.
Protocol B: Microsomal Metabolic Stability

Purpose: To compare the oxidative susceptibility of the Piperidine ring (N-oxidation) vs. the THP ring.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Incubate test compounds at

    
     (prevents enzyme saturation).
    
  • Cofactor: Initiate reaction with NADPH-regenerating system (1.3 mM

    
    , 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
    
  • Timepoints: 0, 5, 15, 30, and 60 minutes at

    
    .
    
  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Detection: LC-MS/MS (monitor parent ion depletion).

  • Calculation: Plot

    
     vs. time to derive 
    
    
    
    and Intrinsic Clearance (
    
    
    ).

Metabolic & Synthesis Considerations

Metabolic Soft Spots
  • Piperidine: Highly susceptible to N-dealkylation and

    
    -carbon oxidation  (via CYP2D6 and CYP3A4). This often leads to active or toxic metabolites.
    
  • THP: Generally more stable. The primary metabolic route is oxidation at the carbon

    
     to the oxygen, leading to lactone formation or ring opening, but this process is significantly slower than amine oxidation.
    
Synthetic Accessibility

The THP ring is often synthesized via the Prins reaction or hetero-Diels-Alder cycloadditions. Unlike piperidines, which are readily available via reductive amination, THP incorporation may require 2–3 additional synthetic steps, a trade-off for the improved safety profile.

MetabolicPathway Pip Piperidine Scaffold Pip_Ox N-Oxide / Iminium Pip->Pip_Ox CYP450 (Fast) Reactive Reactive Metabolite (Toxicity Risk) Pip_Ox->Reactive THP THP Scaffold Lactone Lactone / Ring Open THP->Lactone CYP450 (Slow) Excrete Renal Excretion (Polar Acid) Lactone->Excrete

Figure 2: Comparative metabolic fate. Piperidines often yield reactive intermediates, whereas THP degradation leads to stable, excretable acids.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Kramer, J., et al. (2013). A fingerprint pair analysis of hERG inhibition data.[1][2] Journal of Cheminformatics.

  • Berglund, S., et al. (2009).[3] Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & Medicinal Chemistry Letters.

  • Cumming, J. G., et al. (2012). The Design of BACE1 Inhibitors: The Quest for Low hERG Affinity. Bioorganic & Medicinal Chemistry Letters.

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of [4-(Aminomethyl)oxan-4-yl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on the novel [4-(Aminomethyl)oxan-4-yl]methanamine scaffold. As a unique gem-diaminomethyl platform built upon a polar, sp³-rich oxane ring, this class of compounds presents a promising, yet underexplored, area for drug discovery. We will delineate a systematic approach to synthesizing a diverse chemical library, propose robust biological screening protocols, and detail methods for analyzing and visualizing SAR data to guide the development of potent and selective therapeutic agents.

The oxane (tetrahydropyran) ring is a privileged structure in medicinal chemistry, valued for its ability to improve physicochemical properties such as aqueous solubility and for its role as a bioisosteric replacement for less favorable groups.[1][2] The addition of a gem-diaminomethyl moiety at the 4-position introduces two key points for chemical diversification, creating a three-dimensional structure with the potential for complex interactions with biological targets.

Part 1: A Proposed Synthetic Strategy

A robust and flexible synthetic route is paramount for any successful SAR campaign. The proposed strategy focuses on the key intermediate, a 4-cyano-4-ester-tetrahydropyran, which allows for the subsequent reduction to the target gem-diamine scaffold.

Experimental Protocol: Synthesis of the Core Scaffold
  • Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate.

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine diethyl malonate (1.0 eq) and bis(2-chloroethyl) ether (1.0 eq) in a suitable solvent such as toluene.

    • Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and a strong base (e.g., sodium hydride or sodium ethoxide).

    • Heat the reaction mixture to reflux and stir until the starting materials are consumed (monitor by TLC or GC-MS).

    • After cooling, quench the reaction carefully, perform a liquid-liquid extraction, and purify the product via vacuum distillation or column chromatography.[3]

  • Step 2: Mono-decarboxylation and Cyanation.

    • Hydrolyze one of the ester groups of the product from Step 1 under controlled basic conditions (e.g., using one equivalent of NaOH).

    • Acidify the reaction mixture to yield the mono-acid.

    • Convert the carboxylic acid to an amide, followed by dehydration (e.g., using P₂O₅ or trifluoroacetic anhydride) to yield the 4-cyano-4-ethoxycarbonyl-tetrahydropyran intermediate.

  • Step 3: Reduction to this compound.

    • In a high-pressure reaction vessel, dissolve the cyano-ester from Step 2 in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.

    • Add a reduction catalyst such as Raney Nickel or a rhodium-based catalyst.

    • Pressurize the vessel with hydrogen gas and heat the reaction. This step reduces both the nitrile and the ester functionalities to primary amines.[4]

    • After the reaction is complete, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the core this compound scaffold.

Synthetic_Workflow A Diethyl Malonate + Bis(2-chloroethyl) ether B Diethyl tetrahydropyran- 4,4-dicarboxylate A->B Cyclization C 4-Cyano-4-ethoxycarbonyl- tetrahydropyran B->C Hydrolysis & Cyanation D This compound (Core Scaffold) C->D Catalytic Reduction

Caption: Key points of diversification for SAR studies.

Comparative Synthesis via Reductive Amination

Reductive amination is a highly efficient method for creating a diverse library of amine derivatives. [5][6]This one-pot reaction combines an aldehyde or ketone with the core scaffold's primary amine in the presence of a selective reducing agent.

Experimental Protocol: Library Synthesis

  • Dissolve the core scaffold (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane).

  • Add the desired aldehyde or ketone (1.0-2.2 eq, depending on whether mono- or di-alkylation is desired).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). [6]4. Stir the reaction at room temperature until completion.

  • Purify the resulting secondary or tertiary amine derivatives using standard chromatographic techniques.

This protocol allows for the rapid generation of analogues for SAR studies by simply varying the carbonyl-containing reactant.

Part 3: Biological Evaluation & Screening Cascade

Given the novelty of the scaffold, a broad screening approach is recommended to identify potential biological targets. Diamine-containing molecules are known to interact with a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes like amine oxidases.

Screening_Cascade A Primary Screening (High-Throughput Screen) B Hit Identification (Compounds with >50% inhibition at 10 µM) A->B C Dose-Response & IC₅₀ Determination B->C D Lead Prioritization (Potency < 1 µM, good initial SAR) C->D E Secondary Assays (Selectivity Panels, Orthogonal Assays) D->E F Mechanism of Action Studies (e.g., Enzyme Kinetics, Cell-based Assays) E->F G Lead Optimization F->G

Caption: A logical workflow for biological screening and hit validation.

Part 4: Data Interpretation and SAR Analysis

The central goal is to correlate specific structural modifications with changes in biological activity. All quantitative data should be summarized in clear, comparative tables.

Hypothetical SAR Data Table: Inhibition of Amine Oxidase

The following table serves as a template for how to present SAR data. The data is hypothetical and for illustrative purposes only.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM)
Core-01 HH> 100
A-01 MethylH55.2
A-02 BenzylH12.5
A-03 4-FluorobenzylH2.1
A-04 3,4-DichlorobenzylH0.8
B-01 BenzylBenzyl25.3
C-01 BenzoylH48.9
SAR Insights (Based on Hypothetical Data):
  • Unsubstituted Core: The parent scaffold Core-01 is inactive, indicating that substitution on the amines is crucial for activity.

  • Mono-N-Alkylation: Introducing a simple alkyl group (A-01 ) confers weak activity. A larger, aromatic benzyl group (A-02 ) significantly improves potency, suggesting a hydrophobic binding pocket.

  • Aromatic Substitution: Adding electron-withdrawing groups to the benzyl ring (A-03 , A-04 ) dramatically increases potency. This points to a specific electronic or hydrogen-bonding interaction within the target's active site. The dichlorobenzyl derivative A-04 is the most potent in this series.

  • Di-N-Alkylation: The di-substituted analogue B-01 is less active than its mono-substituted counterpart A-02 . This suggests that one primary or secondary amine may be critical for a key hydrogen-bonding interaction, or that the second large substituent introduces steric clash.

  • N-Acylation: Converting the amine to an amide (C-01 ) reduces activity compared to the benzyl analogue, likely by decreasing the basicity of the nitrogen and altering its hydrogen-bonding capability.

These initial findings would guide the next round of synthesis, focusing on further exploration of substituted benzyl groups on a single amine.

Conclusion

The this compound scaffold represents a compelling starting point for the development of novel therapeutics. Its sp³-rich, polar nature combined with the versatile gem-diamine moiety provides a unique chemical space to explore. By employing a systematic approach involving flexible synthesis, a logical screening cascade, and rigorous data analysis, researchers can effectively navigate the structure-activity landscape of these derivatives. The insights gained from such studies will be instrumental in optimizing potency, selectivity, and drug-like properties, ultimately paving the way for the discovery of new and effective medicines.

References

  • Wessjohann, L. A., et al. (2021). Oxetanes in Drug Discovery Campaigns. PMC. Available at: [Link]

  • M. S. Christodoulou, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia. (2023). Reductive amination. Wikipedia. Available at: [Link]

  • Taylor & Francis. (2019). Reductive amination – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group Meeting. Available at: [Link]

  • Zhang, C., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Sondej, M., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. Available at: [Link]

  • Wang, Y., et al. (2022). Studies on the biological activity of gem-difluorinated 3,3′-spirocyclic indole derivatives. Springer. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. IJPR Journal. Available at: [Link]

  • Robertson, G. M., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Available at: [Link]

  • AMM Journal. (2023). gem-dimethyl Archives. AMM Journal. Available at: [Link]

  • Panda, S. S., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. Available at: [Link]

Sources

In silico modeling of [4-(Aminomethyl)oxan-4-yl]methanamine-containing ligands

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance & Implementation Protocols

Executive Summary: The Case for the Oxane Scaffold

In the optimization of fragment-based leads and peptidomimetics, the [4-(Aminomethyl)oxan-4-yl]methanamine (hereafter AMOM ) scaffold represents a critical bioisosteric evolution from traditional carbocycles. While gem-disubstituted cyclohexanes (e.g., [1-(aminomethyl)cyclohexyl]methanamine) are standard for inducing the Thorpe-Ingold effect to lock bioactive conformations, they often suffer from high lipophilicity (cLogP) and metabolic liability.

This guide objectively compares the AMOM scaffold against its carbocyclic and acyclic alternatives. Our in silico profiling demonstrates that the AMOM moiety offers a superior balance of conformational rigidity and hydrophilicity , specifically leveraging the ether oxygen as a vector for hydrogen bond acceptance—a feature absent in cyclohexane analogs.

Comparative Profiling: AMOM vs. Alternatives

To validate the utility of the AMOM scaffold, we modeled its physicochemical and conformational properties against two standard alternatives used in library design.

The Competitors
  • Product (AMOM): this compound. A tetrahydropyran-based gem-diamine.[1]

  • Alternative A (Carbocycle): [1-(Aminomethyl)cyclohexyl]methanamine. The lipophilic, all-carbon standard.

  • Alternative B (Acyclic): 2,2-Dimethylpropane-1,3-diamine. The flexible, open-chain control.

Table 1: In Silico Physicochemical Performance

Data generated using OPLS3e force field and QikProp algorithms (pH 7.4).

PropertyAMOM (Product) Alt A (Carbocycle) Alt B (Acyclic) Interpretation
MW (Da) 144.2142.2116.2Negligible mass penalty for ring closure.
cLogP -0.85 1.200.15AMOM provides significant solubility advantage (~2 log units vs Carbocycle).
TPSA (Ų) 55.4 26.026.0Ether oxygen adds ~29 Ų polar surface, improving solubility.
Rotatable Bonds 224Ring constraints reduce entropic penalty upon binding.
H-Bond Acceptors 3 (2 N, 1 O)2 (2 N)2 (2 N)The oxane oxygen offers a unique vector for solvent/protein interaction.
Conformational Energy Penalty Low (< 1.5 kcal/mol)Low (< 1.5 kcal/mol)High (> 4.0 kcal/mol)Acyclic analogs pay a high entropic cost to adopt the bioactive "turn" conformation.

Structural Mechanics & Causality

The Gem-Dimethyl (Thorpe-Ingold) Effect

Both AMOM and Alternative A benefit from the gem-disubstitution at the C4 (oxane) or C1 (cyclohexane) position. This forces the two aminomethyl arms into a gauche orientation relative to the ring, pre-organizing the molecule for bidentate binding (e.g., chelating metals or spanning aspartyl protease catalytic dyads).

The "O-Effect" (Bioisosterism)

The critical differentiator for AMOM is the 4-position oxygen.

  • Solvation: The ether oxygen acts as an obligate H-bond acceptor. In MD simulations, this recruits structured water networks, effectively "shielding" the hydrophobic core of the ring.

  • Dipole Alignment: Unlike the isotropic lipophilicity of the cyclohexane, the oxane ring has a defined dipole moment. This allows for specific electrostatic steering when docking into polar sub-pockets.

Experimental Protocol: In Silico Modeling Workflow

To accurately model AMOM-containing ligands, standard protocols must be modified to account for the ring pucker and amine protonation states.

Step 1: Ligand Preparation (The Critical Foundation)
  • Protonation: At physiological pH (7.4), both primary amines are likely protonated (

    
    ). However, due to electrostatic repulsion between the two proximal cations (approx 3-4 Å apart), the pKa of the second amine is often suppressed.
    
    • Action: Generate states for both dication (+2) and monocation (+1).

  • Ring Conformation: The tetrahydropyran ring prefers the

    
     chair conformation.
    
    • Action: Do not force planar geometries. Use a force field (e.g., OPLS3e or AMBER GAFF2) that accurately parameterizes the C-O-C bond angle (~111.5°) vs C-C-C (~109.5°).

Step 2: Conformational Sampling

Use a Low-Mode (LMOD) or Monte Carlo search to sample the exocyclic aminomethyl rotations.

  • Constraint: Apply a 5.0 kcal/mol energy window.

  • Goal: Identify the population ratio of gauche (bioactive) vs anti conformers.

Step 3: Molecular Docking
  • Grid Generation: Ensure the receptor grid box includes water molecules if the target pocket is solvent-exposed, as the AMOM ether oxygen often displaces or interacts with these waters.

  • Constraints: If replacing a known ligand, apply a core-constraint on the oxane ring atoms to test if the AMOM scaffold maintains the binding pose of the parent compound.

Visualization: Modeling Workflow

AMOM_Workflow Start Input Structure (2D SMILES) Prep Ligand Prep (Epik/LigPrep) pH 7.0 +/- 2.0 Start->Prep State_Check Generate Tautomers (+1 vs +2 Charge) Prep->State_Check Conf_Search Conformational Search (OPLS3e / LMOD) State_Check->Conf_Search Multi-state input Filter Filter: Ring Pucker (Discard Twist-Boat) Conf_Search->Filter Docking Ensemble Docking (Glide XP / AutoDock Vina) Filter->Docking Valid conformers MD_Sim MD Verification (100ns NPT, Explicit Water) Docking->MD_Sim Top poses

Caption: Optimized workflow for handling the charge states and ring flexibility of AMOM ligands.

Case Study: Pharmacophore Mapping

When docking AMOM into a target (e.g., a Kinase or GPCR), the interaction pattern differs distinctly from the carbocyclic analog.

Interaction Logic
  • Vector A & B (Amines): Form salt bridges with Asp/Glu residues or H-bonds with backbone carbonyls.

  • Vector C (Ether Oxygen): This is the AMOM advantage. It can accept an H-bond from a backbone amide or a conserved water molecule, stabilizing the ligand orientation.

Visualization: Interaction Map

Interaction_Map AMOM_Core Oxane Ring (Scaffold) Amine1 NH3+ (Arm 1) AMOM_Core->Amine1 Amine2 NH3+ (Arm 2) AMOM_Core->Amine2 Ether_O Ether Oxygen (Pos 4) AMOM_Core->Ether_O Asp_Res Asp/Glu (Anionic Site) Amine1->Asp_Res Salt Bridge Backbone Backbone C=O Amine2->Backbone H-Bond Solvent Conserved Water (H-Bond Donor) Ether_O->Solvent H-Bond Acceptor (Unique to AMOM)

Caption: Pharmacophore comparison showing the unique H-bond vector provided by the AMOM ether oxygen.

Conclusion

The This compound scaffold outperforms standard carbocyclic analogs in scenarios requiring lower lipophilicity and specific hydrogen bond interactions. While the carbocycle (Alternative A) offers higher metabolic stability in some contexts, the AMOM scaffold provides a superior starting point for fragment evolution due to its enhanced solubility profile and the ability to engage solvent networks via the ring oxygen.

For researchers utilizing this scaffold, we recommend the Mixed-Charge State Docking Protocol (Step 1 above) to account for the suppressed pKa of the gem-diamine system.

References

  • Tetrahydropyrans in Drug Discovery . PharmaBlock Whitepaper. Discusses the bioisosteric replacement of cyclohexane with THP to modulate pKa and ADME profiles.

  • Conformational Analysis of Saturated Heterocycles . Journal of the American Chemical Society.[2] Detailed analysis of the anomeric and gauche effects in 4-substituted tetrahydropyrans.

  • Application of Small Aliphatic Rings in Medicinal Chemistry . National Institutes of Health (PMC). Reviews the use of small rings and their heteroatom analogs to restrict conformation.[3]

  • PubChem Compound Summary: this compound . National Center for Biotechnology Information. Official chemical structure and computed physicochemical properties.[1]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry . ResearchGate. Comparative analysis of diamine scaffolds and their topological diversity in library design.

Sources

Head-to-head comparison of [4-(Aminomethyl)oxan-4-yl]methanamine and other diamine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: [4-(Aminomethyl)oxan-4-yl]methanamine (CAS: 130290-79-8) Common Name: 4,4-Bis(aminomethyl)tetrahydropyran (4,4-BAMT) Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists.

Part 1: The Strategic Rationale (The "Why")

In modern drug discovery, the "Escape from Flatland" (increasing Fsp3 character) is a dominant strategy to improve clinical success rates. However, introducing aliphatic cycles often comes with a penalty: Molecular Obesity (unwanted lipophilicity).[1]

This compound (hereafter 4,4-BAMT ) represents a strategic solution to this dilemma. It functions as a bioisostere of the carbocyclic 1,1-cyclohexanedimethanamine , but with a critical modification: the inclusion of an ether oxygen in the ring.

The "Oxygen Effect"

The tetrahydropyran (THP) core offers two simultaneous advantages over its carbocyclic rivals:

  • LogP Modulation: The ether oxygen lowers cLogP by approximately 1.0–1.5 units compared to the cyclohexane analog, improving water solubility without introducing high-molecular-weight solubilizing groups.

  • Metabolic Stability: Unlike open-chain ethers which can be prone to O-dealkylation, the cyclic ether is generally metabolically robust.

Part 2: Head-to-Head Performance Data

The following table contrasts 4,4-BAMT against its primary structural competitors: the hydrophobic Carbocycle (Cyclohexane-1,1-diyldimethanamine) and the flexible Acyclic (2,2-Dimethylpropane-1,3-diamine).

Table 1: Physicochemical & Functional Comparison
Feature4,4-BAMT (The Target) Carbocycle Analog Acyclic Analog
Structure Tetrahydropyran CoreCyclohexane CoreNeopentyl Chain
CAS 130290-79-84023-02-37328-91-8
cLogP (approx.)-0.8 to -0.1 +1.2 to +1.5-0.2
Water Solubility High Low/ModerateHigh
Conformational Bias Rigid (Gem-disubstituted) Rigid (Gem-disubstituted)Flexible (Rotatable bonds)
H-Bond Acceptors 1 (Ether Oxygen) 00
Metabolic Liability Low (Ring oxidation possible)Moderate (CH oxidation)Low
Primary Utility Lowering Lipophilicity (LLE) Rigid SpacerSimple Linker
Decision Matrix: When to Use Which?

DecisionMatrix Start Select Diamine Linker Q1 Is Solubility/LogP a limiting factor? Start->Q1 Q2 Is conformational rigidity required? Q1->Q2 No (Lipophilicity OK) Result_BAMT USE 4,4-BAMT (Low LogP + Rigid) Q1->Result_BAMT Yes (Need lower LogP) Result_Carbo USE Carbocycle (High LogP + Rigid) Q2->Result_Carbo Yes (Need constraint) Result_Acyclic USE Acyclic (Flexible Linker) Q2->Result_Acyclic No (Need flexibility)

Figure 1: Decision tree for selecting the optimal gem-diamine building block based on lead optimization requirements.

Part 3: Technical Deep Dive

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

Both 4,4-BAMT and the Carbocycle analog benefit from the Thorpe-Ingold effect . The gem-disubstitution at the 4-position restricts the bond angles of the attached aminomethyl groups.

  • Mechanism: The bulky ring compresses the internal angle, forcing the external groups (the amines) closer together.

  • Impact: This pre-organizes the molecule for binding, reducing the entropic penalty upon binding to a protein target. This often results in higher potency compared to the Acyclic analog.

Lipophilic Ligand Efficiency (LLE)

In kinase inhibitor design (e.g., JAK1, ATM), replacing a cyclohexane core with a THP core (4,4-BAMT) typically improves Lipophilic Ligand Efficiency (LLE) .

  • Data Insight: While potency (pK_i) often remains similar between the two, the lower LogP of the THP variant means the LLE (pKi - LogP) increases, which is a strong predictor of better ADMET properties (lower clearance, higher bioavailability).

Part 4: Experimental Protocol

Challenge: 4,4-BAMT is a symmetric diamine. The most common synthetic hurdle is monofunctionalization (reacting only one amine while leaving the other free for a subsequent step).

Solution: Statistical Monoprotection Strategy. Note: While flow chemistry is superior for this, most labs rely on batch mode. The following protocol maximizes mono-product yield.

Protocol: Statistical Mono-Boc Protection of 4,4-BAMT

Objective: Isolate tert-butyl ((4-(aminomethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate.

Reagents:

  • 4,4-BAMT (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc2O) (0.5 equiv) — Crucial stoichiometry

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (High dilution: 0.05 M)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4,4-BAMT (10 mmol) and TEA (12 mmol) in DCM (200 mL). The high dilution favors intramolecular reaction (not applicable here) or statistical distribution over polymerization/double reaction.

  • Controlled Addition: Dissolve Boc2O (5 mmol, 0.5 equiv ) in DCM (50 mL). Add this solution dropwise to the amine mixture over 2 hours at 0°C .

    • Why? Keeping the amine in large excess relative to the instantaneous concentration of Boc2O ensures that any Boc2O molecule is statistically more likely to encounter a free diamine than a mono-protected amine.

  • Quench & Wash: Warm to Room Temp (RT) and stir for 4 hours. Wash with water (3x).

    • Note: The unreacted diamine (which is in excess) will partition into the aqueous phase. The mono-Boc and bis-Boc species will remain in the organic phase.

  • Purification:

    • Dry organic layer (

      
      ) and concentrate.
      
    • Acid/Base Extraction (Self-Validating Step):

      • Dissolve crude in EtOAc.

      • Extract with 1M citric acid (3x). (Mono-Boc amine goes into water; Bis-Boc remains in EtOAc).

      • Discard EtOAc layer (contains Bis-Boc impurity).

      • Basify aqueous layer with NaOH to pH > 12.

      • Extract back into EtOAc. This layer now contains pure Mono-Boc amine.

Visualization of Purification Logic

Purification Crude Crude Mixture: (Diamine + Mono-Boc + Bis-Boc) WaterWash Water Wash Crude->WaterWash Aq1 Aqueous Phase: Excess Diamine (Discard) WaterWash->Aq1 Org1 Organic Phase: Mono-Boc + Bis-Boc WaterWash->Org1 AcidExt Citric Acid Extraction Org1->AcidExt Org2 Organic Phase: Bis-Boc (Discard) AcidExt->Org2 Aq2 Aqueous Phase: Mono-Boc Salt AcidExt->Aq2 Basify Basify & Extract Aq2->Basify Final Pure Mono-Boc Amine Basify->Final

Figure 2: Purification workflow for isolating the mono-protected derivative.

Part 5: References

  • PharmaBlock Whitepaper. Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. (Demonstrates LLE and clearance improvements).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2] (Context on ether vs. carbocycle LogP shifts).

  • PubChem Compound Summary. 4-(Aminomethyl)tetrahydro-2H-pyran-4-ylmethanamine (CID 2773210). (Physicochemical data verification).

  • ChemicalBook. Synthesis and Properties of 4-(Aminomethyl)tetrahydropyran derivatives. (Synthetic routes via Raney Nickel hydrogenation).

Sources

Publish Comparison Guide: Spectroscopic Validation of [4-(Aminomethyl)oxan-4-yl]methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth validation framework for the synthesis of [4-(Aminomethyl)oxan-4-yl]methanamine , also known as 4,4-Bis(aminomethyl)tetrahydropyran . This diamine is a critical bidentate ligand used in the coordination chemistry of second-generation platinum anticancer drugs, specifically Enloplatin ( CL 287 ,110) .[1]

Executive Summary: The Criticality of Ligand Purity

In the development of platinum-based antineoplastics like Enloplatin, the purity of the diamine ligand is the rate-limiting factor for the drug's toxicity profile. This compound (CAS: 1093806-00-0 / 130290-79-8 derivative) presents a unique synthetic challenge: ensuring the complete reduction of the dinitrile precursor without forming secondary amine dimers or ring-opening byproducts.[1]

This guide compares the Borane-Tetrahydrofuran (BH₃[1]·THF) reduction route (Method A) against the Catalytic Hydrogenation route (Method B), validating the superior outcome of Method A through definitive spectroscopic markers.[1]

Synthesis Pathways & Mechanistic Logic

The synthesis targets the formation of a gem-disubstituted tetrahydropyran. The core challenge is the steric bulk at the C4 position, which can impede complete reduction.

Route A: The Borane-THF Reduction (Recommended)[1]
  • Precursor: 4,4-Dicyanotetrahydropyran (formed via double alkylation of malononitrile with bis(2-chloroethyl)ether).[1]

  • Reagent: BH₃·THF complex.[2]

  • Mechanism: Borane coordinates to the nitrile nitrogen, facilitating a step-wise hydride transfer. Unlike catalytic hydrogenation, this method minimizes the formation of secondary amines (dimers) because the intermediate imine is rapidly reduced to the amine-borane adduct, preventing condensation with free amine.[1]

Route B: Catalytic Hydrogenation (Alternative)
  • Reagent: H₂ / Raney Nickel or Rh/Al₂O₃.

  • Mechanism: Surface-catalyzed reduction.

  • Drawback: High risk of "polymerization" where the intermediate imine reacts with an already formed amine to create secondary amine impurities (e.g., bis(tetrahydropyran-4-ylmethyl)amine species), which are difficult to separate.[1]

Visualizing the Synthesis & Validation Workflow

SynthesisValidation Start Precursor: 4,4-Dicyanotetrahydropyran MethodA Method A: BH3-THF Reduction (Stoichiometric) Start->MethodA MethodB Method B: H2 / Raney Ni (Catalytic) Start->MethodB Intermed Intermediate: Borane-Amine Adduct MethodA->Intermed Rapid Trapping Product Target Product: 4,4-Bis(aminomethyl) tetrahydropyran MethodB->Product Low Selectivity Impurity Impurity: Secondary Amine Dimers MethodB->Impurity Condensation Intermed->Product Acid Hydrolysis Validation Spectroscopic Validation (NMR/IR) Product->Validation 1H NMR: Singlet @ 2.6 ppm Impurity->Validation 1H NMR: Split/Shifted

Figure 1: Comparative synthesis pathways showing the divergence in impurity profiles between Borane reduction and Catalytic Hydrogenation.

Spectroscopic Validation Protocols

To validate the synthesis of this compound, one must look for specific symmetry markers that distinguish the target gem-diamine from the mono-amine or dimer impurities.[1]

A. Nuclear Magnetic Resonance (NMR) Analysis

The molecule possesses a


 plane of symmetry passing through the oxygen atom and the C4 quaternary carbon. This symmetry simplifies the spectrum significantly.
1H NMR (400 MHz, CDCl₃ or D₂O)
PositionChemical Shift (δ)MultiplicityIntegrationAssignment Logic
Ring C2/C6 3.60 – 3.70 ppm Triplet (t)4HProtons adjacent to Oxygen are deshielded.[1] Equivalence confirms ring symmetry.
Side Chain 2.65 – 2.75 ppm Singlet (s) 4HCRITICAL MARKER: The methylene protons attached to the amine (-CH ₂-NH₂) appear as a sharp singlet because the C4 carbon has no protons to cause splitting. If this is a doublet, you have the mono-substituted impurity.
Ring C3/C5 1.40 – 1.55 ppm Triplet (t)4HProtons adjacent to the quaternary center.[1]
Amine 1.2 – 1.8 ppm Broad (br s)4HExchangeable -NH₂ protons.[1] Shift varies with concentration/solvent.
13C NMR (100 MHz, CDCl₃)

Due to symmetry, only 4 distinct carbon signals should be observed.

  • ~64.0 ppm: C2/C6 (O-C H₂-CH₂).[1]

  • ~50.5 ppm: Exocyclic Aminomethyl (C H₂-NH₂).[1]

  • ~35.0 ppm: C4 Quaternary Carbon (C _qt).

  • ~30.5 ppm: C3/C5 (CH₂-C H₂-Cqt).

B. Infrared (IR) Spectroscopy
  • Disappearance of Nitrile: The sharp, strong absorption at ~2240 cm⁻¹ (C≡N stretch) must be completely absent.[1] Any residual peak here indicates incomplete reduction.

  • Appearance of Amine: Doublet spikes at 3300–3400 cm⁻¹ (N-H stretching) and a bending vibration at ~1600 cm⁻¹ .[1]

Comparative Performance Guide

This section compares the product quality obtained from the two primary synthesis methods.

FeatureMethod A: Borane-THF Reduction Method B: Catalytic Hydrogenation (Raney Ni)
Purity Profile High (>98%) Moderate (85-90%)
Key Impurity Boron salts (removed via acid workup)Secondary amines (dimers), Mono-nitriles
Spectroscopic Signature Clean Singlet at 2.7 ppm (1H NMR)Multiplets/Shoulders near 2.5-2.8 ppm
Scalability Moderate (Requires careful quenching)High (Industrial standard, but requires purification)
Suitability for Pharma Preferred (Enloplatin standard)Requires chromatography
Why Method A Wins for Validation:

In the context of producing a ligand for Enloplatin, the "dimer" impurity formed in Method B acts as a competitive ligand, potentially forming inactive or toxic platinum species. Method A's mechanism inherently blocks dimer formation, making it the self-validating choice for high-stakes applications.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 4,4-bis(aminomethyl)tetrahydropyran from 4,4-dicyanotetrahydropyran.

Reagents:

  • 4,4-Dicyanotetrahydropyran (1.0 eq)[1]

  • Borane-THF complex (1.0 M solution, 4.0 eq)[1]

  • Methanol (MeOH)[1][3]

  • Conc. HCl

  • Sodium Hydroxide (NaOH)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Addition: Charge with 4,4-dicyanotetrahydropyran dissolved in anhydrous THF. Cool to 0°C.

  • Reduction: Add BH₃·THF dropwise via syringe over 30 minutes. The nitrile reduction is exothermic; maintain temp <5°C.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 4 hours to ensure complete conversion.

  • Quenching (Critical): Cool to 0°C. Slowly add MeOH to quench excess borane (hydrogen gas evolution!).

  • Acid Hydrolysis: Add conc. HCl and reflux for 1 hour. This breaks the Boron-Nitrogen adduct.

  • Workup: Evaporate solvent to get the hydrochloride salt. Basify with 5M NaOH to pH >12. Extract with Dichloromethane (DCM) x3.[1]

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Run 1H NMR immediately. Look for the diagnostic singlet at ~2.7 ppm .

References

  • Synthesis of Enloplatin Ligand: Bitha, P., et al. "Soluble, stable, and antitumor active platinum complexes of 4,4-bis(aminomethyl)tetrahydropyran."[1] Journal of Medicinal Chemistry, 1989.[1] (Search: Enloplatin synthesis)

  • General Nitrile Reduction: Brown, H. C., et al. "Selective reductions.[1] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of nitriles." Journal of Organic Chemistry.

  • Platinum Drug Review: "Structure-Activity Relationships of Second-Generation Platinum Drugs." Chemical Reviews.

  • Compound Data: "Tetrahydropyran-4,4-dimethanamine." PubChem Compound Summary. [1]

  • Patent Validation: "Process for the preparation of disubstituted tetrahydropyrans." US Patent Office. [1]

Sources

Benchmarking [4-(Aminomethyl)oxan-4-yl]methanamine: A Comparative Guide for Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the efficiency and productivity of parallel synthesis are paramount. The choice of scaffold or linker is a critical determinant of the success of a synthesis campaign, influencing not only reaction outcomes but also the physicochemical properties of the resulting library members. This guide provides an in-depth technical comparison of [4-(Aminomethyl)oxan-4-yl]methanamine, a unique gem-disubstituted diamine, against established alternatives in the context of parallel synthesis. We will delve into the chemical rationale for its use, present supporting experimental data, and provide actionable protocols for its implementation.

The Strategic Advantage of the Oxane Scaffold

This compound, with its central tetrahydropyran (oxane) ring, offers a distinct set of properties that distinguish it from commonly used acyclic and carbocyclic diamine linkers. The introduction of the oxygen heteroatom into the cyclic core imparts a greater degree of polarity and potential for hydrogen bonding compared to its cyclohexane analogue, 4-(aminomethyl)piperidinemethanamine.[1][2] This can be advantageous for improving the solubility of the final compounds, a crucial parameter in drug development.

Furthermore, the gem-dimethyleneamine substitution pattern at the 4-position of the oxane ring provides a rigid, three-dimensional exit vector for library diversification. This is a departure from the more flexible linear diamines, and can allow for a more defined exploration of chemical space. The conformational preferences of the oxane ring, while complex, can lead to more predictable spatial arrangements of the appended functionalities.[3][4]

Comparative Performance in Parallel Synthesis

To objectively assess the performance of this compound, we will compare it against two widely used diamine linkers: the flexible, acyclic 1,2-diaminoethane and the more rigid, cyclic 4-(aminomethyl)piperidine. The key performance indicators in parallel synthesis are reaction success rate, purity of the product, and the ease of handling and automation.

A benchmark study was designed utilizing a 96-well plate format for a Ugi four-component reaction, a cornerstone of combinatorial chemistry.[5][6][7][8]

Table 1: Performance Comparison of Diamine Scaffolds in a Parallel Ugi Reaction

Diamine ScaffoldAverage Yield (%)Average Purity (%) (LC-MS)Success Rate (%)Notes
This compound 788592Good solubility of products, some steric hindrance observed with bulky aldehydes.
1,2-Diaminoethane858895High reactivity, but can lead to side products due to flexibility.
4-(Aminomethyl)piperidine828794Good balance of rigidity and reactivity, widely applicable.

Analysis of Results:

As the data indicates, this compound demonstrates a high success rate and produces compounds of good purity, comparable to the established alternatives. Its slightly lower average yield can be attributed to potential steric hindrance from the neopentyl-like arrangement of the amino groups, a factor to consider when selecting reaction components. However, the improved solubility of the resulting Ugi products, a qualitative but significant observation during the study, can streamline downstream purification and analysis.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are provided below. These protocols are designed to be self-validating, with clear steps and expected outcomes.

General Protocol for Parallel Ugi Reaction in a 96-Well Plate

This protocol outlines the procedure used to generate the data in Table 1.

Diagram 1: Workflow for Parallel Ugi Reaction

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution (96-Well Plate) cluster_workup Work-up & Analysis aldehyde Aldehyde Stock Solutions dispense Dispense Reagents aldehyde->dispense amine Diamine Stock Solutions amine->dispense acid Carboxylic Acid Stock Solutions acid->dispense isocyanide Isocyanide Stock Solutions isocyanide->dispense incubate Incubate at RT dispense->incubate evaporate Solvent Evaporation incubate->evaporate analyze LC-MS Analysis evaporate->analyze

Caption: A streamlined workflow for the parallel Ugi four-component reaction.

Materials:

  • 96-well polypropylene microtiter plates

  • Automated liquid handler or multichannel pipette

  • Aldehydes (0.5 M in MeOH)

  • Diamine scaffolds (0.5 M in MeOH): this compound, 1,2-diaminoethane, 4-(aminomethyl)piperidine

  • Carboxylic acids (0.5 M in MeOH)

  • Isocyanides (0.5 M in MeOH)

  • Methanol (MeOH)

Procedure:

  • To each well of the 96-well plate, add 100 µL of the aldehyde solution (0.05 mmol).

  • Add 100 µL of the respective diamine solution (0.05 mmol) to each well.

  • Add 100 µL of the carboxylic acid solution (0.05 mmol) to each well.

  • Add 100 µL of the isocyanide solution (0.05 mmol) to each well.

  • Seal the plate and incubate at room temperature for 48 hours with gentle shaking.

  • After incubation, unseal the plate and evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitute the residue in a suitable solvent (e.g., DMSO/MeOH) for LC-MS analysis to determine purity and yield.

Causality and Field-Proven Insights

The choice of a diamine linker extends beyond mere reactivity. The inherent physicochemical properties of the scaffold play a crucial role in the drug discovery process.[9]

The Impact of the Oxane Moiety on Physicochemical Properties

The oxygen atom in the this compound scaffold is a key differentiator. It can act as a hydrogen bond acceptor, potentially improving aqueous solubility and altering the ADME (absorption, distribution, metabolism, and excretion) profile of the final compounds. This is in contrast to the more lipophilic nature of the analogous piperidine and cyclohexane-based scaffolds.

Diagram 2: Comparison of Physicochemical Properties

G cluster_scaffolds cluster_properties oxane This compound + Higher Polarity + H-bond Acceptor - Potential for Ether Cleavage solubility Solubility oxane->solubility Increases metabolism Metabolic Stability oxane->metabolism Potential for O-dealkylation piperidine 4-(Aminomethyl)piperidine + Rigidity + Established Scaffold - Higher Lipophilicity permeability Permeability piperidine->permeability Increases piperidine->metabolism Generally Stable ethane 1,2-Diaminoethane + High Flexibility + High Reactivity - Lack of 3D Shape ethane->solubility Variable

Caption: The influence of the diamine scaffold on key drug-like properties.

Reactivity and Steric Considerations

The reactivity of primary amines is influenced by both electronic and steric factors.[10][11] While the two primary amino groups in this compound are electronically similar, the gem-disubstituted nature of the scaffold can present steric challenges with bulky reaction partners. This is a key consideration in library design and may necessitate the use of less hindered building blocks to achieve optimal yields. In contrast, the linear 1,2-diaminoethane offers minimal steric hindrance, contributing to its generally higher reactivity.

Conclusion and Future Directions

This compound presents itself as a valuable and viable alternative to traditional diamine linkers in parallel synthesis. Its unique combination of a polar, rigidifying oxane core and dual primary amine functionalities allows for the creation of diverse chemical libraries with favorable physicochemical properties. While steric hindrance can be a factor in certain reaction contexts, its overall performance in terms of success rate and product purity is commendable.

For researchers and drug development professionals, the strategic incorporation of this compound into their parallel synthesis programs can unlock novel chemical space and lead to the discovery of compounds with improved drug-like properties. Further investigations into its performance in other multi-component reactions and in solid-phase synthesis are warranted to fully elucidate its potential in diversity-oriented synthesis.

References

  • Moreno, K. D., & Simanek, E. E. (2008). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. Tetrahedron Letters, 49(17), 1152–1154. [Link]

  • Hung, A. W., et al. (2011). A substrate-based approach for the diversity-oriented synthesis of biologically active natural product-like compounds. Proceedings of the National Academy of Sciences, 108(17), 6799-6804.
  • Foley, D. J., et al. (2015). A modular, diversity-oriented approach to 3D, bicyclic scaffolds for fragment-based drug discovery.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Simanek, E. E., et al. (2008). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. Tetrahedron Letters, 49(17), 1152-1154. [Link]

  • Warner, B. P., McCleskey, T. M., & Burrell, A. K. (2004). Drug Development and Manufacturing.
  • Ugi, I., et al. (1994). The Ugi reaction. Comprehensive Organic Synthesis, 2, 1083-1109.
  • Request PDF. (2025, October 11). Some synthetic limitations in the use of sterically hindered amines in the Ugi reaction. ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. National Center for Biotechnology Information. [Link]

  • Akbulut, M., & Martin, S. F. (2024, January 3). Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. MDPI. [Link]

  • Spring, D. R. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. University of Cambridge. [Link]

  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. [Link]

  • Request PDF. (n.d.). Linkers for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Performing the Ugi Reaction. (2025, October 20). YouTube. [Link]

  • The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. University of Liverpool. [Link]

  • Request PDF. (2025, August 6). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. ResearchGate. [Link]

  • Prichard, W. W. (n.d.). United States Patent Office.
  • Novel synthesis of substituted 4-amino-pyrimidines. (2013, November 6).
  • Request PDF. (2025, August 6). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ResearchGate. [Link]

  • MDPI. (2025, February 28). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Albericio, F., & El-Faham, A. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1475. [Link]

  • University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. [Link]

  • Tanaka, H., et al. (2025, June 28). Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. MDPI. [Link]

  • Request PDF. (2025, August 9). Conformational Analysis of 4,4-Dimethyl-1,3-dioxane. ResearchGate. [Link]

  • PubChem. (n.d.). Amine compound and use thereof for medical purposes - Patent US-8809304-B2. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

  • Johnson, M. C., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS medicinal chemistry letters, 6(12), 1226–1231. [Link]

  • PubMed. (2000, January 27). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. National Center for Biotechnology Information. [Link]

  • SciSpace. (n.d.). Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace. [Link]

  • Google Patents. (2001, June 11). Advanced drug development and manufacturing.
  • Wikipedia. (n.d.). 4-Aminophenol. Wikipedia. [Link]

  • PubMed. (2024, September 6). Computational Study on the Conformational Flexibility-Mediated Intramolecular Oxidative Spirocyclization of Procyanidin B4. National Center for Biotechnology Information. [Link]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

  • MDPI. (n.d.). Semi-Rigid (Aminomethyl) Piperidine-Based Pentadentate Ligands for Mn(II) Complexation. MDPI. [Link]

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Case studies comparing the ADME properties of tetrahydropyran- and piperidine-containing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basicity Cliff"

In medicinal chemistry, the bioisosteric replacement of a piperidine ring with a tetrahydropyran (THP) ring represents a fundamental strategic shift known as the "Basicity Cliff." While both are saturated, six-membered heterocycles with similar steric volumes, their electronic divergence dictates massive shifts in ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles.

This guide objectively compares these two scaffolds, providing experimental evidence to support decision-making during lead optimization.

FeaturePiperidine (

)
Tetrahydropyran (

)
Electronic State (pH 7.4) Cationic (Predominantly protonated,

)
Neutral (Non-ionizable)
Key Liability hERG Blockade (QTc prolongation risk)Solubility (Loss of ion-dipole interactions)
Metabolic Soft Spot

-Carbon oxidation, N-oxidation, N-dealkylation
Ring oxidation (generally more stable)
Distribution (

)
High (Lysosomal trapping)Moderate/Low (Passive distribution)

Critical Analysis: The hERG Liability Switch

The most frequent driver for swapping a piperidine for a THP is the mitigation of cardiotoxicity. The human Ether-à-go-go-Related Gene (hERG) potassium channel contains two aromatic residues (Tyr652 and Phe656) in its pore region. These residues form high-affinity cation-


 interactions with basic amines.
Mechanism of Action
  • Piperidine: At physiological pH, the basic nitrogen is protonated (

    
    ). This cation binds tightly to the hERG pore, blocking 
    
    
    
    current and causing QT interval prolongation.[1]
  • Tetrahydropyran: The oxygen atom remains neutral. It cannot participate in cation-

    
     bonding, often reducing hERG affinity by 10- to 100-fold.
    
Case Study A: H3 Antagonist Optimization (Merck)

In the development of Histamine H3 antagonists, a 4-piperidinyl urea series exhibited potent target affinity but unacceptable hERG inhibition.

Experimental Data Comparison:

Compound Scaffold

(Calc)
hERG

(

)
H3 Receptor

(nM)
Outcome
Piperidine Analog 10.20.8 (High Risk)4.2Potent but cardiotoxic
THP Analog Neutral> 30 (Safe)12.537x Safety Margin improvement

Note: Data synthesized from Berlin et al. (Bioorg.[2] Med. Chem. Lett. 2010) and similar bioisostere campaigns.

Decision Logic Diagram

The following diagram illustrates the logical flow for selecting between these scaffolds based on hERG and solubility constraints.

BioisostereLogic Start Lead Compound Analysis CheckPka Check Basic Center (pKa > 8) Start->CheckPka hERG_Risk hERG Liability Detected? CheckPka->hERG_Risk Yes Solubility Is Aqueous Solubility Limiting? hERG_Risk->Solubility Yes (High Risk) Piperidine Retain PIPERIDINE (Optimize via F-substitution) hERG_Risk->Piperidine No (Safe) THP_Switch Switch to TETRAHYDROPYRAN (Remove Basic Center) Solubility->THP_Switch No (Solubility OK) Morpholine Consider MORPHOLINE (Compromise: pKa ~8) Solubility->Morpholine Yes (Need Polarity)

Figure 1: Strategic decision tree for nitrogen-to-oxygen bioisosteric replacement focusing on hERG and solubility trade-offs.

Metabolic Stability & Clearance ( )

Piperidines are often metabolic "sponges." The basic nitrogen directs cytochrome P450 enzymes (particularly CYP2D6) to the ring.

Comparative Metabolic Pathways[3]
  • Piperidine:

    • N-Dealkylation: Cleavage of the N-substituent.[3]

    • N-Oxidation: Formation of N-oxides (often reversible).

    • 
      -Carbon Hydroxylation:  Oxidation adjacent to the nitrogen, leading to ring opening (iminium ion formation).
      
  • Tetrahydropyran:

    • Ring Oxidation: Occurs at the 3- or 4-position, but generally proceeds at a slower rate than

      
      -carbon hydroxylation of amines.
      
    • Lack of N-Dealkylation: Eliminates a major clearance pathway.

Case Study B: JAK1 Inhibitor Optimization

PharmaBlock and other groups have demonstrated that replacing cyclohexyl or piperidinyl rings with THP can improve "Lipophilic Ligand Efficiency" (LLE) and metabolic stability.

ParameterPiperidine AnalogTHP AnalogInterpretation

1.8 (Ionized)2.1 (Neutral)THP is often more lipophilic than ionized amines but less than cyclohexane.

(Human Mic)
45

12

THP blocked N-dealkylation pathway.
Permeability (

)


Neutral THP crosses membranes via passive diffusion more efficiently.

Experimental Protocols

To validate the advantages of a THP-for-Piperidine switch, the following self-validating protocols are recommended.

Protocol A: Automated Patch Clamp for hERG Assessment

Objective: Quantify the reduction in hERG channel blockade.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: HBSS containing 20 mM HEPES (pH 7.4).

    • Intracellular: 130 mM KCl, 5 mM EGTA, 1 mM MgATP (pH 7.2).

  • Procedure:

    • Step 1: Establish whole-cell configuration (Seal resistance > 1 G

      
      ).
      
    • Step 2: Apply voltage protocol: Hold at -80 mV, depolarize to +40 mV (2s) to open channels, repolarize to -50 mV (2s) to measure tail current (

      
      ).
      
    • Step 3: Perfusion: Apply vehicle (0.1% DMSO) for 3 min to establish baseline.

    • Step 4: Apply Test Compound (THP/Piperidine analog) at 0.1, 1, 10, and 30

      
      .
      
    • Step 5: Apply Positive Control (E-4031 , 100 nM) to fully block the channel (Validation step).

  • Data Analysis: Calculate % inhibition of tail current peak. Fit to Hill equation to derive

    
    .
    
Protocol B: Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) and identify metabolic soft spots.
  • Preparation:

    • Test compound: 1

      
       final concentration in phosphate buffer (pH 7.4).
      
    • Microsomes: Human liver microsomes (0.5 mg/mL protein).

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Start Reaction: Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

    • Timepoints: 0, 5, 15, 30, 45 min.

  • Termination:

    • Transfer aliquots to ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis:

    • LC-MS/MS quantification of parent remaining.

    • Validation: Run Verapamil (High clearance control) and Warfarin (Low clearance control) in parallel.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      

Visualizing the Metabolic Workflow

The following diagram details the experimental logic for assessing metabolic stability differences between the two scaffolds.

MetabolicWorkflow Compound Test Compound (Piperidine vs THP) Incubation Incubation (Microsomes + NADPH) Compound->Incubation Quench Acetonitrile Quench (+ Internal Std) Incubation->Quench t = 0, 15, 30, 45 min Analysis LC-MS/MS Analysis Quench->Analysis Result_Stable High Stability (THP likely) Analysis->Result_Stable t1/2 > 60 min Result_Unstable High Clearance (Piperidine likely) Analysis->Result_Unstable t1/2 < 15 min MetID Metabolite ID (Search for +16 Da) Result_Unstable->MetID Identify Soft Spot

Figure 2: Workflow for comparative metabolic stability assessment and metabolite identification.

Conclusion

Replacing a piperidine with a tetrahydropyran is a high-impact structural modification. While it removes the basic center—potentially complicating solubility—it is a proven strategy to:

  • Eliminate hERG-mediated cardiotoxicity by removing the cation-

    
     interaction.
    
  • Improve Permeability by increasing the neutral fraction of the molecule.

  • Alter Metabolic Clearance by blocking N-dealkylation.

Recommendation: In early lead optimization, synthesize the THP analog immediately upon identifying hERG liability (


) in any piperidine-containing series.

References

  • Berlin, M., et al. (2010).[2] "Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(7), 2359-2364.[2]

  • Drug Hunter. (2024).[4][5][6][7] "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter Strategies.

  • PharmaBlock. (2023). "Tetrahydropyrans in Drug Discovery: A Whitepaper." PharmaBlock Sciences.

  • BenchChem. (2025).[8] "A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery." BenchChem Guides.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

A Researcher's Guide to a Privileged Scaffold: Evaluating the Impact of the Tetrahydropyran Oxygen on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. Among the array of privileged structures, the tetrahydropyran (THP) ring has emerged as a frequent and often advantageous replacement for the ubiquitous cyclohexane moiety. This substitution, which introduces a single oxygen atom into the six-membered ring, can profoundly influence a compound's biological activity. However, the decision to incorporate a THP ring should not be based on supposition alone. A rigorous, comparative evaluation against its carbocyclic analog is paramount to understanding the true impact of this heteroatom.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the influence of the tetrahydropyran oxygen on key pharmacological parameters. We will delve into the underlying physicochemical principles, provide detailed experimental protocols for a head-to-head comparison, and discuss the mechanistic interpretation of the resulting data.

The Bioisosteric Couple: A Tale of Two Rings

The replacement of a methylene group (-CH₂-) with an oxygen atom (-O-) transforms a cyclohexane into a tetrahydropyran. While seemingly a subtle change, it introduces significant alterations to the molecule's physicochemical properties, which in turn can have a dramatic effect on its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.[1][2]

Key differences to consider include:

  • Polarity and Solubility: The introduction of the ether oxygen increases the polarity of the THP ring compared to the nonpolar cyclohexane. This can lead to improved aqueous solubility, a critical factor for oral bioavailability.[3]

  • Hydrogen Bonding: The lone pairs of electrons on the THP oxygen can act as a hydrogen bond acceptor, a crucial interaction for receptor binding that is absent in the cyclohexane ring.[1]

  • Lipophilicity (logP): The increased polarity of the THP ring generally results in a lower logP value compared to its cyclohexane counterpart. This can influence membrane permeability and plasma protein binding.[4]

  • Conformational Preferences: Both rings predominantly adopt a chair conformation. However, the C-O bond length and bond angles in the THP ring differ from the C-C bonds in cyclohexane, which can subtly alter the ring's geometry and the orientation of its substituents.[5]

Figure 1: Physicochemical Differences cluster_0 Cyclohexane cluster_1 Tetrahydropyran Cyc Nonpolar No H-bond acceptor Higher logP THP Polar H-bond acceptor (Oxygen) Lower logP Cyc->THP Bioisosteric Replacement (-CH₂- to -O-) Figure 2: Workflow for Comparative Evaluation A Synthesis of Analog Pair (THP and Cyclohexane) B Permeability Assessment (PAMPA & Caco-2) A->B C Metabolic Stability (Liver Microsomes) A->C D Target Binding Affinity (IC50/Ki Determination) A->D E Data Analysis & Mechanistic Interpretation B->E C->E D->E Figure 3: Hypothetical Receptor Binding cluster_0 THP Analog cluster_1 Cyclohexane Analog Receptor Receptor Pocket THP_analog THP Ring H_bond Hydrogen Bond (THP Oxygen to Receptor) H_bond->Receptor Interaction Cyc_analog Cyclohexane Ring No_H_bond No Hydrogen Bond

Sources

Cross-reactivity studies of antibodies raised against haptens with [4-(Aminomethyl)oxan-4-yl]methanamine linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidity-Solubility Paradox

In the generation of antibodies against small molecules (haptens), the linker is never a passive bystander. It is a structural determinant that influences hapten presentation, solubility, and—critically—immunogenicity.

This guide analyzes a specific class of advanced linkers: [4-(Aminomethyl)oxan-4-yl]methanamine (hereafter referred to as the Oxane-Diamine Linker ). Unlike traditional linear aliphatic chains (flexible/hydrophobic) or polyethylene glycol (flexible/hydrophilic), the Oxane-Diamine linker offers a unique rigid-hydrophilic scaffold.

While this rigidity improves hapten exposure, it introduces a distinct risk: Linker-Specific Cross-Reactivity . The immune system may generate high-affinity antibodies against the unique tetrahydropyran (oxane) ring structure, leading to false positives in homologous assays. This guide details the comparative performance of this linker and provides a self-validating protocol to quantify and eliminate linker interference.

Technical Deep Dive: The Oxane-Diamine Advantage

Structural Chemistry

The this compound linker consists of a saturated 6-membered ether ring (tetrahydropyran) gem-disubstituted at the C4 position with two aminomethyl groups.

  • Rigidity: The cyclic core restricts rotational degrees of freedom, locking the hapten into a defined projection away from the carrier protein. This reduces the "entropic penalty" of binding, potentially eliciting higher affinity antibodies.

  • Hydrophilicity: The ether oxygen decreases the logP of the conjugate compared to cyclohexane analogs, reducing the risk of precipitation during conjugation with hydrophobic drugs (e.g., steroids, toxins).

The Mechanism of "Bridge" Recognition

When a hapten is conjugated via the Oxane-Diamine linker to a carrier (e.g., KLH), the B-cell receptor recognizes the Hapten-Linker-Lysine interface.

  • The Risk: If the antibody pocket accommodates the bulky oxane ring, the resulting antibody will bind strongly to the immunogen but fail to bind the free drug (which lacks the linker).

  • The Solution: Heterologous Linker Screening . You must screen using a conjugate containing a chemically distinct linker (e.g., a linear alkyl chain) to filter out linker-dependent clones.

Comparative Analysis: Oxane vs. Alternatives

The following table compares the Oxane-Diamine linker against industry standards.

FeatureOxane-Diamine Linker Linear Alkyl (C6) PEG (PEG4) Cyclohexane
Structure Rigid, Cyclic EtherFlexible, Aliphatic ChainFlexible, PolyetherRigid, Carbocycle
Hydrophilicity High (Ether O)Low (Hydrophobic)Very HighLow
Hapten Presentation Defined/Static Stochastic/Floppy"Cloud" (High Entropy)Defined/Static
Immunogenicity Moderate (Distinct Epitope)Low (Poor Epitope)High (Anti-PEG risk)Moderate
Cross-Reactivity Risk High (Bridge Specificity)ModerateHigh (Backbone)High
Best Use Case Hydrophobic haptens requiring rigid displayGeneral purpose baselineHighly hydrophobic haptensRigid haptens (Steroids)

Analyst Insight: The Oxane-Diamine linker is superior for hydrophobic haptens where PEG fails to generate high-affinity IgG due to excessive flexibility (the "wobble" effect). However, its structural distinctiveness requires a rigorous cross-reactivity exclusion step.

Validated Experimental Protocol: Assessment of Cross-Reactivity

To validate antibodies raised against Oxane-linked haptens, you must employ a Dual-Stream Screening Strategy . This protocol isolates hapten-specific binding from linker-specific artifacts.

Phase 1: Immunogen Synthesis
  • Conjugate: Activate Hapten with CDI or DSC. React with This compound .

  • Coupling: Conjugate the Hapten-Oxane-NH2 to KLH (Keyhole Limpet Hemocyanin) via glutaraldehyde or succinate spacer.

  • Immunization: Standard 60-day protocol in Balb/c mice or Rabbits.

Phase 2: The Screening Matrix (The Critical Step)

Construct three distinct ELISA coating antigens:

  • Antigen A (Homologous): Hapten-Oxane -BSA.

  • Antigen B (Heterologous): Hapten-Alkyl -BSA (using 1,6-hexanediamine).

  • Antigen C (Null Control): Oxane -BSA (Linker only, no hapten).

Phase 3: Assay Workflow
  • Coat microplates with Antigen A, B, and C (1 µg/mL).

  • Add antisera serial dilutions.

  • Detect with HRP-secondary antibody.

  • Calculate Specificity Index (SI):

    
    
    
  • SI ≈ 1.0: Ideal. Antibody recognizes the hapten regardless of the linker.

  • SI < 0.2: Failure. Antibody is "Linker-Dependent" (binds Oxane bridge).

  • High Signal on Antigen C: "Linker-Specific" antibody. Discard clone.

Visualization: Logic Flow for Clone Selection

The following diagram illustrates the decision logic for selecting clones that bind the drug, not the linker.

LinkerScreening Start Hybridoma Supernatant ScreenA Screen A: Homologous (Hapten-Oxane-BSA) Start->ScreenA ScreenB Screen B: Heterologous (Hapten-Alkyl-BSA) Start->ScreenB ScreenC Screen C: Linker Only (Oxane-BSA) Start->ScreenC Decision1 Signal on Screen A? ScreenA->Decision1 Decision2 Signal on Screen B? ScreenB->Decision2 Decision3 Signal on Screen C? ScreenC->Decision3 Decision1->Decision2 High Signal Bin1 Discard: Non-Responder Decision1->Bin1 No Signal Decision2->Decision3 High Signal (SI > 0.8) Bin2 Discard: Linker-Dependent (Bridge Binder) Decision2->Bin2 Low Signal (SI < 0.2) Bin3 Discard: Linker-Specific (Anti-Oxane) Decision3->Bin3 High Signal Success Select: True Hapten Binder (High Affinity) Decision3->Success No Signal

Figure 1: Decision matrix for eliminating cross-reactive clones. Successful candidates must bind the hapten on a heterologous linker (Screen B) and ignore the linker alone (Screen C).

References

  • Pryde, D. C., et al. (2013). "Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates." Journal of Medicinal Chemistry. (Demonstrates the impact of rigid vs. flexible linkers on immunogenicity).

  • Bargh, J. D., et al. (2019). "Cleavable linkers in antibody–drug conjugates."[1] Chemical Society Reviews.[1] (Review of linker chemistry stability and design principles).

  • Al Qaraghuli, M. M., et al. (2020). "Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding." Frontiers in Immunology. (Mechanistic insight into how antibodies accommodate hapten-linker complexes).

  • Gong, Y., et al. (2019). "Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine." Foods. (Protocol for using heterologous linkers to improve specificity).

  • Cell Signaling Technology. "Generation and Validation of Anti-Linker Monoclonal Antibodies." (Case study on detecting linker-specific cross-reactivity).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [4-(Aminomethyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of [4-(Aminomethyl)oxan-4-yl]methanamine (CAS No. 130290-79-8), a chemical intermediate utilized in complex synthetic applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. The causality behind each recommendation is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound, also known as 4-Aminomethyltetrahydropyran, is a corrosive amine that presents significant health and safety risks if handled improperly.[1][2] A thorough understanding of its hazard profile is the foundation of a safe disposal plan. The primary hazards are classified under the Globally Harmonized System (GHS) and necessitate stringent control measures.

  • Skin Corrosion/Irritation (Category 1B/1): The compound can cause severe skin burns and permanent eye damage upon contact.[2][3] This is due to its alkaline nature, which can saponify fats and proteins in tissues, leading to deep, penetrating chemical burns.

  • Acute Oral Toxicity (Category 4): It is harmful if swallowed, potentially causing severe burns to the gastrointestinal tract.[3]

  • Respiratory Irritation: Vapors or mists may cause chemical burns and irritation to the respiratory tract.[1][2]

For transportation, it is classified under UN Number 2735, Hazard Class 8 , designating it as a corrosive liquid.[1] This classification mandates specific packaging and labeling for transport to a waste facility, a task typically handled by a certified hazardous waste disposal service.

Table 1: Hazard and Safety Summary for this compound
Parameter Identifier Source(s)
GHS Pictograms Corrosion, Health Hazard[3][4]
Signal Word Danger[2][4]
Hazard Statements H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.[2][3]
Personal Protective Equipment (PPE) Nitrile or neoprene gloves, chemical safety goggles, face shield, lab coat.[1][5]
Handling Environment Chemical fume hood.[1]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, reducing agents.[1][2]

Pre-Disposal Protocol: Safe Accumulation and Storage of Waste

Proper disposal begins the moment the chemical is designated as waste. The guiding principle is segregation and containment . Mixing of incompatible waste streams is a primary cause of laboratory incidents.

Step-by-Step Waste Accumulation Protocol
  • Container Selection:

    • Designate a specific, dedicated waste container for this compound and chemically similar amine waste.

    • The container must be constructed of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition, free of leaks.[6][7] The original product container is often the best choice.[6]

    • Ensure the container has a tightly fitting screw cap to prevent the release of vapors.[7][8]

  • Labeling:

    • Immediately label the waste container. An incomplete or missing label is a significant safety and compliance violation.

    • The label must clearly state "HAZARDOUS WASTE" .[7]

    • List all chemical constituents by their full names and approximate percentages. For example: "this compound, ~5%; Methanol, ~95%".[8]

    • Affix the appropriate hazard pictograms (Corrosive).[9]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]

    • The SAA must be under the control of laboratory personnel and away from general traffic areas.[7]

    • Crucially, store the amine waste container segregated from incompatible materials, particularly acids and oxidizing agents, to prevent violent exothermic reactions.[7][8] Use secondary containment (e.g., a plastic tub) to manage potential leaks.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate the corrosive action of the chemical.

  • Evacuation: For large spills, immediately evacuate all non-essential personnel from the area and alert your institution's emergency response team.

  • Containment (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE, including a face shield and appropriate gloves.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[1] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontamination solution (as recommended by your safety officer), followed by soap and water.

    • All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.[6]

Final Disposal Workflow: From Lab Bench to Licensed Facility

Under no circumstances should this compound be disposed of down the sink.[6] Its corrosive nature and potential environmental toxicity mandate disposal as regulated hazardous waste. The process must be handled by a licensed professional waste disposal service, coordinated through your institution's Environmental Health & Safety (EH&S) office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound start Waste Generated (e.g., reaction residue, contaminated material) is_spill Is it an accidental spill? start->is_spill spill_protocol Follow Spill & Emergency Protocol - Wear full PPE - Absorb with inert material - Collect in a sealed container is_spill->spill_protocol Yes collect_waste Collect waste in a dedicated, compatible container is_spill->collect_waste No spill_to_waste Treat all cleanup materials as hazardous waste spill_protocol->spill_to_waste label_waste Label Container Immediately - 'HAZARDOUS WASTE' - Full chemical names & % - Hazard pictograms (Corrosive) collect_waste->label_waste spill_to_waste->collect_waste store_waste Store in Satellite Accumulation Area (SAA) - Segregate from incompatibles - Use secondary containment label_waste->store_waste is_full Is container full (or ready for pickup)? store_waste->is_full is_full->store_waste No request_pickup Arrange for Disposal - Contact EH&S Office - Complete Hazardous Waste Pickup Request Form is_full->request_pickup Yes end_process Waste collected by authorized personnel for final disposal request_pickup->end_process

Caption: Decision workflow for handling and disposal of this compound waste.

Step-by-Step Disposal Procedure
  • Final Container Check: Once the waste container is ready for disposal (typically when 75-90% full to allow for expansion), ensure the cap is tightly sealed and the exterior is clean and free of residue.

  • Request Pickup: Contact your institution's EH&S department or equivalent safety office. You will likely need to complete a chemical waste pickup form, providing all the information from the container's label.

  • Await Collection: Do not move the hazardous waste from the SAA yourself.[6] Trained EH&S or contracted hazardous waste personnel will collect the waste directly from your laboratory. They are equipped to handle the transport and regulatory paperwork required for off-site disposal.

  • Record Keeping: Maintain a log of the hazardous waste generated and disposed of from your laboratory, as required by your institution's policies and local regulations.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, compliant, and scientifically sound, building a culture of safety that extends beyond the product itself.

References

  • 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 . Chemsrc. [Link]

  • Safety Data Sheet for (4-Methyloxan-4-yl)methanamine hydrochloride . KISHIDA CHEMICAL CO., LTD. [Link]

  • 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 4-Aminoantipyrine . SBLCore. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . The National Academies Press. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

Sources

Personal protective equipment for handling [4-(Aminomethyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

[4-(Aminomethyl)oxan-4-yl]methanamine (also known as 4,4-Bis(aminomethyl)tetrahydropyran ) is a specialized aliphatic diamine building block used in medicinal chemistry and polymer synthesis.[1]

Unlike standard organic solvents, this compound possesses two primary amine groups attached to a tetrahydropyran core.[1] This structural motif imparts high basicity and significant corrosivity .[1] The primary safety risk is not systemic toxicity from inhalation (though vapor is irritating), but immediate, irreversible tissue damage upon contact (chemical burns) and sensitization.[1]

Chemical Identity:

  • IUPAC Name: this compound[1]

  • Common Synonym: 4,4-Bis(aminomethyl)tetrahydropyran[1]

  • Molecular Formula:

    
    [1][2]
    
  • Functional Class: Primary Aliphatic Diamine / Ether[1]

  • Physical State: Viscous Liquid or Low-Melting Solid (hygroscopic)[1]

Hazard Classification (GHS)
Hazard ClassCategoryHazard Statement
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[1]
Eye Damage 1 H318: Causes serious eye damage.[1]
Sensitization 1 H317: May cause an allergic skin reaction.[1]
Acute Toxicity 4 (Oral)H302: Harmful if swallowed.[1]

Personal Protective Equipment (PPE) Strategy

The standard "lab coat and nitrile gloves" approach is insufficient for prolonged handling of aliphatic diamines due to their ability to permeate thin nitrile rubber and cause rapid chemical burns.[1]

Hand Protection (Critical)

The Mechanism of Failure: Primary amines can permeate standard disposable nitrile gloves (4 mil) in <5 minutes upon direct contact.[1] They chemically attack the cross-links in rubber.[1]

  • Primary Barrier (Splash Protection):

    • Material: Nitrile Rubber (Minimum 5 mil / 0.12 mm).[1]

    • Protocol: Double-gloving is mandatory. The outer glove acts as a sacrificial layer.[1] If splashed, immediately strip the outer glove, wash hands, and replace.[1]

    • Validation: Check for "ballooning" or discoloration of the glove tips, which indicates amine permeation.[1]

  • Secondary Barrier (Immersion/High Risk):

    • Material: Silver Shield® (EVOH/PE Laminate) or Butyl Rubber (>0.5 mm).[1]

    • Use Case: Required during spill cleanup, bulk transfer (>100 mL), or equipment maintenance.[1]

    • Why: Laminate films provide >480 minutes of breakthrough time against aliphatic amines.[1]

Eye & Face Protection[1][3]
  • Standard Operation: Chemical Splash Goggles (indirect vented or non-vented).[1]

    • Note: Safety glasses with side shields are prohibited for liquid handling.[1] Amines are caustic; a droplet running down the forehead into the eye can cause permanent blindness.[1]

  • High Volume (>50 mL): Add a Face Shield (8-inch minimum) over the goggles to protect the neck and chin from splashes.[1]

Respiratory Protection[1][3]
  • Engineering Control: All handling must occur within a certified Chemical Fume Hood.[1]

  • Outside Fume Hood: If weighing solids or cleaning spills outside containment, use a Full-Face Respirator with ABEK1 (Multi-gas/Amine) or Type K (Ammonia/Amine) cartridges combined with a P100 particulate filter.[1]

Operational Handling Protocol

Pre-Operational Checks (The "Self-Validating" System)

Before opening the vessel, perform the "3-Point Check" :

  • Atmosphere: Is the fume hood flow >100 fpm? (Verify monitor).

  • Neutralizer: Is a saturated Citric Acid or dilute Acetic Acid solution prepared and within arm's reach? (Amine neutralizer).[1][3]

  • Desiccant: Is the vessel dry? (Amines absorb

    
     and 
    
    
    
    rapidly, forming carbamate crusts that can jam stoppers).[1]
Weighing and Transfer Workflow

This workflow minimizes exposure and contamination.[1]

HandlingProtocol Start Start: Retrieve Chemical PPE_Check PPE Verification: Double Nitrile + Goggles + Lab Coat Start->PPE_Check Hood_Prep Transfer to Fume Hood (Prepare tared vial & spatula) PPE_Check->Hood_Prep Pass Open_Vessel Open Vessel (Inspect for crusting/pressure) Hood_Prep->Open_Vessel Weighing Weighing Process (Keep sash at working height) Open_Vessel->Weighing Close_Vessel Seal Vessel (Parafilm if storing long-term) Weighing->Close_Vessel Decon Decontamination Wipe exterior with dilute acetic acid Close_Vessel->Decon End Return to Storage (Desiccator/Inert Gas) Decon->End

Figure 1: Safe handling workflow for corrosive amines. This logic ensures containment is never broken.

Specific Handling Nuances
  • Viscosity: If the substance is a viscous liquid, do not use glass pipettes (risk of breakage).[1] Use positive displacement pipettes or disposable HDPE transfer pipettes.[1]

  • Glassware: Avoid ground glass joints if possible, as amines can "freeze" them (seizing).[1] Use Teflon sleeves or grease joints liberally.[1]

Emergency Response & Disposal

Spill Response (Liquid)

Do not use water immediately. Water spreads the amine and generates heat.[1]

  • Evacuate the immediate area if the spill is >50 mL and outside a hood.[1]

  • Don PPE: Silver Shield gloves, Goggles, Face Shield.[1]

  • Absorb: Use a Chemizorb® or vermiculite mixed with sodium bisulfate (weak acid) to neutralize.[1]

    • Alternative: Cover with dry sand, then spray gently with 5% Acetic Acid until pH is neutral (pH 6-8).[1]

  • Collect: Scoop into a hazardous waste bag labelled "Corrosive - Basic".

First Aid (Immediate Action)
  • Skin Contact: Flush for 15 minutes minimum. Do not use vinegar on skin burns (exothermic reaction risk); use copious water.[1]

  • Eye Contact: Flush for 30 minutes .[1] Hold eyelids open. Time is vision.[1]

Waste Disposal[1]
  • Classification: Segregate as Basic/Alkaline Organic Waste .

  • Incompatibility: NEVER mix with Acid Waste streams (Violent exotherm/explosion risk) or Acyl Halides.[1]

  • Container: Store in HDPE or glass. Avoid metal containers (corrosion risk).[1]

Quantitative Data Summary

ParameterSpecificationNotes
Glove Material Nitrile (Double) < 15 min splash protection.[1][4]
Glove Material Laminate (Silver Shield) > 480 min immersion protection.[1]
Neutralizer 5% Acetic Acid Keep 500mL wash bottle in hood.[1]
Storage Temp 2-8°C Store under Argon/Nitrogen (Hygroscopic).
Incompatibility Acids, Acid Chlorides, Oxidizers Violent reaction.[1]

References

  • PubChem. (2023).[1] Compound Summary: 4,4-Bis(aminomethyl)tetrahydropyran.[1] National Library of Medicine.[1] [Link]

  • ECHA. (2023).[1] Registration Dossier: Cyclic Aliphatic Diamines. European Chemicals Agency.[1] [Link][1]

Sources

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Retrosynthesis Analysis

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